molecular formula C5H10N2O2 B8601198 4-Amino-L-proline

4-Amino-L-proline

Cat. No.: B8601198
M. Wt: 130.15 g/mol
InChI Key: SHINASQYHDCLEU-BKLSDQPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-L-proline is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-L-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-L-proline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

(2S)-4-aminopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3?,4-/m0/s1

InChI Key

SHINASQYHDCLEU-BKLSDQPFSA-N

Isomeric SMILES

C1[C@H](NCC1N)C(=O)O

Canonical SMILES

C1C(CNC1C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of cis-4-Amino-L-Proline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Scaffold: (2S, 4S)-4-Aminopyrrolidine-2-carboxylic acid Primary Application: Peptidomimetics, GPCR Ligands, Antibiotic Scaffolds[1]

Part 1: Strategic Analysis & Retrosynthesis[1]

The Stereochemical Challenge

The synthesis of cis-4-amino-L-proline derivatives hinges on the precise manipulation of the C4 chiral center on the pyrrolidine ring.[1]

  • Starting Material: The most abundant and cost-effective chiral pool precursor is (2S, 4R)-trans-4-hydroxy-L-proline (natural L-hydroxyproline).[1]

  • Target: The cis-4-amino congener possesses the (2S, 4S) configuration.[1]

  • Mechanism: Since the target requires an inversion of configuration at C4 relative to the natural precursor (4R

    
     4S), the most efficient synthetic strategy utilizes a nucleophilic substitution reaction (SN2) on an activated alcohol.[1]
    
Retrosynthetic Logic

The synthesis is best approached via a "Protect-Activate-Invert-Reduce" workflow.[1]

  • Protection: Orthogonal protection of the N1 amine (e.g., Boc, Cbz) and C2 carboxylic acid (e.g., Methyl/Benzyl ester) is mandatory to prevent self-reaction and polymerization.

  • Inversion (C-N Bond Formation): The C4-hydroxyl is converted to a leaving group (in situ or discrete) and displaced by a nitrogen nucleophile (Azide) with complete stereochemical inversion.[1]

  • Reduction: The azide is reduced to the primary amine.[1]

Retrosynthesis Target (2S, 4S)-cis-4-Amino-L-Proline (Target Scaffold) Azide (2S, 4S)-4-Azido Intermediate (Inverted Stereocenter) Target->Azide Reduction (H2/Pd or Staudinger) Activated Activated (2S, 4R)-Precursor (Leaving Group at C4) Azide->Activated SN2 Displacement (N3-) Start (2S, 4R)-trans-4-Hydroxy-L-Proline (Natural Chiral Pool) Activated->Start Protection & Activation

Figure 1. Retrosynthetic pathway exploiting the natural (2S, 4R) precursor to access the (2S, 4S) target via SN2 inversion.[1]

Part 2: Core Synthesis Protocols

Protocol A: The Mitsunobu Inversion (High Precision)

This is the "Gold Standard" for small-to-medium scale synthesis (up to 100g).[1] It offers the highest stereochemical fidelity by activating the hydroxyl group and displacing it in a single pot.[1]

Mechanism: The reaction uses Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) to activate the C4-OH, followed by displacement with Diphenylphosphoryl azide (DPPA) or Zn(N3)2/Pyridine.[1]

Step-by-Step Methodology

Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester (commercially available or prepared in 2 steps).[1]

  • Setup:

    • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv) and PPh3 (1.2 equiv) in anhydrous THF (0.1 M concentration).

    • Cool the solution to 0°C under an inert atmosphere (N2 or Ar).

  • Reagent Addition:

    • Add DIAD (1.2 equiv) dropwise over 20 minutes. The solution will turn yellow.[1]

    • Stir for 10 minutes to form the betaine intermediate.

    • Add DPPA (Diphenylphosphoryl azide) (1.2 equiv) dropwise.[1] Note: DPPA is preferred over HN3 for safety and ease of handling.[1]

  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The product (Azide) is less polar than the starting alcohol.[1]

  • Workup:

    • Concentrate THF.[1]

    • Triturate the residue with Et2O/Hexane to precipitate PPh3O (Triphenylphosphine oxide).[1] Filter off the solids.[1][2]

    • Purify the filtrate via silica gel flash chromatography.[1]

  • Reduction (Azide to Amine):

    • Dissolve the purified azide in MeOH.[1]

    • Add 10% Pd/C (10 wt% loading) and stir under H2 balloon (1 atm) for 4 hours.

    • Filter through Celite and concentrate to yield (2S, 4S)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid methyl ester .

Key Data Points:

Parameter Value
Yield (Azidation) 75–85%
Yield (Reduction) >95%
dr (cis:trans) >98:2

| Major Impurity | PPh3O (Requires careful chromatography) |[1]

Protocol B: Sulfonate Displacement (Scalable Route)

For larger scales (>100g), the Mitsunobu reagents (DIAD, PPh3) become expensive and difficult to remove.[1] The sulfonate displacement route is more atom-economical but requires strict temperature control to avoid elimination (formation of 3,4-dehydroproline).[1]

Workflow
  • Mesylation:

    • React N-Boc-trans-4-hydroxy-L-proline methyl ester with Methanesulfonyl chloride (MsCl) and Et3N in DCM at 0°C.

    • Critical: Ensure complete conversion to the mesylate.

  • Displacement:

    • Dissolve the crude mesylate in DMF or DMSO.[1]

    • Add Sodium Azide (NaN3, 1.5 equiv).[1]

    • Heat to 50–60°C for 8–12 hours.

    • Warning: Do not exceed 70°C. Higher temperatures promote E2 elimination, yielding the pyrroline side product.[1]

  • Workup:

    • Aqueous extraction (EtOAc/Water) removes salts.[1]

    • The resulting azide is reduced as in Protocol A.[1]

Protocols cluster_0 Route A: Mitsunobu (High Purity) cluster_1 Route B: Sulfonate (Scalable) StepA1 Start: trans-4-Hyp-OMe StepA2 PPh3, DIAD, DPPA (Inversion) StepA1->StepA2 StepA3 cis-4-Azido-Pro StepA2->StepA3 StepB1 Start: trans-4-Hyp-OMe StepB2 MsCl, Et3N (Retention) StepB1->StepB2 StepB3 NaN3, DMF, 55°C (Inversion) StepB2->StepB3 StepB4 cis-4-Azido-Pro StepB3->StepB4

Figure 2. Comparison of the two primary synthetic pathways. Route A is preferred for medicinal chemistry; Route B for process development.

Part 3: Critical Control Points & Troubleshooting

Preventing Racemization

The C2 stereocenter (alpha-proton) is susceptible to epimerization, particularly under basic conditions or high heat.[1]

  • Risk: Formation of D-Proline derivatives ((2R, 4S)).[1][3]

  • Mitigation: Use weak bases (e.g., NaHCO3) during workups. Avoid strong alkoxides.[1] In the Mitsunobu reaction, the environment is essentially neutral/mildly acidic, preserving C2 integrity.[1]

Elimination vs. Substitution

In Protocol B, the competition between SN2 (Substitution) and E2 (Elimination) is the main yield-limiting factor.[1]

  • Observation: Appearance of olefinic protons in NMR (5.8–6.0 ppm).

  • Solution: Lower the reaction temperature to 50°C and increase reaction time. Use NaN3 in DMSO (more polar aprotic) to accelerate SN2 relative to E2.[1]

Safety: Handling Azides
  • Organic Azides: Low molecular weight organic azides can be explosive.[1] The "Rule of Six" suggests that the number of carbon atoms plus other atoms should be at least six times the number of azide nitrogens.[1] The proline scaffold (C11 with protecting groups) is safe, but intermediates should not be distilled.[1]

  • Sodium Azide: Reacts with acid to form Hydrazoic acid (HN3), which is highly toxic and explosive. Keep reaction mixtures alkaline/neutral.[1]

Part 4: Analytical Validation

To ensure the synthesis of the correct cis diastereomer, compare 1H NMR coupling constants.

Proton Interactioncis-4-Amino ((2S, 4S))trans-4-Amino ((2S, 4R))
Coupling (J3,4) Complex multipletDistinct patterns
NOESY Signal Strong NOE between H2 and H4No NOE between H2 and H4

Note: In the (2S, 4S)-cis isomer, H2 and H4 are on the same face of the ring, leading to a diagnostic NOE correlation.[1]

References

  • Stereoselective Synthesis via Mitsunobu

    • Title: Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis.[1][4]

    • Source: ResearchGate / Journal of Organic Chemistry.[1]

    • URL:

  • Large Scale Process (Sulfonate Route)

    • Title: A Convenient Synthesis of (2S,4S)-4-Hydroxyproline (and derivatives).[1][4][5]

    • Source: Tetrahedron Letters / R Discovery.[1]

    • URL:

  • Drug Discovery Applications (Endomorphin Analogues)

    • Title: The cis-4-Amino-L-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues.[1][2]

    • Source: Journal of Medicinal Chemistry / PubMed Central.[1]

    • URL:

  • Mitsunobu Mechanism & Optimization

    • Title: Preferred Three-step One-pot Procedure for Conversion of N-phenylsulfonyl-trans-hydroxy-l-proline to cis-derivatives.[1][4][6]

    • Source: Australian Journal of Chemistry.[1][6]

    • URL:

Sources

An In-depth Technical Guide to 4-Amino-L-proline: Structure, Chemical Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Amino-L-proline, a non-proteinogenic amino acid, has emerged as a pivotal building block in medicinal chemistry and drug development. Its unique structural features, particularly the presence of a primary amino group on the pyrrolidine ring, offer a versatile scaffold for the design of conformationally constrained peptides and peptidomimetics. This guide provides a comprehensive overview of the structure, stereochemistry, and chemical properties of 4-Amino-L-proline. It further delves into its synthesis, reactivity, and diverse applications, with a special focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and key characterization data are also presented to aid researchers in its practical application.

Introduction: The Significance of Constrained Amino Acids in Drug Design

The conformational flexibility of native peptides often limits their therapeutic potential due to poor metabolic stability and reduced receptor selectivity. The incorporation of conformationally constrained amino acids, such as proline and its derivatives, is a well-established strategy to overcome these limitations.[1][2] Proline's rigid pyrrolidine ring restricts the torsional angles of the peptide backbone, leading to more defined secondary structures.[1][2][3] 4-Amino-L-proline, by introducing an additional functional group at the C4 position, further expands the chemical space for designing peptides with enhanced biological activity and improved pharmacokinetic profiles. This guide will explore the multifaceted nature of this unique amino acid and its growing importance in the field of drug discovery.

Molecular Structure and Stereochemistry

4-Amino-L-proline, with the systematic IUPAC name (2S)-4-aminopyrrolidine-2-carboxylic acid, is a derivative of the proteinogenic amino acid L-proline.[4] The key structural feature is the presence of an amino group at the 4th position of the pyrrolidine ring. This introduces a new chiral center, leading to the existence of stereoisomers. The relative orientation of the amino group at C4 with respect to the carboxyl group at C2 is crucial and defines the cis and trans isomers.

  • (2S,4R)-4-aminopyrrolidine-2-carboxylic acid (trans-4-Amino-L-proline): The amino group at C4 is on the opposite side of the ring relative to the carboxyl group at C2.

  • (2S,4S)-4-aminopyrrolidine-2-carboxylic acid (cis-4-Amino-L-proline): The amino group at C4 is on the same side of the ring as the carboxyl group at C2.[5]

The specific stereochemistry of 4-Amino-L-proline significantly influences the conformation of peptides into which it is incorporated, thereby affecting their biological activity.[5][6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Amino-L-proline is presented in the table below.

PropertyValueSource
Molecular Formula C5H10N2O2[4]
Molecular Weight 130.15 g/mol [4]
CAS Number 3285-76-5[4]
IUPAC Name (2S)-4-aminopyrrolidine-2-carboxylic acid[4]
XLogP3 -3.6[4]
Topological Polar Surface Area 75.4 Ų[4]

Synthesis and Chemical Reactivity

The synthesis of 4-Amino-L-proline and its derivatives often starts from commercially available precursors like hydroxyproline. The strategic introduction of the amino group with controlled stereochemistry is a key challenge.

General Synthetic Strategies

A common approach involves the conversion of the hydroxyl group of 4-hydroxy-L-proline into a suitable leaving group, followed by nucleophilic substitution with an azide-containing reagent and subsequent reduction to the amine. This "proline editing" approach allows for the stereospecific synthesis of both cis and trans isomers.[7][8]

Reactivity and Use in Peptide Synthesis

The presence of two amino groups (the α-amino group and the 4-amino group) and a carboxylic acid group makes orthogonal protection a critical aspect of incorporating 4-Amino-L-proline into peptides. Commonly used protecting groups include:

  • α-Amino group: Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc)

  • 4-Amino group: Benzyloxycarbonyl (Cbz)

  • Carboxylic acid group: Methyl (Me) or Benzyl (Bzl) esters

The differential reactivity of these groups allows for selective deprotection and subsequent modification, enabling its use as a scaffold for creating cyclic peptides and other complex architectures.[9]

Applications in Medicinal Chemistry and Drug Development

The unique structural and chemical properties of 4-Amino-L-proline have made it a valuable tool for medicinal chemists.

Conformationally Constrained Peptide Analogues

The incorporation of 4-Amino-L-proline into peptide sequences induces specific turns and folds, leading to conformationally restricted analogues with improved receptor binding affinity and selectivity. A notable example is its use in the synthesis of endomorphin-2 analogues, where it serves as a scaffold to generate both linear and cyclic peptides with potential analgesic properties.[5][9] The cis-4-amino-l-proline residue, in particular, has been utilized to create novel and stable cyclotripeptide systems.[9]

Scaffold for Novel Therapeutics

The primary amino group at the C4 position provides a handle for further chemical modifications, allowing for the attachment of various pharmacophores. This has been exploited in the design of novel lipid-lowering agents, where derivatives of cis-4-Amino-L-proline have shown moderate triglyceride-lowering activity.[10]

Structure-Activity Relationship (SAR) Studies

The ability to synthesize both cis and trans isomers of 4-Amino-L-proline allows for detailed SAR studies. By systematically varying the stereochemistry at the C4 position, researchers can probe the optimal spatial orientation of substituents for interaction with biological targets, such as nicotinic acetylcholine receptors (nAChRs) in the case of α-conotoxin analogues.[6]

Experimental Protocols

The following section provides a generalized, step-by-step methodology for the incorporation of a protected 4-Amino-L-proline derivative into a peptide sequence using solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Workflow

This workflow outlines the key steps in adding a 4-Amino-L-proline residue to a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin with N-terminally deprotected peptide Coupling Coupling Resin->Coupling Fmoc_Amp_OH Fmoc-4-Amp(P)-OH (P = protecting group) Fmoc_Amp_OH->Coupling Coupling_Reagents Coupling Reagents (e.g., HBTU, HOBt, DIEA) Coupling_Reagents->Coupling Washing1 Washing (e.g., DMF, DCM) Coupling->Washing1 Deprotection Fmoc Deprotection Washing1->Deprotection Deprotection_Reagent Deprotection Reagent (e.g., 20% Piperidine in DMF) Deprotection_Reagent->Deprotection Washing2 Washing (e.g., DMF, DCM) Deprotection->Washing2 Next_AA Addition of next Fmoc-amino acid Washing2->Next_AA Continue chain elongation Cleavage Cleavage from Resin & Side-chain Deprotection Washing2->Cleavage Final residue Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: General workflow for SPPS incorporating 4-Amino-L-proline.

Protocol:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF for 5-15 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

  • Coupling:

    • Pre-activate a solution of the protected 4-Amino-L-proline derivative (e.g., Fmoc-4-Amp(Cbz)-OH) (3-5 equivalents) with a coupling agent like HBTU (3-5 equivalents) and an activator base such as HOBt (3-5 equivalents) in the presence of a tertiary amine like DIEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acid residues in the sequence.

  • Cleavage and Deprotection: After completion of the synthesis, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane/water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

The identity and purity of the synthesized peptide should be confirmed using analytical techniques.

TechniquePurposeExpected Observations
RP-HPLC Purity assessmentA single major peak indicating a pure compound.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidationCharacteristic proton and carbon signals for the amino acid residues, including the unique signals for the 4-Amino-L-proline moiety.

Note on NMR: The 1H NMR spectrum of 4-Amino-L-proline containing peptides will show characteristic signals for the pyrrolidine ring protons. The chemical shifts and coupling constants of these protons can provide valuable information about the ring pucker and the overall conformation of the peptide.[9]

Future Perspectives

The field of peptide and peptidomimetic drug discovery continues to evolve, and 4-Amino-L-proline is poised to play an increasingly important role. Future research is likely to focus on:

  • Development of novel synthetic methodologies: More efficient and stereoselective methods for the synthesis of 4-Amino-L-proline and its derivatives will facilitate their broader application.

  • Exploration of new therapeutic areas: The use of 4-Amino-L-proline as a scaffold will be extended to the design of inhibitors for various enzymes and modulators of protein-protein interactions.

  • Advanced conformational analysis: Detailed structural studies using advanced NMR techniques and computational modeling will provide deeper insights into how 4-Amino-L-proline influences peptide conformation and function.

Conclusion

4-Amino-L-proline is a powerful and versatile building block for the design and synthesis of structurally complex and biologically active peptides and peptidomimetics. Its ability to impose conformational constraints and provide a handle for further functionalization makes it an invaluable tool for medicinal chemists. As our understanding of the relationship between peptide structure and function grows, the strategic application of 4-Amino-L-proline is expected to lead to the development of a new generation of peptide-based therapeutics with enhanced efficacy and improved drug-like properties.

References

  • Mollica, A., Pinnen, F., Stefanucci, A., Feliciani, F., Campestre, C., Mannina, L., ... & Hruby, V. J. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Journal of Medicinal Chemistry, 55(7), 3027-3037. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21120376, 4-Amino-L-proline. Retrieved from [Link].

  • Das, S. K., Krovvidi, V. L. N. R., Jagadheshan, H., & Iqbal, J. (2002). Synthetic studies of cis-4-Amino-L-proline derivatives as novel lipid lowering agents. Bioorganic & Medicinal Chemistry Letters, 12(24), 3579-3581. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 117634160, Fmoc-4(s)-amino-l-proline. Retrieved from [Link].

  • Mollica, A., Pinnen, F., Stefanucci, A., Feliciani, F., Lucente, G., Davis, P., ... & Hruby, V. J. (2012). cis-4-Amino-l-proline Residue As a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues: Part 2. Journal of Medicinal Chemistry, 55(19), 8477-8482. [Link]

  • Angene Chemical. (n.d.). L-Proline, 4-amino-, (4R)- (9CI)(CAS# 16257-88-8). Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). Proline Derivatives and Analogs. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). L-Proline. Retrieved from [Link]

  • Indurthi, D., Pera, E., Kim, J. I., Lee, J. Y., Ramaswamy, P., & Lewis, R. J. (2016). Rational design of α-conotoxin analogues targeting α7 nicotinic acetylcholine receptors: Improved antagonistic activity by incorporation of proline derivatives. Journal of Biological Chemistry, 291(21), 11063-11075. [Link]

  • Organic Chemistry Portal. (2007, March 25). Proline Derivatives in Organic Synthesis. Retrieved from [Link]

  • Koskinen, A. M. P., & Rapoport, H. (1985). Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry, 50(19), 3535-3541. [Link]

  • Patriarca, E. J., Cermola, F., D'Aniello, C., Fico, A., & Minchiotti, G. (2021). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 9, 728551. [Link]

  • ResearchGate. (n.d.). Proline Analogues in Drug Design: Current Trends and Future Prospects. Retrieved from [Link]

  • Synthesis of Peptides and Peptidomimetics, Houben-Weyl, Vol. E 22a. (2004). 9.2 Synthesis of Peptides Containing Proline Analogues.
  • Wikipedia. (n.d.). Proline. Retrieved from [Link]

  • ResearchGate. (n.d.). L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. Retrieved from [Link]

  • Sibille, N., Delaforge, E., Bondon, A., & Carlier, L. (2012). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Biomolecular NMR, 54(3), 291-301. [Link]

  • Pandey, K., Reja, R., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3182-3189. [Link]

  • Pandey, K., Reja, R., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3182-3189. [Link]

  • Verslues, P. E., & Sharma, S. (2010). Proline metabolism and its implications for plant-environment interaction. The Arabidopsis Book, 8, e0140. [Link]

  • ResearchGate. (n.d.). Proline in extracellular matrix production. Retrieved from [Link]

  • Peterson, S. M., & Check, C. T. (2025). Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. Molecules, 30(7), 1234. [Link]

  • The Biology Project. (2003). Proline. Retrieved from [Link]

  • Pandey, K., Reja, R., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3182-3189. [Link]

  • ResearchGate. (n.d.). Separation and Purification of L-Proline and L-Hydroxyproline from the Hydrolysate of Sea Cucumber Acaudina leucoprota: Separation with ion exchange chrornatography. Retrieved from [Link]

  • U.S. Pharmacist. (n.d.). LC MS Method For Proline Amino Acid, Hydroxyproline In Mouse Tissues As Biomarkers For Collagen Synthesis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Forlani, G., Bertazzini, M., & Funck, D. (2020). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers in Plant Science, 11, 596220. [Link]

Sources

Biological Role of 4-Amino-L-Proline in Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-L-proline (Amp) represents a pivotal non-canonical amino acid in modern peptide engineering. Unlike its natural analogue 4-hydroxyproline (Hyp), which statically stabilizes collagen via stereoelectronic effects, Amp introduces a tunable, pH-responsive handle into the peptide backbone. Its secondary amine side chain (


) allows for the modulation of ring puckering and cis/trans amide bond ratios under physiological conditions. This guide details the structural mechanics, synthetic protocols, and biological applications of Amp, providing a roadmap for its use in stabilizing secondary structures, enhancing cell penetration, and designing rigid peptidomimetics.

Part 1: Structural & Stereochemical Mechanics

The Pyrrolidine Ring Pucker

The biological utility of proline analogues stems from their ability to bias the pyrrolidine ring conformation. The ring fluctuates between two primary puckered states: C


-endo  and C

-exo
.
  • C

    
    -exo (Type A):  Favored by electronegative substituents at the 
    
    
    
    position (like Hyp) due to the gauche effect. This pucker pre-organizes the backbone
    
    
    and
    
    
    torsion angles to favor a trans peptide bond (
    
    
    ), stabilizing polyproline II (PPII) helices and collagen triple helices.
  • C

    
    -endo (Type B):  Often favored by steric bulk or specific electrostatic repulsions. This pucker destabilizes the trans isomer and increases the population of the cis amide bond.
    
The Amino-Switch Effect

4-Amino-L-proline is unique because its stereoelectronic influence is pH-dependent.

  • Unprotonated (

    
    ):  At pH > 8.0, the neutral amino group exerts a weaker gauche effect than a hydroxyl group.
    
  • Protonated (

    
    ):  At pH < 7.0, the ammonium group becomes strongly electron-withdrawing. However, unlike the hydroxyl group, the solvation shell of the charged ammonium can sterically clash with the backbone, creating a complex interplay between stereoelectronics and sterics.
    

Key Insight: In collagen mimetics, (4R)-Amp stabilizes the triple helix significantly less than (4R)-Hyp at neutral pH. However, acidification can trigger a conformational switch, making Amp a "smart" residue for pH-triggered folding/unfolding events.

PuckerSwitch cluster_0 pH > 8.0 (Neutral) cluster_1 pH < 7.0 (Protonated) Amp_Neutral 4-NH2 (Neutral) Weak Gauche Effect Pucker_Endo Mixed Pucker (Dynamic) Amp_Neutral->Pucker_Endo Switch pH Switch (pKa ~7.6) Amp_Neutral->Switch +/- H+ Conf_Flex Flexible Backbone Pucker_Endo->Conf_Flex Amp_Charged 4-NH3+ (Cationic) Strong e- Withdrawal Pucker_Exo C-gamma Exo Bias (Steric/Electronic Conflict) Amp_Charged->Pucker_Exo Conf_Rigid Altered Stability (Helix Destabilization vs Hyp) Pucker_Exo->Conf_Rigid Switch->Amp_Charged

Figure 1: The pH-dependent conformational switch of 4-Amino-L-proline. Protonation alters the stereoelectronic balance, shifting ring pucker preferences.

Part 2: Functionalization & Chemical Versatility

Amp serves as a "functionalizable Proline." The


 atom allows for orthogonal protection and late-stage modification, enabling the attachment of fluorophores, drugs, or stabilizing bridges (stapling) without disrupting the peptide backbone.
Orthogonal Protection Strategies

For Solid-Phase Peptide Synthesis (SPPS), the choice of protecting group for the 4-amino moiety is critical.

Protecting GroupDeprotection ConditionApplication
Boc (tert-butyloxycarbonyl)20-50% TFA (Acid)Standard Fmoc-SPPS. Cleaved simultaneously with resin release. Yields free amine.[1]
Fmoc (Fluorenylmethoxycarbonyl)20% Piperidine (Base)Not recommended for side-chain if main chain is also Fmoc (non-orthogonal).
Alloc (Allyloxycarbonyl)Pd(PPh

)

/ PhSiH

Gold Standard for branching. Allows selective deprotection on-resin for side-chain conjugation.
Z (Benzyloxycarbonyl)H

/ Pd-C or HF
Used in Boc-SPPS or solution phase. Stable to TFA.
Protocol: Site-Specific Labeling on Resin

Objective: Synthesize a peptide with a fluorophore attached to the 4-position of Proline.

  • Resin Loading: Start with Rink Amide resin (0.6 mmol/g).

  • Chain Assembly: Perform standard Fmoc-SPPS (HBTU/DIEA activation).

  • Amp Incorporation: Couple Fmoc-Amp(Alloc)-OH .

  • Alloc Deprotection (The Critical Step):

    • Wash resin with DCM (dry).

    • Add Pd(PPh

      
      )
      
      
      
      (0.1 eq) and Phenylsilane (10 eq) in DCM under Argon.
    • Shake for 30 mins. Repeat x2.

    • Wash with DCM, then 0.5% sodium diethyldithiocarbamate in DMF (to remove Pd), then DMF.

  • Conjugation: React the now-free

    
     amine with Carboxyfluorescein-NHS ester (or activated acid) in DMF/DIEA.
    
  • Final Cleavage: Treat with TFA/TIS/H

    
    O (95:2.5:2.5) to cleave peptide and remove Boc/tBu groups from other residues.
    

Part 3: Biological Applications[2][3][4][5][6]

Cell-Penetrating Peptides (CPPs)

Cationic peptides (e.g., TAT, Poly-Arg) enter cells efficiently but often lack proteolytic stability. Amp offers a solution by combining cationic charge with backbone rigidity .

  • Mechanism: The secondary amine of Amp (protonated at physiological pH) mimics Arginine's charge but the proline ring prevents proteases (like trypsin) from accessing the backbone.

  • Design: Polyproline II helices containing alternating Amp and hydrophobic residues (e.g., Leucine) show enhanced uptake via endocytosis.

Collagen Mimetics & Biomaterials
  • Thermal Stability: While (4R)-Hyp is the gold standard for stability (

    
     enhancement), (4R)-Amp allows for tunable stability. At acidic pH, Amp-rich collagen mimetics can undergo conformational changes that may trigger drug release or hydrogel disassembly.
    
  • Integrin Targeting: Functionalizing the 4-amino group with aryl-urea moieties creates high-affinity ligands for

    
     integrins (VLA-4), relevant in treating autoimmune diseases. The proline scaffold holds the targeting group in a precise orientation.
    

BiologicalRoles cluster_CPP Cell Penetration cluster_Collagen Collagen Engineering cluster_Drug Drug Design Cationic_Charge Cationic Charge (Mimics Arg) Uptake Enhanced Cellular Uptake Cationic_Charge->Uptake Protease_Res Protease Resistance (N-alkylated backbone) Protease_Res->Uptake Hyp_Sub Hyp Replacement pH_Sens pH Sensitivity (pKa ~7.8) Hyp_Sub->pH_Sens Smart_Mat Smart Hydrogels (pH-triggered melt) pH_Sens->Smart_Mat Scaffold Rigid Scaffold Func_Handle N-Functionalization (Drug/Fluorophore) Scaffold->Func_Handle High_Affinity High Affinity Ligands (e.g. Integrins) Func_Handle->High_Affinity Amp_Core 4-Amino Proline Amp_Core->Cationic_Charge Amp_Core->Hyp_Sub Amp_Core->Scaffold

Figure 2: The tripartite biological utility of 4-Amino-L-proline in peptide engineering.

Part 4: Experimental Validation (Self-Validating Protocols)

Kaiser Test for Secondary Amines (Chloranil Test)

Standard Kaiser tests (ninhydrin) do not work reliably on Proline or Amp because they are secondary amines.

  • Reagent: 2% Acetaldehyde in DMF and 2% Chloranil in DMF.

  • Protocol: Add a few beads to a tube. Add 2 drops of each solution. Wait 5 mins.

  • Result: Blue/Dark Green beads = Free secondary amine (Deprotection successful). Colorless/Yellow = Protected (Coupling successful).

CD Spectroscopy for Conformation

To verify if Amp incorporation has preserved the Polyproline II (PPII) helix:

  • Sample: 50

    
    M peptide in Phosphate Buffer (pH 7.4).
    
  • Signature: Look for a strong negative band at ~200-205 nm and a weak positive band at ~225 nm .

  • Validation: If the positive band at 225 nm disappears upon heating or pH change (acidification), the PPII structure is compromised/altered.

References

  • Conformational Properties of 4-Substituted Prolines

    • Title: The cis-4-Amino-L-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues[2]

    • Source: N
    • URL:[Link]

  • pH-Responsive Collagen Mimetics

    • Title: pH-Responsive Aminoproline-Containing Collagen Triple Helices[3][4]

    • Source: Chemistry - A European Journal (via PubMed)
    • URL:[Link]

  • Integrin Inhibitor Design

    • Title: New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin[5][6]

    • Source: Molecules (MDPI)[5]

    • URL:[Link]6]

  • Cell Penetr

    • Title: Cell-Penetrating cis-γ-Amino-l-Proline-Derived Peptides[7]

    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Solid Phase Peptide Synthesis Protocols Title: Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS) Source: BenchChem

Sources

The Stereoelectronic Influence of 4-Amino-L-Proline on Peptide Bond Conformation: A Technical Guide for Rational Peptide Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Proline is unique among the canonical amino acids; its side chain is cyclized onto the backbone nitrogen, creating a tertiary amide that significantly restricts the conformational flexibility of the peptide backbone. This cyclic constraint governs the cis/trans isomerization of the preceding peptide bond and dictates the puckering of the pyrrolidine ring. For researchers engineering hyperstable biomaterials, cell-penetrating peptides, or targeted therapeutics, modulating these conformational states is a critical objective.

While fluorine and hydroxyl substitutions have traditionally been used to lock proline conformations, 4-Amino-L-proline (4-Amp) offers a uniquely powerful alternative: it is a pH-responsive, ionizable probe. By shifting between its neutral amine (-NH₂) and protonated ammonium (-NH₃⁺) states, 4-Amp allows researchers to dynamically toggle stereoelectronic effects, providing unprecedented control over peptide architecture 1[1].

Mechanistic Foundations: Stereoelectronic Effects and Ring Puckering

The conformational behavior of 4-substituted prolines is dictated by the gauche effect . Highly electronegative substituents at the C4 position prefer to adopt a gauche orientation relative to the ring nitrogen. This alignment maximizes the hyperconjugative orbital overlap between the electron-rich C–H bonds and the electron-deficient C–X (or C–N) bonds 2[2].

  • 4R-Aminoproline: The stereochemistry drives the pyrrolidine ring into a Cγ-exo pucker to satisfy the gauche effect.

  • 4S-Aminoproline: The stereochemistry forces the ring into a Cγ-endo pucker.

G cluster_0 4-Substitution Stereochemistry N1 4R-Aminoproline N3 Cγ-exo Pucker (Favored by 4R) N1->N3 Gauche Effect N2 4S-Aminoproline N4 Cγ-endo Pucker (Favored by 4S) N2->N4 Gauche Effect N5 Trans Amide Bond Stabilization N2->N5 Protonated (-NH3+) Anomalous Trans Bias N3->N5 n→π* Interaction N6 Cis Amide Bond Propensity N4->N6 Steric Clash Relief

Logical mapping of 4-aminoproline stereoelectronic effects on ring pucker and amide isomerization.
The Anomalous Trans Stabilization of 4S-Aminoproline

Typically, the Cγ-exo pucker stabilizes the trans amide bond via an


 interaction between the carbonyl lone pair of residue 

and the

orbital of the proline carbonyl. Conversely, the Cγ-endo conformation exhibits an increased probability of forming a cis peptide bond 1[1].

However, 4-Amp presents a fascinating exception to classical stereoelectronic rules. When protonated, 4S-aminoproline exhibits an anomalously high trans preference—even greater than that of the 4R substitution—despite the ammonium group driving a Cγ-endo pucker 2[2]. This decoupling of ring pucker from amide isomerism makes 4-Amp an unparalleled tool for probing complex folding kinetics.

pH-Dependent Conformational Switching in Collagen Mimetics

Collagen's structural integrity relies on the repeating tripeptide motif (Pro-Hyp-Gly)


, which forms a stable polyproline II (PPII) triple helix. The X and Y positions within this triplet have distinct structural requirements: the X-position inherently favors a Cγ-endo pucker, while the Y-position requires a Cγ-exo pucker.

Because the 4-amino group has a pKa of ~10.5, its stereoelectronic influence is highly pH-dependent. Protonation dramatically increases the electron-withdrawing capacity of the substituent, amplifying the gauche effect and dictating triplex stability 3[3].

Table 1: Conformational Preferences of 4-Substituted Prolines
SubstituentRing Pucker Preference

Effect
pH Dependence
4R-Fluoro Cγ-exoHigh TransNone
4S-Fluoro Cγ-endoCis-leaningNone
4R-Amino Cγ-exoHigh TransYes (pKa ~10.5)
4S-Amino Cγ-endoAnomalous Trans (when protonated)Yes (pKa ~10.5)
Table 2: Collagen Triplex Stability ( ) with 4-Aminoproline Substitutions
Position in Pro-Pro-GlyVariantAcidic pH (Protonated -NH₃⁺)Basic pH (Neutral -NH₂)Structural Rationale
X-Position 4S-AmpHighly StabilizingDestabilizing (No triplex)C4-endo pucker favored at X-site; protonation required for strong stereoelectronic effect 4[4].
X-Position 4R-AmpWeakly StabilizingDestabilizing (No triplex)C4-exo clashes with X-site preference.
Y-Position 4R-AmpHighly StabilizingStabilizingC4-exo inherently favored at Y-site 3[3].

Self-Validating Experimental Methodologies

To accurately harness 4-Amp in peptide engineering, researchers must employ rigorous, self-validating workflows. The following protocols outline the synthesis and biophysical characterization of 4-Amp-containing peptides.

Workflow S1 Step 1: SPPS Proline Editing S2 Step 2: Cleavage & HPLC Purification S1->S2 S3 Step 3: NMR Spectroscopy (K_trans/cis & 3J_αN) S2->S3 S4 Step 4: CD Spectroscopy (Thermal Denaturation Tm) S3->S4

Self-validating experimental workflow for synthesizing and characterizing 4-Amp peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Objective: Incorporate 4R/4S-Amp into a peptide sequence without epimerization.

  • Resin Preparation: Utilize Rink Amide resin for C-terminal amidation, swelling in DMF for 30 minutes.

  • Coupling Strategy: Use orthogonally protected Fmoc-4(R/S)-Amp(Boc)-OH. Activate with HATU/DIPEA (1:2 ratio) to ensure rapid amide bond formation while minimizing steric hindrance.

  • Cleavage: Treat the resin with a standard TFA cocktail (TFA/TIS/H₂O, 95:2.5:2.5) for 2 hours. This simultaneously removes the side-chain Boc protecting group from the 4-amino moiety and cleaves the peptide from the resin.

  • Validation Checkpoint: Perform analytical RP-HPLC. The peptide must elute as a single sharp peak (>95% purity) before proceeding to biophysical assays. Confirm the exact mass via ESI-MS.

Protocol 2: NMR Determination of

Objective: Quantify the ratio of trans to cis amide bonds preceding the 4-Amp residue.

  • Sample Preparation: Dissolve the purified peptide in D₂O or CDCl₃ (depending on sequence hydrophobicity) to a concentration of 2-5 mM.

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum. Causality: The rotational barrier of the prolyl peptide bond (~20 kcal/mol) prevents rapid interconversion at room temperature. Therefore, the cis and trans isomers exist in slow exchange on the NMR timescale, yielding distinct, integratable resonances for the H

    
     protons 2[2].
    
  • Validation Checkpoint (2D NOESY): Unambiguous assignment of cis vs trans populations must be validated using 2D NOESY. A cross-peak between the H

    
     of the preceding residue (
    
    
    
    ) and the H
    
    
    of the proline (
    
    
    ) confirms the cis conformation. Conversely, a cross-peak between the H
    
    
    (
    
    
    ) and H
    
    
    (
    
    
    ) confirms the trans conformation.
Protocol 3: CD Spectroscopy for Thermal Stability ( )

Objective: Measure the thermal stability of 4-Amp stabilized collagen triplexes.

  • Annealing: Dissolve the peptide in a pH-controlled phosphate buffer (e.g., pH 3.0 to ensure 4-Amp protonation). Heat to 80°C for 10 minutes, then cool slowly (0.1 °C/min) to 4°C to allow proper registry and triple helix assembly.

  • Thermal Denaturation: Monitor ellipticity at 225 nm (the characteristic maximum for a PPII helical triplex) while heating the sample at 1 °C/min. Causality: As temperature increases, the cooperative disruption of inter-strand hydrogen bonds leads to a sharp decrease in the 225 nm signal 4[4].

  • Validation Checkpoint: To ensure the observed melting temperature (

    
    ) represents a true two-state cooperative unfolding rather than non-specific aggregation, plot the first derivative of the ellipticity with respect to temperature (
    
    
    
    ). A valid triplex melt must yield a single, sharp minimum.

References

  • Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides Source: Journal of the American Chemical Society URL:[Link]

  • Orchestration of Structural, Stereoelectronic, and Hydrogen-Bonding Effects in Stabilizing Triplexes from Engineered Chimeric Collagen Peptides (ProX-ProY-Gly)6 Incorporating 4(R/S)-Aminoproline Source: The Journal of Organic Chemistry URL:[Link]

  • Two prolines with a difference: contrasting stereoelectronic effects of 4 R / S-aminoproline on triplex stability in collagen peptides Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Technical Guide: Physical and Chemical Properties of 4-Amino-L-proline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical properties of 4-Amino-L-proline, structured for researchers in medicinal chemistry and structural biology.

Executive Summary

4-Amino-L-proline (Amp) is a non-proteinogenic amino acid and a critical scaffold in peptidomimetic drug design. Distinguished by its pyrrolidine ring functionalized with a secondary amino group at the


-position, Amp serves as a tunable "proline switch." Unlike natural proline, which is conformationally rigid, 4-aminoproline allows for pH-dependent conformational control due to the ionizable nature of the C4-substituent. This guide covers its stereochemical behavior, synthesis pathways, and application in stabilizing collagen mimetics and designing organocatalysts.

Chemical Identity & Stereochemistry

The biological activity and structural utility of 4-aminoproline are dictated by its stereochemistry at the C4 position relative to the C2 carboxyl group.

PropertyDetail
IUPAC Name (2S)-4-aminopyrrolidine-2-carboxylic acid
Common Isomers trans-4-Amino-L-proline (4R-amino); cis-4-Amino-L-proline (4S-amino)
CAS Number Trans isomer: 2577-48-2 Cis isomer: 96886-56-5 Trans-dihydrochloride: 33605-73-3
Molecular Formula C

H

N

O

Molecular Weight 130.15 g/mol (Free base) 203.07 g/mol (Dihydrochloride salt)
Stereochemical Nomenclature
  • Trans-4-Amino-L-proline: The amino group at C4 is on the opposite side of the ring relative to the carboxyl group at C2. Absolute configuration: (2S, 4R).

  • Cis-4-Amino-L-proline: The amino group at C4 is on the same side of the ring relative to the carboxyl group at C2. Absolute configuration: (2S, 4S).

Physicochemical Profile

The zwitterionic nature of 4-aminoproline results in high melting points and water solubility. A key feature is the pKa of the side-chain amine, which is significantly lower than typical primary amines, enabling pH-responsiveness near physiological conditions.

Table 1: Physical Constants
PropertyValueNotes
Melting Point >200 °C (dec.)Values vary by salt form; N-Boc/Fmoc derivatives melt ~150–199 °C.
Solubility High in H

O
Insoluble in non-polar organic solvents (Et

O, Hexanes).
pKa (

-COOH)
~2.0Typical for proline derivatives.
pKa (

-NH)
~10.6Secondary amine of the pyrrolidine ring.
pKa (

-NH

)
~7.5 – 7.8 Critical Parameter: Lower than Lysine (~10.5). Allows protonation/deprotonation switch at physiological pH.
Isoelectric Point (pI) ~9.6Calculated average of pKa values.

Conformational Analysis: The "Puckering Switch"

The utility of 4-aminoproline in drug design stems from the Stereoelectronic Effect (specifically the Gauche Effect). The electronegativity of the C4-substituent forces the pyrrolidine ring into specific "puckered" conformations to maximize orbital overlap.

  • Electron-Withdrawing Groups (e.g., NH

    
    ) at 4R (trans):  Induce a C
    
    
    
    -exo
    (up) pucker. This stabilizes the trans isomer of the preceding peptide bond, mimicking the structure of collagen.
  • Electron-Withdrawing Groups at 4S (cis): Induce a C

    
    -endo  (down) pucker.
    
pH-Dependent Switching

Because the pKa of the 4-amino group is ~7.6, the ring pucker can be modulated by pH.

  • pH < 7.0: Amine is protonated (NH

    
    ). Strong electron-withdrawing character 
    
    
    
    Strong bias for C
    
    
    -exo (for trans isomer).
  • pH > 8.0: Amine is neutral (NH

    
    ). Reduced electron-withdrawing character 
    
    
    
    Relaxed conformational bias.

ConformationalSwitch cluster_0 pH < 7.0 (Acidic) cluster_1 pH > 8.0 (Basic) Protonated Protonated Form (NH3+) Exo C(gamma)-exo Pucker (Compact / Collagen-like) Protonated->Exo Strong Gauche Effect Neutral Neutral Form (NH2) Protonated->Neutral Deprotonation (pKa ~7.6) Relaxed Relaxed / Mixed Pucker (Flexible) Neutral->Relaxed Weakened Effect

Figure 1: The pH-dependent conformational switch of trans-4-amino-L-proline. Protonation locks the ring into the C


-exo conformation.

Synthesis & Production

The primary synthetic route starts from commercially available trans-4-hydroxy-L-proline . Accessing the amino derivative requires stereochemical inversion (Walden inversion) at the C4 position.

Core Synthetic Pathway (Mitsunobu / Displacement)

To obtain cis-4-amino-L-proline from trans-4-hydroxy-L-proline, a single inversion is required. To obtain trans-4-amino-L-proline, a double inversion (or starting from cis-4-hydroxyproline) is necessary.

SynthesisPath Hyp Trans-4-Hydroxy-L-Proline (Natural Source) Prot N-Protected Hyp (Boc/Cbz) Hyp->Prot 1. N-Protection Activated Activated Intermediate (O-Tosylate / O-Mesylate) Prot->Activated 2. Activation (TsCl/MsCl) Azide Cis-4-Azido-L-Proline (Inversion of Configuration) Activated->Azide 3. SN2 Displacement (NaN3) *Walden Inversion* CisAmine Cis-4-Amino-L-Proline (Final Product) Azide->CisAmine 4. Reduction (H2/Pd-C or Staudinger) TransAmine Trans-4-Amino-L-Proline Azide->TransAmine Alternative Route: Double Inversion Strategy

Figure 2: Synthetic workflow converting natural hydroxyproline to 4-aminoproline isomers via azide displacement.

Applications in Drug Development

Collagen Mimetics

Collagen stability relies on the pre-organization of proline residues. Trans-4-amino-L-proline (protonated) is a potent stabilizer of the collagen triple helix, often exceeding the stabilizing effect of hydroxyproline due to the stronger electron-withdrawing nature of the ammonium group.

Bio-Orthogonal Chemistry & "Click" Potential

The intermediate 4-azidoproline is a "click" chemistry staple. It allows researchers to graft peptides onto scaffolds or attach fluorophores without affecting the peptide backbone. The amino group in 4-aminoproline can be orthogonally protected (e.g., Fmoc on


-N, Boc on 

-N) to allow selective functionalization at the side chain.
Cell-Penetrating Peptides (CPPs)

Cationic proline derivatives enhance cellular uptake. The guanidinylation of 4-amino-L-proline yields


-guanidino-proline , a rigid arginine analogue that retains the membrane-translocating properties of arginine-rich peptides but with increased proteolytic stability.

Experimental Protocol: Selective Protection

Objective: Synthesis of N-


-Fmoc-N-

-Boc-trans-4-amino-L-proline (Standard building block for SPPS).
  • Starting Material: Trans-4-amino-L-proline dihydrochloride.

  • Copper Chelation (Selectivity Step):

    • Dissolve starting material in water/buffer.

    • Add CuSO

      
       to form a copper complex. The Cu
      
      
      
      ion chelates the
      
      
      -amino and
      
      
      -carboxyl groups, leaving the
      
      
      -amino group exposed.
  • 
    -N Protection: 
    
    • Add Boc

      
      O (di-tert-butyl dicarbonate) and base. Only the exposed 
      
      
      
      -amine reacts.
  • Decomplexation:

    • Treat with EDTA or H

      
      S to remove copper, yielding N-
      
      
      
      -Boc-4-amino-L-proline.
  • 
    -N Protection: 
    
    • React with Fmoc-OSu under standard Schotten-Baumann conditions to protect the

      
      -amine.
      
  • Yield: Typically >85% overall yield.

References

  • PubChem. (2025).[1][2] 4-Amino-L-proline Compound Summary. National Library of Medicine. [Link]

  • RSC Advances. (2016). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness. Royal Society of Chemistry. [Link]

  • Beilstein J. Org. Chem. (2016).[1][3] cis–trans-Amide isomerism of the 3,4-dehydroproline residue. [Link]

Sources

Understanding the Proline Ring Pucker in 4-Amino Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the conformational dynamics of 4-aminoproline (Amp) derivatives. It is designed for researchers in medicinal chemistry and structural biology who require precise control over peptide backbone geometry.

Technical Guide for Structural Optimization & Drug Design

Executive Summary

The pyrrolidine ring of proline is not planar; it oscillates between two primary envelope conformations: C


-endo  and C

-exo
.[1][2][3] In 4-aminoproline (Amp) derivatives, this equilibrium is not merely a steric consequence but is driven by potent stereoelectronic effects (the Gauche Effect). Unlike fixed substituents (e.g., 4-fluoro or 4-hydroxy), the 4-amino group introduces a pH-responsive switch , allowing for tunable conformational control. This guide details the mechanistic drivers of these puckers, methods for their characterization, and their application in stabilizing secondary structures or designing peptidomimetics.

Fundamentals of Pyrrolidine Conformational Analysis

The proline ring exists in a dynamic equilibrium between two puckers defined by the displacement of the


-carbon (C4) relative to the plane formed by N, C

, and C

.
ParameterC

-endo (Down)
C

-exo (Up)
Geometry C

and C=O are on the same side.
C

and C=O are on opposite sides.

Torsion

(Extended, e.g., PPII helix)

(Compact, e.g.,

-helix)
Peptide Bond Favors Cis (

isomer)
Favors Trans (

isomer)
Stabilization 4S-electronegative substituents4R-electronegative substituents
The Stereoelectronic Driver: The Gauche Effect

In 4-substituted prolines, the electronegativity of the substituent (


) dictates the pucker via the Gauche Effect .[4][5] This quantum mechanical phenomenon prefers a conformation where the 

bond is antiperiplanar to the low-lying

antibonding orbital, maximizing hyperconjugative stabilization.
  • Rule of Thumb: Electronegative groups (F, OH, NH

    
    , N
    
    
    
    ) at C4 prefer to be gauche to the ring nitrogen.

The 4-Amino Effect: Stereochemistry Dictates Geometry

The orientation of the 4-amino group (cis or trans relative to the carboxylate) is the primary determinant of the ring pucker.

Case A: (4R)-Aminoproline (Trans-4-amino)
  • Configuration: The amino group is trans to the carboxylate.

  • Preferred Pucker: Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -exo .[4][6]
    
  • Mechanism: To place the electronegative 4-amino group gauche to the ring nitrogen (maximizing

    
     and 
    
    
    
    overlap), the ring must adopt the exo pucker.
  • Result: Stabilizes the trans peptide bond (

    
     increases). Essential for collagen triple helix stability.
    
Case B: (4S)-Aminoproline (Cis-4-amino)
  • Configuration: The amino group is cis to the carboxylate.[7]

  • Preferred Pucker: C

    
    -endo .[2][4][6]
    
  • Mechanism: The gauche effect forces the ring into the endo conformation to maintain the favorable orbital overlap.

  • Result: Destabilizes the collagen triple helix; promotes

    
    -turn structures (specifically type VI 
    
    
    
    -turns).
Visualization of Conformational Logic

The following diagram illustrates the decision tree for determining the dominant pucker based on stereochemistry and pH state.

ProlinePucker Start 4-Aminoproline Derivative Stereo Stereochemistry at C4? Start->Stereo R_Iso (4R)-Amino (Trans to COOH) Stereo->R_Iso Trans S_Iso (4S)-Amino (Cis to COOH) Stereo->S_Iso Cis Exo Cγ-Exo Pucker (Up) R_Iso->Exo Gauche Effect Endo Cγ-Endo Pucker (Down) S_Iso->Endo Gauche Effect Effect_R Stabilizes Trans-Amide Promotes PPII Helix Exo->Effect_R Effect_S Promotes Cis-Amide Induces β-Turns Endo->Effect_S

Caption: Logical flow determining the ring pucker and secondary structure impact based on C4 stereochemistry.

The "Smart" Switch: pH-Dependent Modulation

Unlike Fluorine or Hydroxyl groups, the Amino group has a titratable proton (


). This allows for environmental switching of the conformational preference.[1]
  • Neutral pH (Ammonium Form

    
    ): 
    
    • The substituent is highly electronegative (

      
       inductive effect is strong).
      
    • Strong Gauche Effect: The preference for the specific pucker (Exo for 4R, Endo for 4S) is maximized.[4]

    • Transannular Interactions: In (4S)-Amp, the ammonium group can form a hydrogen bond with the backbone carbonyl oxygen, locking the C

      
      -endo  conformation and stabilizing a cis peptide bond.
      
  • Basic pH (Free Amine Form

    
    ): 
    
    • Electronegativity decreases compared to

      
      .
      
    • Weaker Gauche Effect: The ring becomes more flexible.

    • H-Bonding: The free amine can act as a hydrogen bond acceptor or donor, potentially enabling different intramolecular networks that allow for ring flipping or increased population of the minor conformer.

Experimental Characterization Workflow

To validate the ring pucker in your derivatives, use the following self-validating NMR protocol.

Method: H-NMR Coupling Constant Analysis ( )

The vicinal coupling constants between the


-proton and the two 

-protons are diagnostic of the ring pucker.
Step-by-Step Protocol:
  • Sample Preparation: Dissolve 5-10 mg of the peptide/derivative in D

    
    O or CD
    
    
    
    OD. Avoid DMSO if possible, as it can dampen H-bonding effects.
  • Acquisition: Acquire a high-resolution 1D

    
    H-NMR (min 500 MHz).
    
  • Analysis of

    
     Multiplet:  Locate the 
    
    
    
    signal (typically
    
    
    4.0–4.8 ppm).
  • Calculate

    
     Values: 
    
    • C

      
      -Exo Signature:  Large difference between 
      
      
      
      and
      
      
      (e.g., one is
      
      
      Hz, the other
      
      
      Hz).
    • C

      
      -Endo Signature:  Both couplings are intermediate and similar (e.g., 
      
      
      
      Hz and
      
      
      Hz).
Data Interpretation Table
Measurement(4R)-Amp (Exo) (4S)-Amp (Endo)

Large Split (

Hz)
Small Split (

Hz)
NOE Correlations Strong

Strong

Cis/Trans Ratio (

)
High Trans (

)
Low Trans (

)

Applications in Drug Design[10][11][12]

Peptidomimetics & Integrin Targeting

4-Aminoproline is a scaffold of choice for cyclopeptidomimetics targeting


 integrins.[8][9][10][11]
  • Strategy: Use (4S)-Amp to force a "kink" in the backbone (Endo pucker), facilitating the formation of macrocycles that mimic the RGD or LDV binding loops.

  • Functionalization: The 4-amino group serves as a handle for attaching pharmacophores (e.g., urea derivatives) without disrupting the backbone geometry established by the ring pucker.

Collagen Stability[5]
  • Stabilization: Incorporate (4R)-Amp (or (4R)-Flp) to enforce the Exo pucker required for the Yaa position in the

    
     triplet.
    
  • Destabilization/Switching: Incorporate (4S)-Amp . At acidic pH (ammonium), it enforces Endo (destabilizing). At basic pH, the effect can be modulated, creating pH-responsive biomaterials.

References

  • Stereoelectronic Effects in Proline Derivatives Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). "Conformational Stability of Collagen Relies on a Stereoelectronic Effect."[4] Journal of the American Chemical Society.[12]

  • The Azido Gauche Effect & 4-Amino Analogues Krow, G. R., et al. (2006). "The 'Azido Gauche Effect' Implications for the Conformation of Azidoprolines." Journal of the American Chemical Society.[12]

  • Crystal Structure and pH Responsiveness Siebler, C., et al. (2015). "Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative."[13] Chemical Communications.

  • NMR Analysis of Proline Pucker DeRider, M. L., et al. (2002).[14] "Collagen Stability: Insights from NMR Spectroscopic and Hybrid Density Functional Computational Investigations of Prolyl Fluoroprolines." Journal of the American Chemical Society.[12]

  • Recchia, I., et al. (2021).

    
     Integrin."[8][9][11] Molecules.
    
    

Sources

natural occurrence and significance of proline analogs

Author: BenchChem Technical Support Team. Date: March 2026

The Natural Occurrence and Significance of Proline Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proline is unique among the twenty proteinogenic amino acids due to its cyclic pyrrolidine structure, which rigidly constrains the


 dihedral angle of the peptide backbone. This structural rigidity makes proline a critical determinant of protein folding, stability, and secondary structure (e.g., 

-turns and polyproline helices).

Nature has evolved a suite of proline analogs —structural derivatives such as Azetidine-2-carboxylic acid (Aze) , 4-Hydroxyproline (Hyp) , and Pipecolic acid —that mimic or antagonize the functions of proline.[1] These analogs are not merely metabolic byproducts; they serve as potent chemical defense agents in plants, essential structural components in animal connective tissue, and invaluable scaffolds for modern drug design.

This guide provides a technical deep-dive into the naturally occurring proline analogs, elucidating their biosynthetic origins, their "Trojan Horse" mechanisms of cellular toxicity, and their pivotal role in the development of blockbuster pharmaceuticals like ACE inhibitors.

The Structural Landscape of Natural Proline Analogs

Proline analogs are defined by variations in ring size, oxidation state, or substitution patterns relative to the pyrrolidine core. These structural deviations fundamentally alter their steric and electronic properties, dictating their biological activity.

Table 1: Key Naturally Occurring Proline Analogs

Analog NameStructure / Ring SizeNatural SourcePrimary Biological Function
L-Proline 5-membered (Pyrrolidine)UniversalProtein synthesis, osmoprotection.[1]
Azetidine-2-carboxylic acid (Aze) 4-membered (Azetidine)Convallaria majalis (Lily of the Valley), BeetsAllelochemical: Toxic mimic that causes protein misfolding.
4-Hydroxyproline (Hyp) 5-membered (Hydroxylated)Animal collagen, Plant cell wallsStructural: Stabilizes collagen triple helix via stereoelectronic effects.[1]
Pipecolic Acid 6-membered (Piperidine)Plants, Bacteria, Human metabolismMetabolic: Lysine metabolite; marker for peroxisomal disorders.[1]
Kainic Acid 5-membered (Complex)Digenea simplex (Red Algae)Neurotoxin: Potent agonist of kainate glutamate receptors.[1][2][3]

Biosynthesis: The Origins of Ring Diversity

While L-Proline is synthesized from Glutamate, its analogs arise from distinct metabolic pathways. Understanding these pathways is critical for metabolic engineering and synthetic biology applications.[1]

The S-Adenosylmethionine (SAM) Cyclization Pathway (Aze Biosynthesis)

Unlike proline, the 4-membered ring of Azetidine-2-carboxylic acid (Aze) is derived from S-Adenosylmethionine (SAM) .[1][4][5] This pathway represents a rare "non-canonical" use of SAM, where it acts as a substrate for ring formation rather than a methyl donor.

Mechanism: The enzyme Aze synthase (AzeJ) catalyzes an intramolecular nucleophilic substitution (4-exo-tet cyclization), displacing 5'-methylthioadenosine (MTA) to form the strained azetidine ring.[1][4]

AzeBiosynthesis Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAM Synthetase (+ATP) Aze Azetidine-2-carboxylic acid (Aze) SAM->Aze Aze Synthase (AzeJ) Cyclization MTA 5'-Methylthioadenosine (MTA) SAM->MTA Byproduct Yang Yang Cycle (Methionine Salvage) MTA->Yang Recycling Yang->Met Regeneration

Figure 1: Biosynthetic pathway of Azetidine-2-carboxylic acid.[1][4] Note the unique cyclization of SAM and the recycling of the MTA byproduct via the Yang cycle to maintain the methionine pool.

Cellular Significance: The "Trojan Horse" Mechanism

The biological significance of analogs like Aze lies in their ability to fool the cellular machinery. This phenomenon is a classic example of molecular mimicry .[1]

Misincorporation and Proteotoxicity

Because Aze is structurally similar to Proline, Prolyl-tRNA Synthetase (ProRS) often fails to discriminate between them.[1] Aze is charged onto tRNA


 and incorporated into nascent polypeptide chains.[1]
  • Consequence: The 4-membered ring of Aze alters the bond angles of the peptide backbone (

    
     and 
    
    
    
    angles). This destabilizes
    
    
    -helices and prevents the formation of correct tertiary structures, leading to the accumulation of misfolded proteins in the Endoplasmic Reticulum (ER).
  • Response: This triggers the Unfolded Protein Response (UPR) , leading to cell cycle arrest or apoptosis. This is the mechanism by which Convallaria majalis exerts toxicity against herbivores.

ToxicityMechanism cluster_0 Cytosol cluster_1 Ribosome / ER cluster_2 Cellular Outcome Aze Aze (Analog) Synthetase Prolyl-tRNA Synthetase (Error Prone) Aze->Synthetase Competition Pro Proline (Native) Pro->Synthetase tRNA tRNA-Pro Ribosome Ribosome tRNA->Ribosome Translation Synthetase->tRNA Misacylation (Aze-tRNA) Protein_Toxic Mutant Protein (Misfolded) Ribosome->Protein_Toxic Incorporation of Aze Protein_Native Native Protein (Stable Fold) UPR Unfolded Protein Response (UPR) Protein_Toxic->UPR ER Stress Apoptosis Apoptosis / Growth Inhibition UPR->Apoptosis

Figure 2: Mechanism of Azetidine-2-carboxylic acid toxicity.[1] The analog evades the proofreading of tRNA synthetases, acting as a "Trojan Horse" that destabilizes the proteome.

Pharmacological Significance: From Venom to Blockbusters

Proline analogs have shaped the landscape of modern drug discovery, most notably in the development of Angiotensin-Converting Enzyme (ACE) inhibitors for hypertension.

The Captopril Logic

The discovery of Captopril (the first ACE inhibitor) was grounded in the study of Teprotide , a peptide found in the venom of the Brazilian pit viper (Bothrops jararaca).

  • Observation: Teprotide contains a C-terminal Proline that is essential for binding to ACE.[1]

  • Design: Researchers designed a small molecule mimic that retained the C-terminal Proline ring (for specific binding) but replaced the rest of the peptide with a succinyl-sulfhydryl group to chelate the Zinc ion in the ACE active site.

  • Result: Captopril, a drug that is effectively a functionalized proline analog.[1]

DrugDesign Venom Bothrops jararaca (Pit Viper Venom) Teprotide Teprotide (Nonapeptide) Venom->Teprotide Isolation SAR Structure-Activity Relationship (SAR) Analysis Teprotide->SAR Truncation Proline C-Terminal Proline (Essential for Binding) SAR->Proline Identified Pharmacophore Captopril Captopril (First ACE Inhibitor) Proline->Captopril Scaffold Retention Zinc Zinc Binding Group (Sulfhydryl / Carboxyl) Zinc->Captopril Rational Addition

Figure 3: The logic of rational drug design: Transforming a natural venom peptide into a synthetic proline analog drug (Captopril).[1]

Experimental Protocol: LC-MS/MS Quantification of Aze

For researchers investigating the presence of Aze in plant tissues or its misincorporation into biological systems, precise quantification is required. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: Extract and quantify Azetidine-2-carboxylic acid from plant tissue.

Materials
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).[1]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

  • Internal Standard (IS):

    
    C-Proline or 
    
    
    
    H-Proline (as a surrogate if labeled Aze is unavailable).[1]
  • Column: Phenomenex Luna C18(2) or equivalent (150 x 2.0 mm, 3 µm).

Step-by-Step Methodology
  • Tissue Disruption:

    • Flash-freeze 50–100 mg of fresh plant leaf tissue in liquid nitrogen.

    • Grind to a fine powder using a bead mill (e.g., 25 Hz for 2 mins).

  • Extraction:

    • Add 1.0 mL of Extraction Solvent (80% Methanol / 20% Water + 0.1% Formic Acid).[1]

    • Spike with Internal Standard (final conc. 10 µM).

    • Vortex vigorously for 30 seconds; sonicate on ice for 10 minutes.

  • Clarification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to a fresh tube.[1] Filter through a 0.22 µm PTFE syringe filter into an LC vial.

  • LC-MS/MS Analysis:

    • Injection Vol: 5 µL.

    • Flow Rate: 0.3 mL/min.[1]

    • Gradient: 0–2 min (5% B); 2–8 min (Linear to 95% B); 8–10 min (Hold 95% B).

    • MS Detection (ESI Positive Mode):

      • Aze Transition (Quant): m/z 102.1

        
         56.1 (Loss of HCOOH).[1]
        
      • Aze Transition (Qual): m/z 102.1

        
         84.1 (Loss of H
        
        
        
        O).[1]
      • Proline Transition: m/z 116.1

        
         70.1.[1]
        

Data Interpretation: Aze elutes earlier than Proline on a C18 column due to higher polarity.[1] Quantification is performed by the ratio of the Aze peak area to the Internal Standard peak area.

References

  • Rubenstein, E., et al. (2009).[1] "Azetidine-2-carboxylic acid in the food chain."[1] Phytochemistry, 70(1), 100-104.[1] Link

  • Fowden, L. & Richmond, M.H. (1963).[1] "Replacement of proline by azetidine-2-carboxylic acid during protein biosynthesis in Escherichia coli." Biochimica et Biophysica Acta, 71, 459-461.[1] Link

  • Cushman, D.W.[1] & Ondetti, M.A. (1991). "History of the design of captopril and related inhibitors of angiotensin converting enzyme." Hypertension, 17(4), 589-592.[1] Link

  • Leung, T., et al. (2025).[1] "Molecular basis for azetidine-2-carboxylic acid biosynthesis." Nature Communications, 16, 1348. Link

  • Zagol-Ikapitte, I., et al. (2010).[1] "Determination of azetidine-2-carboxylic acid in plant tissue by LC-MS/MS." Journal of Agricultural and Food Chemistry, 58(2), 1123–1128. Link

Sources

Methodological & Application

Application Note: Strategic Incorporation of 4-Amino-L-proline in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 4-Amino-L-proline (Amp) into peptide backbones offers a unique opportunity to modulate secondary structure and introduce bio-orthogonal handles without disrupting the helicity of the scaffold. Unlike native proline, the 4-amino substituent allows for acylation, alkylation, or guanidylation directly on the solid phase. However, the stereochemistry at the C4 position (


 vs. 

) dictates the conformational stability of the resulting peptide. This guide provides validated protocols for the incorporation of Amp, focusing on orthogonal protection strategies (Alloc/Boc) and on-resin functionalization.

Scientific Foundation: Stereoelectronic Control

Before synthesis, it is critical to select the correct diastereomer. The conformational preference of the proline ring (Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-endo vs. C

-exo) is driven by the gauche effect and stereoelectronic interactions between the backbone carbonyl and the substituent at C4.
The "Proline Switch"

The stability of the Polyproline II (PPII) helix—a dominant structure in collagen and unfolded proteins—relies on the trans isomer of the peptide bond (


).
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -4-Amino-L-proline (Trans-4-Amp):  When protonated or acylated with electron-withdrawing groups, the 
    
    
    
    substituent exerts an electron-withdrawing effect that favors the C
    
    
    -exo pucker. This pucker stabilizes the trans amide bond via an
    
    
    interaction between the carbonyl oxygen of the preceding residue (
    
    
    ) and the carbonyl carbon of the proline (
    
    
    ). Use this isomer for stable helices and collagen mimics.
  • 
    -4-Amino-L-proline (Cis-4-Amp):  The 
    
    
    
    substituent favors the C
    
    
    -endo pucker, which destabilizes the trans isomer and increases the population of the cis amide bond. Use this isomer to induce turns or disrupt helices.
Table 1: Stereochemical Impact on Backbone Conformation
IsomerC4 ConfigurationRing Pucker PreferenceAmide Bond PreferenceStructural Outcome
L-Proline N/AMixedTrans (weak bias)Flexible
Trans-4-Amp

C

-exo
Strong Trans Stable PPII Helix / Collagen
Cis-4-Amp

C

-endo
Mixed / Cis

-Turn / Helix Disruption

Strategic Planning: Protecting Groups & Resin

To utilize the 4-amino group as a handle, it must be orthogonally protected relative to the N


-Fmoc group.
Orthogonal Protection Schemes
  • Fmoc-Amp(Boc)-OH:

    • Usage: Standard SPPS where the 4-amino group remains free after cleavage (e.g., cationic collagen mimics).

    • Deprotection: Concomitant with global cleavage (TFA).

  • Fmoc-Amp(Alloc)-OH:

    • Usage: Site-specific labeling, branching, or cyclization on-resin.

    • Deprotection: Pd(PPh

      
      )
      
      
      
      / Phenylsilane (Orthogonal to Fmoc and tBu).
  • Fmoc-Amp(Mtt)-OH:

    • Usage: Mild acid removal (1% TFA/DCM) for on-resin modification.

    • Risk: Mtt is bulky and can be accidentally removed if acidic additives (e.g., HOBt) are used in excess during coupling.

Resin Selection & DKP Prevention

Proline-containing peptides are prone to Diketopiperazine (DKP) formation when the proline is the second residue from the C-terminus.

  • Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl linker sterically hinders the nucleophilic attack of the N-terminal amine on the C-terminal ester, preventing premature cleavage/DKP formation.

Detailed Experimental Protocols

Protocol A: Standard Incorporation (Main Chain)

Target: Linear peptides with a free 4-amine or stable amide backbone.

Reagents:

  • Fmoc-Amp(Boc)-OH (3.0 eq)

  • Activator: DIC (3.0 eq) / Oxyma Pure (3.0 eq)

  • Solvent: DMF (Grade: Peptide Synthesis)[1]

Procedure:

  • Swell Resin: DCM (2 x 15 min).

  • Fmoc Deprotection: 20% Piperidine in DMF (1 x 2 min, 1 x 10 min). Note: Proline secondary amines react slower with Kaiser test reagents. Use the Chloranil or Isatin test for monitoring.

  • Activation: Dissolve Fmoc-Amp(Boc)-OH and Oxyma in minimal DMF. Add DIC.[2] Pre-activate for 2 minutes.

    • Why Oxyma? Oxyma/DIC generates less epimerization than HBTU/DIEA and is safer than HOBt (non-explosive).

  • Coupling: Add activated mixture to resin. Shake for 60–90 minutes.

  • Monitoring: Perform Chloranil test. If beads are blue (positive for secondary amine), recouple.

  • Capping: Acetic Anhydride/DIEA/DMF (10:5:85) for 5 min to block unreacted amines.

Protocol B: Orthogonal Functionalization (Alloc Strategy)

Target: Branching or labeling the 4-position while the peptide is on-resin.

Workflow Logic: The Alloc group allows exposure of the 4-amine without affecting the N-terminal Fmoc or side-chain tBu/Trt groups.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (0.1 – 0.2 eq)
  • Scavenger: Phenylsilane (PhSiH

    
    ) (10 – 20 eq)
    
  • Solvent: Dry DCM (degassed with Argon)

Step-by-Step:

  • Assembly: Synthesize the peptide backbone using Fmoc-Amp(Alloc)-OH . Ensure the N-terminus is Fmoc-protected (or acetylated) before starting Alloc removal to prevent N-terminal interference.

  • Wash: Wash resin with DCM (5x) to remove DMF traces (DMF can coordinate Pd).

  • Deprotection Cocktail: Dissolve Pd(PPh

    
    )
    
    
    
    and PhSiH
    
    
    in dry DCM.
    • Critical: This solution is air-sensitive. Prepare immediately before use.

  • Reaction: Add cocktail to resin. Shake under Argon/Nitrogen for 30 min. Repeat process once with fresh reagents.

  • Carbamate Scavenging: Wash resin with 0.5% Sodium Diethyldithiocarbamate (in DMF) or 20% Piperidine/DMF to remove Palladium black precipitates.

  • Functionalization: The 4-amine is now free. React with carboxylic acid (using HATU/DIEA) or isocyanate.

Visualization: Orthogonal Workflow

AllocStrategy Resin Resin-Peptide-Amp(Alloc)-Fmoc Wash DCM Wash (Remove DMF) Resin->Wash Pd_Step Add Pd(PPh3)4 + PhSiH3 (Alloc Removal) Wash->Pd_Step Argon atm Scavenge Wash w/ Dithiocarbamate (Remove Pd) Pd_Step->Scavenge 2x 30 min Free_Amine Free 4-Amine (N-term still Fmoc) Scavenge->Free_Amine Acylation Side-Chain Acylation (R-COOH + HATU) Free_Amine->Acylation Final Continue SPPS or Cleave Acylation->Final

Caption: Workflow for orthogonal removal of Alloc group using Palladium catalysis to enable site-specific branching.

Protocol C: On-Resin Guanidylation

Target: Converting Amp to 4-Guanidinoproline (Arg mimic) for Cell-Penetrating Peptides (CPPs).

Direct guanidylation of the 4-amino group creates a rigid arginine mimic with high metabolic stability.

Reagents:

  • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (5.0 eq) OR

    
    -Di-Boc-1H-pyrazole-1-carboxamidine (for protected guanidine).
    
  • Base: DIEA (10.0 eq)

  • Solvent: DMF

Procedure:

  • Deprotection: Remove the side-chain protecting group (e.g., Alloc as per Protocol B, or Mtt using 1% TFA).

  • Neutralization: Wash resin with 5% DIEA in DMF (3x) to ensure the amine is unprotonated.

  • Reaction: Add Pyrazole-carboxamidine and DIEA in DMF. Shake at room temperature for 12–16 hours.

    • Note: The reaction is slow due to steric hindrance on the pyrrolidine ring.

  • Confirmation: Perform a Kaiser test (primary amine check). A negative (yellow) result indicates conversion to guanidine.

  • Cleavage: If using the non-protected reagent, the guanidine is free. If using the Di-Boc reagent, the Boc groups are removed during final TFA cleavage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of the secondary amine.Use HATU or PyAOP (more reactive) for the amino acid following Amp. Perform double couplings.
Racemization Base-catalyzed proton abstraction during activation.Switch from HBTU/DIEA to DIC/Oxyma . Maintain low temperature (0°C) during pre-activation.
Incomplete Alloc Removal Catalyst poisoning by oxidation or sulfur.Use fresh Pd(PPh

)

. Ensure rigorous DCM washing to remove DMF/mercaptans. Keep under inert gas.
DKP Formation Nucleophilic attack by N-term amine on ester linkage.Use 2-Chlorotrityl resin .[3] Avoid leaving the Fmoc-deprotected dipeptide sitting in base (piperidine) for long periods.

References

  • Raines, R. T., et al. (2013). "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides." Journal of the American Chemical Society.

  • Ganesh, K. N., et al. (2013). "4(R/S)-Amino/Guanidino-substituted Proline Peptides: Design of New Collagen Mimetics and Cell Penetrating Agents." CHIMIA.[4]

  • BenchChem Application Notes. (2025). "Application Notes and Protocols for One-Pot Alloc Removal and Peptide Coupling." BenchChem.[5]

  • Albericio, F., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

  • Fehrentz, J. A., et al. (2013).[6] "Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry." Methods in Molecular Biology.

Sources

using 4-Amino-L-proline to induce specific peptide conformations

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (Amp) Content Type: Detailed Application Notes and Protocols

Mechanisms, Protocols, and pH-Switching Applications

Abstract

The incorporation of 4-amino-L-proline (Amp) into peptide backbones represents a high-precision strategy for engineering secondary structure and responsiveness. Unlike canonical proline, which exists in a dynamic equilibrium of ring puckers, Amp derivatives leverage strong stereoelectronic effects (the gauche effect) to lock the pyrrolidine ring into specific


-endo or 

-exo conformations. Furthermore, the ionizable 4-amino substituent (

) introduces a pH-dependent "switch," allowing researchers to modulate peptide bond cis/trans isomerism and polyproline helix stability in real-time. This guide details the mechanistic principles, solid-phase synthesis protocols, and characterization workflows for deploying Amp in drug design and biomaterials.

Part 1: Mechanistic Insight – The Stereoelectronic Switch

To effectively use Amp, one must understand the causal link between the 4-substituent's stereochemistry, the ring pucker, and the resulting peptide backbone geometry.

The Gauche Effect and Ring Pucker

Proline rings are not planar; they pucker to relieve torsional strain. The two dominant puckers are


-exo  (envelope flap up) and 

-endo
(envelope flap down).
  • The Rule: Electronegative substituents at the 4-position prefer a pseudoaxial orientation due to the gauche effect (hyperconjugation between the

    
     and 
    
    
    
    orbitals).[1]
  • Protonation Amplification: The ammonium group (

    
    ) is significantly more electron-withdrawing than the neutral amine (
    
    
    
    ). Therefore, lowering the pH below the
    
    
    amplifies the gauche effect, "locking" the conformation more tightly.
Conformational Mapping

The ring pucker dictates the


 (phi) and 

(psi) torsion angles of the backbone, which in turn influences the cis/trans ratio of the peptide bond (

).
DerivativeConfigurationPreferred PuckerDominant Peptide BondApplication
(4R)-Amp trans relative to COOH

-exo
Trans (

)
Collagen stability, PPII helices
(4S)-Amp cis relative to COOH

-endo
Cis bias increased

-turns, folding nucleation
Pathway Visualization

The following diagram illustrates the logic flow from stereochemistry to macroscopic structure.

AmpMechanism cluster_inputs Input Parameters cluster_pucker Ring Conformation Stereo Stereochemistry (4R vs 4S) Effect Stereoelectronic (Gauche) Effect Stereo->Effect Defines Orientation pH pH State (Neutral vs Acidic) pH->Effect Modulates Strength (NH3+ > NH2) Exo C-gamma EXO (4R-Amp) Effect->Exo 4R promotes Endo C-gamma ENDO (4S-Amp) Effect->Endo 4S promotes Bond Peptide Bond Equilibrium (K trans/cis) Exo->Bond Stabilizes TRANS Endo->Bond Destabilizes TRANS (Increases Cis pop) Structure Macroscopic Structure Bond->Structure Collagen / PPII Helix vs. Beta-Turn

Caption: Logic flow showing how stereochemistry and pH converge to dictate peptide secondary structure via the gauche effect.

Part 2: Application Notes

Application A: Hyper-Stable Collagen Mimetics

Collagen requires a repeating Xaa-Yaa-Gly sequence where the Yaa position must adopt a


-exo pucker to stabilize the triple helix.
  • Strategy: Replace Hyp (Hydroxyproline) at the Yaa position with (4R)-Amp .

  • Mechanism: At acidic pH, the (4R)-ammonium group exerts a stronger gauche effect than the hydroxyl group of Hyp, leading to a "hyper-exo" pucker and a more thermally stable triple helix.

  • Note: At basic pH (neutral amine), stability decreases, allowing for pH-triggered unfolding (biomaterial release).

Application B: Functional Handles for "Proline Editing"

The 4-amino group is a potent nucleophile. Unlike Hyp (which requires difficult esterification), Amp can be functionalized on-resin or in solution.

  • Acylation: Attaching electron-withdrawing acyl groups (e.g., fluoroacetyl) to the 4-amino nitrogen can mimic the ammonium state permanently, locking the conformation without pH dependence.

  • Labeling: Site-specific attachment of fluorophores or biotin without disrupting the helix (provided the linker is long enough).

Part 3: Experimental Protocols

Protocol 1: Solid Phase Peptide Synthesis (SPPS) of Amp-Peptides

Objective: Synthesize a peptide containing 4-amino-L-proline using Fmoc chemistry. Critical Reagent: Fmoc-4-amino-L-proline(Boc)-OH. The Boc protection on the side chain is orthogonal to the Fmoc group but is removed during final cleavage.

Materials:

  • Resin: Rink Amide (for amides) or Wang (for acids).

  • Amino Acid: Fmoc-(4R)-Amp(Boc)-OH (or 4S isomer).

  • Coupling Reagents: HATU / DIEA (Preferred for proline couplings due to steric hindrance).

  • Deprotection: 20% Piperidine in DMF.[2][3]

Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (

    
     min).[2] Wash with DMF (
    
    
    
    ).[4]
  • Standard Coupling:

    • Dissolve 4.0 eq. Amino Acid + 3.9 eq. HATU in DMF.

    • Add 8.0 eq. DIEA.

    • Add to resin immediately. Shake for 45–60 min.

  • Amp Coupling (Critical Step):

    • Note: Coupling onto a proline secondary amine is slow. Coupling a proline onto the chain is standard.

    • If coupling Fmoc-Amp(Boc)-OH to the chain: Use standard conditions.

    • If coupling the next residue onto the Amp N-terminus: Use double coupling (2x 1 hour) or PyAOP/HOAt to ensure completion.

    • QC: Chloranil test (for secondary amines) is required. The Kaiser test (ninhydrin) leads to false negatives on proline residues.

  • Cleavage & Side-Chain Deprotection:

    • Cocktail: TFA / TIPS /

      
       (95:2.5:2.5).
      
    • Time: 2–3 hours. (The Boc group on the 4-amino position cleaves here).

  • Precipitation: Cold diethyl ether.

SPPS_Workflow Start Fmoc-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Coupling (Fmoc-Amp(Boc)-OH + HATU) Wash1->Couple Check Chloranil Test (QC) Couple->Check Repeat Next Cycle? Check->Repeat Repeat->Deprotect Yes Cleave Global Cleavage (TFA/TIPS/H2O) Removes Boc Repeat->Cleave No Final Crude Peptide (Ammonium form) Cleave->Final

Caption: SPPS workflow emphasizing the QC step specific to secondary amines (Chloranil) and the simultaneous removal of Boc during cleavage.

Protocol 2: Conformational Analysis via CD Spectroscopy

Objective: Validate the pH-dependent conformational switch (e.g., Collagen Triple Helix or PPII helix).

  • Sample Preparation:

    • Dissolve peptide in phosphate buffer (10 mM).

    • Prepare two aliquots:

      • Acidic: pH 3.0 (Ensures Amp is

        
        ).
        
      • Basic: pH 10.0 (Ensures Amp is

        
        ; check peptide solubility/stability).
        
  • Data Acquisition:

    • Instrument: Circular Dichroism Spectropolarimeter (e.g., Jasco J-1500).

    • Range: 190–260 nm.

    • Temperature: 4°C to 80°C (melt curve).

  • Interpretation:

    • PPII Helix / Collagen: Look for a positive maximum at ~225 nm and a negative minimum at ~198 nm.

    • The Switch:

      • For (4R)-Amp peptides: The molar ellipticity at 225 nm (

        
        ) should be higher  at pH 3.0 than at pH 10.0, indicating stabilization of the polyproline helix by the ammonium group.
        
      • Thermal Denaturation: The

        
         (melting temperature) should be significantly higher at acidic pH.
        

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of the proline ring or N-terminal secondary amine.Use HATU or PyAOP. Perform double coupling. Increase temperature to 50°C (microwave SPPS).
No pH Effect Observed Buffer strength too high or pH not crossing the

.
Ensure pH is well below 8 (for protonation) and well above 9 (for deprotonation). The

of 4-Amp is ~10.4, but shifts in peptides.
Peptide Aggregation High content of hydrophobic/charged residues.Use ChemMatrix resin (better swelling). Add chaotropic salts (LiCl) during coupling.
Racemization Over-activation during coupling.Use Oxyma/DIC instead of HATU. Minimize base (DIEA) exposure time.

References

  • Raines, R. T. (2006).[5] Collagen structure and stability.[5][6][7][8][9] Annual Review of Biochemistry.

    • Source:

  • Wennemers, H. (2012). Functionalizable Proline Mimetics for Peptide Engineering.

    • Source:

  • Babu, I. R., & Ganesh, K. N. (2001). Enhanced Stability of Collagen Mimetics by 4(R)-Aminoproline. Journal of the American Chemical Society.

    • Source:

  • Zondlo, N. J. (2013). Aromatic-Proline Interactions: Electronically Tunable CH/pi Interactions. Accounts of Chemical Research.

    • Source:

  • Bretscher, L. E., et al. (2001). Conformational Stability of Collagen Relies on a Stereoelectronic Effect. Journal of the American Chemical Society.

    • Source:

Sources

Harnessing 4-Amino-L-Proline in Medicinal Chemistry: Conformational Scaffolding and Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

In the pursuit of novel therapeutics, the structural rigidity and metabolic stability of peptide-based drug candidates remain a primary bottleneck. As a Senior Application Scientist, I frequently leverage cis-4-Amino-L-proline (cAmp) as a transformative building block in peptidomimetic design.

Unlike canonical L-proline, cAmp functions as a "proline/GABA cis-chimera." The introduction of a primary amino group at the 4-position of the pyrrolidine ring serves a dual purpose:

  • Conformational Restriction: The stereochemistry and electronic effects of the 4-amino substitution dictate the endo/exo pucker of the pyrrolidine ring. This restricts the conformational space of the peptide backbone, forcing specific spatial orientations of adjacent aromatic rings (e.g., Tyrosine or Phenylalanine) which are critical for receptor target engagement [1].

  • Orthogonal Functionalization: The highly reactive 4-amino group provides an orthogonal handle for macrocyclization, conjugation (e.g., via azide-alkyne cycloaddition), or the attachment of pharmacokinetic modifiers without disrupting the primary peptide backbone.

G A cis-4-Amino-L-Proline (cAmp) Scaffold B Pyrrolidine Ring Pucker (Endo/Exo Bias) A->B Stereoelectronic Effects C Amide Bond Geometry (cis/trans Isomerization) B->C Backbone Influence D Conformational Restriction C->D Spatial Orientation E Enhanced Receptor Affinity & Selectivity D->E Target Engagement

Fig 1: Mechanistic pathway of cAmp-induced conformational restriction in peptidomimetics.

Key Applications in Drug Discovery

Opioid Receptor Modulators

Endogenous opioid tetrapeptides like Endomorphin-2 (EM-2: Tyr-Pro-Phe-Phe-NH₂) and Morphiceptin exhibit high affinity for the μ-opioid receptor (MOR) but suffer from rapid enzymatic degradation. By replacing the native Pro² residue with cAmp, researchers can generate highly constrained cyclic and linear analogues. For instance, substituting both Pro residues in Morphiceptin with cAmp results in an extraordinary 1000-fold increase in MOR affinity due to perfect structural adaptation to the receptor's binding cavity [2]. Furthermore, the 4-amino group allows for the synthesis of unusual, enzymatically stable 11-membered cyclotripeptide systems.

Integrin Targeting in Oncology and Fibrosis

Integrins (e.g., α4β1, αVβ6) play vital roles in tumor metastasis and organ fibrosis. The cAmp scaffold has been successfully grafted onto RGD-recognizing sequences to create potent cyclopeptidomimetics. The rigid pyrrolidine core imparts the exact ligand conformation required to fit into the groove at the α and β subunit interface. Recent developments include conjugating cAmp-based αVβ6 integrin ligands with tyrosine kinase inhibitors (like Nintedanib) to create dual-action antifibrotic agents [3].

Quantitative Pharmacological Data

The strategic insertion of cAmp drastically alters binding thermodynamics. The table below summarizes the causal relationship between cAmp incorporation and receptor affinity across key medicinal chemistry campaigns.

Compound / LigandSequence / ModificationTarget ReceptorBinding Affinity (Ki / Kd)Key Pharmacological Outcome
Morphiceptin (WT) Tyr-Pro-Phe-Pro-NH₂MOR (μ-opioid)~500 nMBaseline endogenous affinity
Morphiceptin Analog 4 Tyr-cAmp-Phe-cAmp-NH₂MOR (μ-opioid)0.59 nM 1000-fold affinity increase via backbone restriction
Endomorphin-2 (WT) Tyr-Pro-Phe-Phe-NH₂MOR (μ-opioid)0.85 nMBaseline endogenous ligand
EM-2 Cyclic Analog 9 c[Tyr-cAmp-Phe-Phe]MOR (μ-opioid)~60 nMHighly stable 11-membered ring; altered bio-profile
cAmp(MPUPA) Ligand c[Amp(MPUPA)-Val-Asp-Leu]α4β1 IntegrinSubmicromolarPotent agonist activity for stem cell therapy

Experimental Protocols: Synthesis of cAmp-Cyclopeptidomimetics

To ensure high yields and prevent epimerization, the synthesis of cAmp-containing cyclic peptides requires a tightly controlled, self-validating workflow. The following protocol details the Solid-Phase Peptide Synthesis (SPPS) of the linear precursor and its subsequent in-solution macrocyclization.

Protocol A: Fmoc-SPPS of cAmp-Containing Linear Precursors

Causality Note: We utilize 2-Chlorotrityl chloride (2-ClTrt) resin. Its extreme acid lability allows for the cleavage of the linear peptide using mild acids (AcOH/TFE), preserving the crucial Boc-protecting group on the cAmp 4-amino moiety for downstream selective deprotection.

Materials:

  • H-Gly-2-ClTrt resin (loading ~0.6 mmol/g)

  • (2S,4S)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid (Fmoc-Amp(Boc)-OH)

  • Coupling Reagents: HATU, HOAt, 2,4,6-collidine

  • Cleavage Cocktail: Acetic Acid (AcOH) / Trifluoroethanol (TFE) / Dichloromethane (DCM) (1:1:3)

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg of H-Gly-2-ClTrt resin in anhydrous DCM for 30 minutes. Wash with DMF (3 × 5 mL).

  • Coupling: For each amino acid addition, dissolve 3.0 equivalents of the Fmoc-amino acid (including Fmoc-Amp(Boc)-OH) and 3.0 eq of HATU/HOAt in DMF. Add 6.0 eq of 2,4,6-collidine.

    • Causality Note: Proline derivatives are sterically hindered secondary amines. HATU provides high reactivity, while HOAt suppresses epimerization via neighboring group participation. Collidine is chosen over DIPEA to minimize base-catalyzed side reactions.

  • Reaction: Add the coupling mixture to the resin and agitate for 2 hours at room temperature.

  • Validation Checkpoint 1: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). A negative result (colorless/yellow) confirms complete coupling. If positive, repeat step 2.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 15 min). Wash extensively with DMF and DCM.

  • Mild Cleavage: Treat the resin with the AcOH/TFE/DCM (1:1:3) cocktail for 2 hours at room temperature to release the fully protected linear peptide.

  • Validation Checkpoint 2: Evaporate the filtrate and analyze via LC-MS. Confirm the presence of the exact mass corresponding to the Boc-protected linear precursor before proceeding to cyclization.

Protocol B: High-Dilution In-Solution Macrocyclization

Causality Note: Cyclization must be performed under high-dilution conditions (1–3 mM) to kinetically favor intramolecular ring closure over intermolecular oligomerization.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified linear precursor in a highly dilute solvent mixture of DCM/DMF (15:1) to achieve a final peptide concentration of 2 mM.

  • Activation: Add 3.0 eq of HATU, 3.0 eq of HOAt, and 6.0 eq of 2,4,6-collidine to the solution. Stir vigorously at room temperature for 12–24 hours.

  • Validation Checkpoint 3: Monitor the reaction via LC-MS. Successful cyclization is indicated by a mass shift of -18 Da (loss of H₂O) and the absence of dimeric mass peaks.

  • Global Deprotection: Once cyclization is complete, remove the solvent under reduced pressure. Resuspend the crude cyclopeptide in a harsh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to remove the Boc group from the cAmp residue and any other side-chain protectors.

  • Purification: Precipitate the final peptide in cold diethyl ether, centrifuge, and purify via preparative Reverse-Phase HPLC (C18 column, H₂O/Acetonitrile gradient with 0.1% TFA).

Workflow N1 1. Resin Loading (e.g., 2-ClTrt Resin) N2 2. Fmoc-SPPS Coupling (HATU/HOAt/Collidine) N1->N2 N3 3. Incorporation of Fmoc-Amp(Boc)-OH N2->N3 N4 4. Mild Acidic Cleavage (Linear Precursor) N3->N4 AcOH/TFE/DCM N5 5. High-Dilution Macrocyclization N4->N5 1-3 mM in DCM/DMF N6 6. Global Deprotection & HPLC Purification N5->N6 TFA/TIS/H2O

Fig 2: Step-by-step workflow for the synthesis of cAmp-based cyclic peptidomimetics.

References

  • Mollica, A., Pinnen, F., Stefanucci, A., et al. (2012). "The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues." Journal of Medicinal Chemistry, 55(7), 3027–3035. Available at:[Link]

  • Adamska-Bartłomiejczyk, A., et al. (2017). "Synthesis, receptor binding studies, optical spectroscopic and in silico structural characterization of morphiceptin analogs with cis-4-amino-L-proline residues." Journal of Peptide Science, 23(11), 834-841. Available at:[Link]

  • Zanella, S., et al. (2022). "Nintedanib-Containing Dual Conjugates Targeting αVβ6 Integrin and Tyrosine Kinase Receptors as Potential Antifibrotic Agents." ACS Omega, 7(21), 17882–17895. Available at:[Link]

experimental procedure for on-resin modification of 4-hydroxyproline

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: On-Resin Modification of 4-Hydroxyproline

A Senior Application Scientist's Guide for Researchers in Peptide Chemistry and Drug Development

Abstract

The post-translational modification of proline to 4-hydroxyproline (Hyp) is a critical determinant of the structural integrity of collagen.[1] In synthetic peptides, the strategic modification of the 4-hydroxyl group of Hyp offers a powerful tool to modulate conformation, stability, and biological activity. This guide provides a comprehensive overview and detailed protocols for the on-resin chemical modification of 4-hydroxyproline residues within a peptide sequence. It covers essential prerequisites, including the selection of orthogonally protected Hyp building blocks, and focuses on two primary modification strategies: the Mitsunobu reaction for ether and thioether synthesis and direct O-acylation. Authored from the perspective of an experienced application scientist, this document emphasizes the causality behind experimental choices, provides self-validating protocols with integrated quality control checkpoints, and is grounded in authoritative scientific literature.

Introduction: The Strategic Value of Modifying Hydroxyproline

The secondary hydroxyl group of 4-hydroxyproline is a versatile chemical handle. Its modification while the peptide remains anchored to a solid support circumvents challenges associated with solution-phase chemistry, such as purification difficulties and side reactions. On-resin modification enables the synthesis of diverse peptide libraries with tailored properties, including enhanced enzymatic stability, altered receptor-binding profiles, and novel structural constraints. This approach, often termed "proline editing," allows for the late-stage diversification of a common peptide precursor, accelerating structure-activity relationship (SAR) studies.[2]

This document will guide researchers through the necessary steps to successfully implement on-resin Hyp modifications, from initial peptide synthesis design to final product analysis.

Foundational Requirements: Preparing for On-Resin Modification

Success in on-resin modification begins with a robust solid-phase peptide synthesis (SPPS) strategy. The core principle is orthogonality—the ability to selectively deprotect and modify the Hyp side chain without disturbing other protecting groups or cleaving the peptide from the resin.[3]

The Critical Building Block: Fmoc-(2S,4R)-Hyp(tBu)-OH

For standard Fmoc-based SPPS, the building block of choice is Fmoc-Hyp(tBu)-OH . The tert-butyl (tBu) ether protecting the 4-hydroxyl group is key. It exhibits high stability towards the basic conditions (typically 20% piperidine in DMF) used for Nα-Fmoc group removal during peptide chain elongation.[4] However, it can be selectively cleaved on-resin using moderately acidic conditions that leave other acid-labile groups (e.g., Boc on Lys, Pbf on Arg) and the resin linker intact.

On-Resin Deprotection of the Hydroxyl Group

The selective removal of the tBu group is the gateway to modification. While highly acid-labile linkers may show some cleavage, a carefully controlled application of dilute trifluoroacetic acid (TFA) is effective.

Protocol 1: On-Resin Selective Deprotection of Hyp(tBu)

Objective: To expose the 4-hydroxyl group of the Hyp residue for subsequent modification while the peptide remains on the solid support.

Materials:

  • Peptidyl-resin containing one or more Hyp(tBu) residues

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Resin Swelling: Swell the peptidyl-resin (1 eq) in DCM for 30-60 minutes in a suitable reaction vessel.

  • Deprotection Cocktail: Prepare a deprotection cocktail of 10-20% TFA in DCM. For sequences prone to side reactions, add 2% TIS as a scavenger.

  • Reaction: Drain the DCM from the swollen resin. Add the deprotection cocktail (e.g., 10 mL per gram of resin) and gently agitate the suspension at room temperature.

  • Monitoring (Self-Validation): After 1 hour, take a small aliquot of the resin (~5-10 mg). Wash it thoroughly with DCM, dry it, and perform a "test cleavage" using a standard strong TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the cleaved product by LC-MS to confirm the removal of the tBu group (mass shift of -56.1 Da) and ensure the integrity of other protecting groups.

  • Completion & Wash: If deprotection is incomplete, continue the reaction for another 1-2 hours. Once complete, drain the deprotection solution and wash the resin extensively (5x with DCM, 3x with DMF) to remove all traces of acid. The resin is now ready for the modification step.

// Node Definitions Resin_tBu [label="Peptidyl-Resin\n-Hyp(tBu)-", fillcolor="#F1F3F4", fontcolor="#202124"]; Swell [label="Swell in DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotect [label="Treat with\n10-20% TFA/DCM", fillcolor="#EA4335", fontcolor="#FFFFFF"]; QC_Node [label="QC Check:\nTest Cleavage & LC-MS", fillcolor="#FBBC05", fontcolor="#202124", shape="diamond"]; Wash [label="Wash Extensively\n(DCM, DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resin_OH [label="Peptidyl-Resin\n-Hyp(OH)-", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Resin_tBu -> Swell [color="#5F6368"]; Swell -> Deprotect [color="#5F6368"]; Deprotect -> QC_Node [label="1 hr", color="#5F6368"]; QC_Node -> Deprotect [label="Incomplete", style="dashed", color="#EA4335"]; QC_Node -> Wash [label="Complete", color="#34A853"]; Wash -> Resin_OH [color="#5F6368"]; } caption: "Workflow for selective on-resin deprotection of Hyp(tBu)."

On-Resin Modification Strategies

With the hydroxyl group exposed, several modification chemistries can be employed. The following sections detail two of the most robust and widely used methods.

Mitsunobu Reaction: For Ether and Thioether Formation

The Mitsunobu reaction is a powerful method for forming C-O or C-S bonds with inversion of stereochemistry at the secondary alcohol of Hyp.[5][6] This stereochemical inversion, converting the natural (2S,4R)-Hyp to a (2S,4S)-modified residue, is a key feature that can profoundly impact peptide conformation.[7] The reaction involves activating the hydroxyl group with a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD, DEAD) to facilitate nucleophilic attack by a phenol, alcohol, or thiol.

Causality: The choice of reagents is critical. Azodicarboxylates like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) are common, but can lead to purification challenges due to hydrazine byproducts. Using polymer-supported PPh₃ can simplify workup.[6] The reaction is sensitive to steric hindrance, so bulky nucleophiles may require longer reaction times or more equivalents of reagents.[5][7]

Protocol 2: On-Resin Mitsunobu Reaction with a Phenol

Objective: To form an aryl ether at the 4-position of the hydroxyproline residue.

Materials:

  • Peptidyl-resin with deprotected Hyp(OH) (1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triphenylphosphine (PPh₃, 5-10 eq)

  • Diisopropyl azodicarboxylate (DIAD, 5-10 eq)

  • Phenol nucleophile (e.g., 4-iodophenol, 5-10 eq)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Resin Preparation: Ensure the deprotected peptidyl-resin is completely dry and swelled in anhydrous THF or DCM under an inert atmosphere.

  • Reagent Premixing: In a separate flask, dissolve the phenol nucleophile and PPh₃ in anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Activation: Slowly add DIAD dropwise to the cooled PPh₃/phenol solution. A color change (often to orange or red) and/or the formation of a white precipitate (the phosphonium salt intermediate) may be observed. Stir for 15-20 minutes at 0°C.

  • Reaction: Add the pre-activated mixture to the resin suspension. Allow the reaction to proceed at room temperature with gentle agitation for 12-24 hours.

  • Monitoring (Self-Validation): Perform a test cleavage on a small resin aliquot. Analyze by LC-MS to monitor the disappearance of the starting material (peptide-Hyp-OH) and the appearance of the desired product (peptide-Hyp-O-Ar).

  • Wash: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with THF, DCM, and DMF to remove all excess reagents and byproducts. The resin is now ready for further peptide synthesis or final cleavage.

ParameterRecommended ValueRationale
Solvent Anhydrous THF or DCMMitsunobu reagents are sensitive to water.
Reagent Equivalents 5-10 eqHigh excess drives the reaction to completion on the solid phase.
Temperature 0°C (activation), RT (reaction)Controls the rate of formation of the reactive intermediate and prevents degradation.
Reaction Time 12-24 hoursOn-resin reactions are often slower than solution-phase counterparts.

G

O-Acylation: For Ester Formation

Direct acylation of the hydroxyl group is a straightforward method to introduce ester functionalities. This can be achieved using an activated carboxylic acid, such as an acid anhydride or an acid chloride, in the presence of a non-nucleophilic base.

Causality: The reaction is typically rapid. Using a base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize any acid generated without catalyzing side reactions. A catalyst such as 4-Dimethylaminopyridine (DMAP) can be used to accelerate the reaction, but it may increase the risk of racemization at the Hyp α-carbon if used in large quantities or for extended periods.

Protocol 3: On-Resin O-Acylation

Objective: To form an ester linkage at the 4-position of the hydroxyproline residue.

Materials:

  • Peptidyl-resin with deprotected Hyp(OH) (1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetic Anhydride (or other symmetric anhydride, 5-10 eq)

  • N,N-Diisopropylethylamine (DIPEA, 5-10 eq)

  • (Optional) 4-Dimethylaminopyridine (DMAP, 0.1 eq)

Procedure:

  • Resin Preparation: Ensure the deprotected peptidyl-resin is dry and swelled in anhydrous DMF.

  • Reaction Mixture: In a separate flask, prepare the acylation mixture by adding the anhydride and DIPEA to DMF. If using, add the catalytic amount of DMAP.

  • Reaction: Add the acylation mixture to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring (Self-Validation): Perform a test cleavage on a small resin aliquot. Analyze by LC-MS to confirm the acylation (e.g., mass shift of +42.0 Da for acetylation).

  • Wash: Drain the reaction mixture and wash the resin thoroughly with DMF and DCM. The resin is now ready for the next step.

Final Cleavage and Deprotection

Once all on-resin modifications and chain elongations are complete, the peptide must be cleaved from the resin and all remaining side-chain protecting groups must be removed.[8] The choice of cleavage cocktail depends on the amino acid composition of the peptide.[9]

Causality: Highly reactive cations (e.g., from tBu, Boc, Pbf groups) are generated during cleavage and can modify sensitive residues like Trp, Met, Cys, and Tyr. Scavengers are added to the TFA to trap these reactive species.[8][9]

ScavengerTarget Residue(s)Rationale
Water TrpPrevents re-attachment of some protecting groups.
Triisopropylsilane (TIS) Trp, general carbocationsReduces trityl and other cationic species.
1,2-Ethanedithiol (EDT) Cys, MetReduces sulfoxides and prevents re-attachment to Cys.
Thioanisole Arg(Pbf/Pmc), generalA "soft" nucleophile that helps cleave sulfonyl-based protecting groups.

A standard, robust cocktail for most peptides is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[9] However, for many sequences, a simpler mixture of TFA/TIS/H₂O (95:2.5:2.5) is sufficient and avoids malodorous thiols.[9][10] The cleavage is typically run for 2-4 hours at room temperature.[11] Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether.

Conclusion

On-resin modification of 4-hydroxyproline is a versatile and powerful technique in modern peptide science. By understanding the principles of orthogonal protection and choosing the appropriate reaction chemistry, researchers can efficiently generate libraries of complex, modified peptides. The protocols provided herein, with their emphasis on causality and integrated quality control, offer a reliable framework for achieving successful on-resin modifications and advancing research in drug discovery and chemical biology.

References

  • Wang, W. (2000). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Peptide Science.
  • Not available.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Available at: [Link]

  • Gmeiner, P. et al. (2004). Solid-phase synthesis of a library of hydroxyproline derivatives. Journal of Combinatorial Chemistry. Available at: [Link]

  • Not available.
  • Not available.
  • Raines, R. T. et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Raines, R. T. et al. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry. Available at: [Link]

  • Not available.
  • Not available.
  • Fields, G. B. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]

  • Raines, R. T. (2004). O-acylation of hydroxyproline residues: Effect on peptide-bond isomerization and collagen stability. Biopolymers. Available at: [Link]

  • Not available.
  • Not available.
  • Not available.
  • Raines, R. T. et al. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. ACS Publications. Available at: [Link]

  • Not available.
  • Raines, R. T. et al. (2016). 4R- and 4S-iodophenyl hydroxyproline, 4R-pentynoyl hydroxyproline, and S-propargyl-4-thiolphenylalanine: conformationally biased and tunable amino acids for bioconjugation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Wikipedia. Hydroxyproline. Available at: [Link]

Sources

4-Amino-L-proline as a tool for studying protein folding

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Amino-L-proline as a tool for studying protein folding Content Type: Application Note & Detailed Protocol

A Tunable Stereoelectronic Switch for Protein Folding and Stability

Executive Summary

Protein folding is often rate-limited by the cis/trans isomerization of peptidyl-prolyl bonds.[1][2] 4-Amino-L-proline (4-Amp) has emerged as a high-precision tool for interrogating these mechanisms due to its unique ability to modulate pyrrolidine ring pucker via stereoelectronic effects and pH-dependent protonation. Unlike static analogs (e.g., 4-fluoroproline), 4-Amp offers a dynamic "switch," allowing researchers to reversibly toggle between ring conformations (C


-endo vs. C

-exo) and peptide bond geometries (cis vs. trans) by adjusting pH. This guide details the mechanistic basis, applications in collagen engineering, and protocols for synthesizing and characterizing 4-Amp-containing peptides.
Scientific Foundation
2.1 The Proline Bottleneck

In unfolded proteins, peptide bonds preceding non-proline residues are >99.9% trans. However, Xaa-Pro bonds populate the cis state significantly (10–30%) due to the cyclic side chain. The isomerization barrier (~20 kcal/mol) makes this the slow step (seconds to minutes) in folding.

2.2 Stereoelectronic Control: The Gauche Effect

The geometry of the peptide bond is coupled to the pucker of the pyrrolidine ring.

  • C

    
    -exo (Up):  Favors the trans peptide bond (
    
    
    
    is high). Stabilized by electron-withdrawing groups in the 4R configuration.
  • C

    
    -endo (Down):  Lowers the barrier to cis or stabilizes the cis isomer relative to exo. Stabilized by electron-withdrawing groups in the 4S  configuration.[3]
    

This preference arises from the gauche effect , where the electronegative substituent prefers to be gauche to the ring nitrogen to maximize


 hyperconjugation.
2.3 The pH Switch Mechanism

4-Amp is unique because its electronegativity is tunable.

  • Acidic pH (Protonated, -NH

    
    ):  Strongly electron-withdrawing (similar to -F or -OH). Enforces strong stereoelectronic control (4R 
    
    
    
    exo; 4S
    
    
    endo).
  • Basic pH (Neutral, -NH

    
    ):  Less electron-withdrawing. The stereoelectronic bias is relaxed, and H-bonding capabilities change, often reversing the stability trends in secondary structures like the collagen triple helix.
    
Applications
3.1 Engineering pH-Switchable Collagen

The collagen triple helix (Xaa-Yaa-Gly)


 requires a specific pucker pattern for stability:
  • Xaa Position: Requires C

    
    -endo.
    
  • Yaa Position: Requires C

    
    -exo.[4]
    

Strategy:

  • Incorporating (4S)-Amp at the Xaa position stabilizes the helix at acidic pH (protonated 4S promotes endo). At basic pH, deprotonation destabilizes the helix.

  • Incorporating (4R)-Amp at the Yaa position stabilizes the helix at acidic pH (protonated 4R promotes exo).

3.2 Probing Folding Kinetics

By substituting Pro with 4-Amp in globular proteins, researchers can modulate the population of cis isomers in the unfolded state.

  • Experiment: If a folding phase is eliminated by a 4R-Amp substitution (which enforces trans), that phase likely originated from a non-native cis prolyl bond.

Experimental Protocols
4.1 Solid-Phase Peptide Synthesis (SPPS) of 4-Amp Peptides
  • Objective: Synthesize a model peptide containing 4-Amp using Fmoc chemistry.

  • Critical Reagent: Fmoc-(4S)-4-(Boc-amino)-L-proline (or the 4R enantiomer). The Boc group protects the side-chain amine during chain assembly and is removed during global cleavage.

Materials:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Fmoc-AA-OH (Standard amino acids).

  • Fmoc-Amp(Boc)-OH (The probe).

  • Coupling Reagents: HATU or DIC/Oxyma.

  • Base: DIPEA (Diisopropylethylamine).[5]

  • Cleavage Cocktail: TFA/TIPS/H

    
    O (95:2.5:2.5).
    

Step-by-Step Protocol:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2

    
     5 min). Wash with DMF (
    
    
    
    ).
  • Coupling (Standard AA):

    • Mix 4 eq. Fmoc-AA-OH, 3.9 eq. HATU, and 8 eq. DIPEA in DMF.[6]

    • Add to resin.[5][7][8] Shake for 45 min.

    • Wash with DMF (

      
      ).
      
  • Coupling (Fmoc-Amp(Boc)-OH):

    • Note: Proline derivatives can be sterically hindered.

    • Use DIC/Oxyma (1:1 eq relative to AA) for 2 hours to reduce racemization risk compared to phosphonium salts.

    • Double coupling is recommended.

  • Global Cleavage & Side-Chain Deprotection:

    • Wash resin with DCM (

      
      ) and dry under N
      
      
      
      .
    • Add Cleavage Cocktail (TFA removes the Boc group from 4-Amp, yielding the primary amine).

    • Shake for 2–3 hours.

    • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The TFA maintains the protonated state (-NH

    
    ) during purification.
    
4.2 pH-Dependent Circular Dichroism (CD) Assay
  • Objective: Determine the effect of 4-Amp protonation on secondary structure stability (e.g., collagen melting temperature

    
    ).
    

Protocol:

  • Sample Prep: Dissolve peptide to 0.2–1.0 mM in buffers at pH 3.0 (e.g., 50 mM Glycine-HCl) and pH 9.0 (e.g., 50 mM Borate).

  • Equilibration: Incubate at 4°C for >24 hours to ensure triple helix formation (collagen kinetics are slow).

  • CD Wavelength Scan: Measure ellipticity from 190–260 nm at 4°C.

    • Collagen Signature: Max at ~225 nm, Min at ~198 nm.

  • Thermal Denaturation: Monitor ellipticity at 225 nm while heating from 5°C to 80°C (rate: 10–60°C/hr).

  • Data Analysis: Plot fraction folded vs. Temperature. The inflection point is the

    
    .
    
    • Self-Validation: The

      
       should shift significantly between pH 3 and pH 9 if the stereoelectronic switch is active.
      
Data Summary & Visualization
5.1 Comparative Stereoelectronic Effects

The table below summarizes how 4-substitution influences ring pucker and peptide bond geometry in the protonated state.

Substituent (4-Pos)ConfigurationPreferred PuckerDominant Peptide BondApplication
-H (Proline) N/AC

-endo / exo (Fluxional)
Trans (but ~10-20% Cis)Wild-type Control
-OH (Hyp) 4RC

-exo
Trans (Strongly favored)Collagen Y-position
-NH

(Amp)
4R C

-exo
Trans Stabilizes Polyproline II
-NH

(Amp)
4S C

-endo
Cis (Population increases)Collagen X-position / Turns
-F (Flp) 4RC

-exo
TransHyperstable Collagen
-F (Flp) 4SC

-endo
CisDestabilizes helices
5.2 Mechanistic Workflow (Graphviz)

AmpMechanism cluster_input Input State cluster_switch pH Switch cluster_effect Stereoelectronic Effect cluster_outcome Conformational Outcome (4S-Amp ex.) Peptide Peptide with 4-Amino-Proline Acid Acidic pH (Protonated -NH3+) Peptide->Acid Add H+ Base Basic pH (Neutral -NH2) Peptide->Base Remove H+ G_Effect Strong Gauche Effect (Electron Withdrawing) Acid->G_Effect Induction Relaxed Relaxed Effect (H-bond changes) Base->Relaxed Neutralization Endo Cg-Endo Pucker (Favors Cis/Turn) G_Effect->Endo 4S Config Flux Fluxional Pucker (Destabilized Helix) Relaxed->Flux Loss of Bias

Caption: Logic flow of pH-dependent conformational switching in 4S-aminoproline peptides.

5.3 Experimental Workflow (Graphviz)

ExperimentalWorkflow cluster_analysis Analysis Design Rational Design (Select 4R vs 4S Amp) SPPS SPPS Synthesis (Fmoc-Amp(Boc)-OH) Design->SPPS Cleavage Cleavage & Deprotection (TFA -> -NH3+) SPPS->Cleavage Purify HPLC Purification (Acidic Mobile Phase) Cleavage->Purify CD_Acid CD Spec (pH 3) Measure Tm / Helix Content Purify->CD_Acid CD_Base CD Spec (pH 9) Measure Tm / Helix Content Purify->CD_Base Compare Data Comparison (Determine Delta Tm) CD_Acid->Compare CD_Base->Compare

Caption: Step-by-step workflow from peptide design to pH-dependent kinetic analysis.

References
  • Siebler, C., et al. (2014). "Switchable proline derivatives: tuning the conformational stability of the collagen triple helix by pH changes."[9] Angewandte Chemie International Edition. Link

  • Wennemers, H., et al. (2017). "pH-Responsive Aminoproline-Containing Collagen Triple Helices." Chemistry - A European Journal. Link

  • Raines, R. T., et al. (2005). "Stereoelectronic and Steric Effects in the Collagen Triple Helix: Toward a Code for Strand Association." Journal of the American Chemical Society. Link[4]

  • Zondlo, N. J., et al. (2013). "Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides." Journal of the American Chemical Society. Link

  • Babu, I. R., & Ganesh, K. N. (2001). "Enhanced stability of collagen-like peptides containing 4R-aminoproline." Journal of the American Chemical Society. Link

Sources

purification of peptides containing 4-Amino-L-proline using RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Purification of 4-Amino-L-Proline (Amp) Peptides via RP-HPLC

Executive Summary

The incorporation of 4-Amino-L-proline (Amp) into synthetic peptides presents a unique separation challenge that standard RP-HPLC protocols often fail to address. Unlike canonical amino acids, Amp introduces two distinct physicochemical hurdles:

  • Enhanced Polarity/Basicity: The C4-amino substituent (a primary amine) adds a positive charge at acidic pH, significantly reducing retention on hydrophobic stationary phases.

  • Conformational Heterogeneity: Proline derivatives are prone to slow cis-trans isomerization of the peptide bond. The 4-substituent influences the pyrrolidine ring pucker (C

    
    -endo vs. C
    
    
    
    -exo), often stabilizing the cis rotamer and leading to peak splitting or broadening that mimics impurity profiles.

This guide provides a validated protocol to resolve these issues, utilizing temperature-controlled chromatography and ion-pair optimization to achieve purities >98%.

Mechanistic Insight: The "Amp" Effect

To purify these peptides, one must understand the molecular behavior driving the separation.

The Cis/Trans Isomerization Trap

In standard peptides, the peptide bond is almost exclusively trans (


). However, the cyclic nature of Proline (and Amp) allows the cis conformation to be energetically accessible.
  • The Problem: The interconversion barrier between cis and trans is high (~20 kcal/mol). At room temperature, the exchange is slow on the NMR/HPLC timescale.

  • The Symptom: The HPLC detector "sees" two distinct species. A pure peptide elutes as a doublet or a distorted peak with a "shoulder," often mistaken for a deletion sequence or diastereomeric impurity.

  • The Amp Factor: The electronegative/charged 4-amino group creates stereoelectronic effects that can stabilize the cis form, exacerbating peak splitting compared to native Proline.

Polarity and Ion Pairing

The 4-amino group (pKa ~10.5) is fully protonated in standard TFA/Water mobile phases (pH ~2). This transforms a typically hydrophobic Pro-rich region into a hydrophilic, cationic domain, causing early elution and poor interaction with C18 chains.

Strategic Method Development

Stationary Phase Selection

For Amp-containing peptides, "standard" C18 often fails due to phase collapse or lack of retention.

Column TypeSuitabilityMechanism/Rationale
Alkylated C18 (Standard) Low to MediumOften results in early elution; requires high aqueous content which risks phase collapse.
Polar-Embedded C18 High The embedded polar group shields silanols and interacts with the Amp amine, improving peak shape and retention in high-aqueous conditions.
Phenyl-Hexyl MediumGood for peptides with aromatic residues (Trp/Phe) alongside Amp, offering complementary

-

selectivity.
Mobile Phase Engineering
  • Buffer A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

    • Why: TFA is mandatory. It acts as an anionic ion-pairing agent (

      
      ), forming a neutral complex with the protonated Amp amine. This "pseudo-neutral" complex binds significantly better to the hydrophobic C18 surface than the naked cation. Formic acid is usually insufficient for retention.
      
  • Buffer B: Acetonitrile (ACN) + 0.1% TFA.[1]

The Critical Variable: Temperature

Temperature is the "switch" that coalesces split peaks. Heating the column increases the rate of cis-trans interconversion. When the rate becomes faster than the chromatographic separation time, the two peaks merge into a single, sharp average.

Detailed Purification Protocol

Workflow Visualization

PurificationWorkflow cluster_temp Thermodynamic Control Start Crude Peptide (Amp-containing) Analysis Analytical HPLC (25°C vs 60°C) Start->Analysis Decision Peak Splitting Observed? Analysis->Decision Prep Prep RP-HPLC (Heated Column Jacket) Decision->Prep Yes (Isomers) Decision->Prep No (Single Peak) TempNode Set Temp > 50°C to coalesce rotamers Decision->TempNode Fractions Fraction Analysis (Re-inject at 60°C) Prep->Fractions Pool Pool & Lyophilize Fractions->Pool

Figure 1: Decision workflow for Amp-peptide purification. Note the critical analytical step comparing 25°C vs 60°C to confirm isomerization.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve crude peptide in Buffer A (0.1% TFA) . Avoid pure water to prevent aggregation.

  • If the peptide is hydrophobic (due to protecting groups), add minimal Acetonitrile or DMF (up to 10%).

  • Filtration: Pass through a 0.22 µm PTFE filter. Note: Nylon filters may bind cationic peptides.

Step 2: Analytical Scouting (The "Isomer Test") Before prep scale, you must distinguish between impurities and isomers.

  • Run 1: Inject 10 µg on a C18 analytical column (4.6 x 150 mm) at 25°C .

    • Result: Likely a broad peak or doublet.

  • Run 2: Inject the same sample on the same column at 60°C .

    • Result: If the doublet merges into a single sharp peak, it is cis-trans isomerization. If the peaks remain separated, they are diastereomers or deletion impurities.

Step 3: Preparative Chromatography

  • Column: Prep C18 (e.g., 21.2 x 250 mm, 5 µm or 10 µm).

  • Flow Rate: 10–20 mL/min (system dependent).

  • Temperature: Set column heater to 50–60°C . Warning: Ensure your silica phase is stable at this pH/Temp combination (e.g., use "Hybrid" or "Sterically Protected" silica).

  • Gradient:

    • 0 min: 0% B

    • 5 min: 0% B (Desalting/loading)

    • 60 min: X% B (Where X is determined from analytical scouting; typically shallow, e.g., 0.5% B per minute).

Step 4: Fraction Collection & Handling

  • Collect peaks based on UV absorbance (214 nm).[2]

  • Immediate Action: Chill fractions on ice immediately after collection. High temperature promotes hydrolysis of the peptide bond over time in acidic media.

  • Re-analysis: Analyze fractions at 60°C to ensure purity.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Doublet peak persists at 60°C Diastereomers (D-Amp contaminant)The synthesis likely used a racemic Amp building block or racemization occurred. These are chemically distinct and will not coalesce. Optimize gradient slope (0.2% B/min) to separate.
Early Elution (Void Volume) Peptide too polarSwitch to Polar-Embedded C18 or Pentafluorophenyl (PFP) column. Lower B start to 0%.
Broad Tailing Peak Silanol interactionThe 4-amino group is interacting with free silanols. Increase TFA concentration to 0.2% or add 10-20 mM Ammonium Acetate (if MS compatible).

References

  • Effect of Fluoroproline on Peptide Conformation: Verhoork, S. J., et al. (2019). "Substitution of Proline Residues by 4-Fluoro-L-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137."[2] MDPI.

  • Cis-Trans Isomerization in HPLC: Gesquiere, J. C., et al. (1996). "Slow isomerization of some proline-containing peptides inducing peak splitting during reversed-phase high-performance liquid chromatography." Journal of Chromatography A.

  • Stationary Phase Selection for Polar Peptides: Agilent Technologies. (2020). "Strategies for the Purification of Polar Peptides." Application Note.

  • Peptide Retention Prediction Models (Hydrophilicity of Side Chains): Krokhin, O. V., et al. (2004). "An Improved Model for Prediction of Retention Times of Tryptic Peptides in Ion Pair Reversed-phase HPLC." Molecular & Cellular Proteomics.

  • Chemical Properties of 4-Amino-L-Proline: PubChem Database. "4-Amino-L-proline Compound Summary."

Sources

High-Fidelity Synthesis of Constrained Cyclic Peptides Using cis-4-Amino-L-Proline Scaffolds

[1]

Executive Summary

The incorporation of cis-4-amino-L-proline (Amp) into peptide backbones represents a sophisticated strategy for generating conformationally constrained macrocycles.[1] Unlike native proline, which restricts


1

This guide details the high-fidelity synthesis of cyclic peptides using the cis-4-amino-L-proline scaffold.[1] We prioritize the Fmoc solid-phase peptide synthesis (SPPS) strategy, focusing on orthogonal protection schemes (Alloc/Mtt) that allow for precise, on-resin cyclization.

Scaffold Selection & Chemical Logic

The Stereochemical Advantage

The cis-4-amino-L-proline scaffold (2S, 4S) positions the C4-amino group on the same face of the pyrrolidine ring as the C2-carboxylate.[1] This syn orientation is critical for:

  • Turn Induction: It mimics type VI

    
    -turns, pre-organizing the peptide for cyclization.
    
  • Ring Topology: It facilitates the formation of 11-membered rings (when cyclized to the

    
     residue) or larger macrocycles without the high entropic penalty seen in linear precursors.
    
Orthogonal Protection Strategy

Success depends entirely on the protection group strategy chosen for the 4-amino group (

DerivativeApplicationDeprotectionPros/Cons
Fmoc-cis-4-Amp(Boc)-OH Solution-Phase CyclizationTFA (Global)Pro: Cheap.[1] Con: Requires post-cleavage handling; risk of dimerization during solution cyclization.
Fmoc-cis-4-Amp(Alloc)-OH On-Resin Cyclization (Recommended) Pd(PPh

)

Pro: Fully orthogonal to Fmoc/tBu.[1] Allows cyclization on solid support (pseudo-dilution). Con: Palladium wash required.
Fmoc-cis-4-Amp(Mtt)-OH On-Resin Cyclization1% TFA / DCMPro: Metal-free removal.[1] Con: Sensitive; risk of premature cleavage if not handled carefully.

Recommendation: For high-throughput library generation or complex sequences, use the Alloc strategy described in Protocol A.

Application Note: Structural Design Considerations

When designing a library using cis-4-Amp, consider the "Anchor Point" logic.[1] The Amp residue can serve as:

  • The Bridgehead: Cyclizing the

    
     to a side-chain carboxylate (Asp/Glu).
    
  • The C-Terminal Acceptor: Cyclizing the N-terminus to the

    
     of a C-terminal Amp.[1]
    
Signaling Pathway & Workflow Visualization

The following diagram illustrates the decision matrix for synthesis based on the target cyclization mode.

SynthesisWorkflowStartTarget Design: Cyclic PeptideStrategySelect Cyclization ModeStart->StrategyModeASide-Chain to Side-Chain(Lactam Bridge)Strategy->ModeAModeBHead-to-Side-Chain(N-term to Amp)Strategy->ModeBResinARink Amide Resin(C-term Amide)ModeA->ResinAResinB2-CTC Resin(C-term Acid/Amide)ModeB->ResinBStep1Coupling: Fmoc-cis-4-Amp(Alloc)-OHResinA->Step1ResinB->Step1Step2Elongation (Fmoc SPPS)Step1->Step2Step3Alloc Deprotection(Pd(PPh3)4)Step2->Step3Step4On-Resin Cyclization(PyBOP/DIEA)Step3->Step4FinalGlobal Deprotection & CleavageStep4->Final

Figure 1: Decision matrix and workflow for on-resin cyclization using the Alloc-protected Amp scaffold.

Protocol A: On-Resin Cyclization (Alloc Strategy)

This protocol describes the synthesis of a cyclic peptide where the cis-4-Amp amine is cyclized to an Aspartic Acid side chain.[1]

Reagents Required:

  • Fmoc-cis-4-Amino-L-proline(Alloc)-OH[1]

  • Fmoc-Asp(OAll)-OH (Allyl ester protection for the partner acid)[1]

  • Coupling Reagents: DIC, Oxyma Pure

  • Alloc Deprotection: Phenylsilane (PhSiH

    
    ), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
    
    
    )
    
    
    ]
  • Cyclization: PyBOP, HOAt, DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, DCM, NMP

Step-by-Step Methodology
Phase 1: Linear Assembly
  • Resin Loading: Swell Rink Amide resin (0.6 mmol/g) in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF).

  • Coupling Cycle:

    • Dissolve 4.0 eq of Fmoc-AA-OH and 4.0 eq Oxyma Pure in DMF.[1]

    • Add 4.0 eq DIC. React for 60 min at RT.

    • Critical Step: When coupling Fmoc-cis-4-Amp(Alloc)-OH , extend reaction time to 2 hours or perform a double coupling to ensure complete reaction of the secondary amine of the preceding Proline (if applicable) or sterically hindered residues.

  • Partner Incorporation: Incorporate Fmoc-Asp(OAll)-OH at the desired position.[1] The Allyl ester (OAll) and Alloc carbamate are removed simultaneously.

Phase 2: Orthogonal Deprotection (Alloc/Allyl Removal)

Self-Validating Check: Ensure the resin is washed thoroughly with DCM to remove traces of DMF, which can interfere with the Pd catalyst.

  • Wash: DCM (3 x 1 min).

  • Catalyst Prep: Dissolve Pd(PPh

    
    )
    
    
    (0.1 eq) and PhSiH
    
    
    (10 eq) in dry DCM.
    • Note: Perform this under Nitrogen/Argon if possible, though brief air exposure is often tolerated.

  • Reaction: Add solution to resin. Shake for 30 min.

  • Repeat: Drain and repeat with fresh catalyst solution for another 30 min.

  • Scavenging: Wash resin with 0.5% sodium diethyldithiocarbamate in DMF (3 x 5 min) to remove Palladium (resin will turn from grey/black back to yellow/white).

Phase 3: On-Resin Cyclization[1]
  • Neutralization: Wash resin with 5% DIEA/DMF to ensure the newly liberated amines and acids are not protonated.

  • Cyclization Cocktail: Prepare a solution of PyBOP (3 eq), HOAt (3 eq), and DIEA (6 eq) in NMP.

    • Why NMP? NMP swells the resin better than DMF, improving the kinetics of the intramolecular reaction.

  • Reaction: Shake for 4–16 hours.

  • Validation (Kaiser Test): Perform a Kaiser ninhydrin test.

    • Pass: Solution remains yellow (no free primary amines).

    • Fail: Solution turns blue (incomplete cyclization). If fail, re-treat.

Phase 4: Global Cleavage[1]
  • Wash resin with DCM.[1]

  • Treat with TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours.
    
  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Solution-Phase Cyclization (Boc Strategy)

Use this method if Alloc-protected derivatives are unavailable or if the cyclization site is the C-terminus (Head-to-Sidechain).[1]

Reagents: Fmoc-cis-4-Amp(Boc)-OH.

  • Assembly: Synthesize the linear peptide on 2-Chlorotrityl Chloride (2-CTC) resin.

    • Note: If cyclizing Head-to-Amp, the C-terminal residue must be loaded first.[1]

  • Mild Cleavage: Treat resin with 1% TFA in DCM (10 x 2 min). This cleaves the peptide from the resin but leaves side-chain protecting groups (tBu, Boc, Pbf) intact.

    • Critical Exception: The Boc on the Amp residue is acid-labile. However , in 1% TFA, the Boc group is generally stable enough if exposure is minimized, OR you must design the synthesis such that the Amp amine is intended to be free.

    • Correction for Integrity: If you use Fmoc-cis-4-Amp(Boc)-OH, 1% TFA might partially remove the Boc.[1] Better approach for Solution Phase: Use Fmoc-cis-4-Amp(Mtt)-OH if you want to keep other side chains protected, or perform a Global Deprotection (95% TFA) to yield a fully unprotected linear peptide, then cyclize in aqueous buffer/organic mix (though this risks side reactions).[1]

    • Revised Standard Protocol:

      • Synthesize linear peptide.[2]

      • Global Cleavage (95% TFA). The Boc group is removed, exposing the

        
         amine.
        
      • Dilution: Dissolve crude peptide in DMF/DCM to a concentration of <1 mM (pseudo-high dilution).

      • Cyclization: Add PyBOP (1.5 eq) and DIEA (pH 8-9). Stir 24h.

      • Purification: RP-HPLC.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Cyclization Steric hindrance; "Matched" mismatch.[1]Switch solvent to NMP.[1] Add LiCl (0.4M) to disrupt H-bonds.[1] Use HATU instead of PyBOP.
Dimerization Concentration too high (Solution phase).Ensure concentration is <1 mM. Add reagents dropwise.[1]
Palladium Staining Inefficient washing after Alloc removal.Use sodium diethyldithiocarbamate washes until resin is clear.[1]
Racemization Over-activation of C-term Cys or His.[1]Use DIC/Oxyma instead of HATU/base during linear assembly of sensitive residues.

References

  • Mollica, A., et al. (2012). "The cis-4-Amino-L-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues."[1] Journal of Medicinal Chemistry, 55(7), 3027–3035.

  • Sigma-Aldrich. "N-Boc-cis-4-N-Fmoc-amino-L-proline Product Specification."[1][3]

  • Chem-Impex. "Fmoc-cis-4-Fluoro-L-proline and Derivatives in Peptide Synthesis."[1]

  • Webb, T. R., & Eigenbrot, C. (1991). "Conformationally restricted arginine analogs." Journal of Organic Chemistry, 56(9), 3009–3016. (Foundational work on proline scaffolds).

employing 4-Amino-L-proline derivatives in organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Employing 4-Amino-L-Proline Derivatives in Asymmetric Organocatalysis

Introduction & Mechanistic Rationale

L-Proline is widely recognized as the gold standard in organocatalysis; however, its limited solubility in organic solvents and rigid structural profile often restrict its catalytic scope. To overcome these limitations, unnatural α-amino acids—specifically post-translational derivatives like 4-amino-L-proline—have emerged as highly versatile and tunable scaffolds[1]. The introduction of an amino group at the C-4 position of the pyrrolidine ring provides a critical vector for structural modification, enabling the synthesis of highly specialized bifunctional catalysts.

The Causality of Bifunctionality: The catalytic efficiency of 4-amino-L-proline derivatives relies on a dual-activation mechanism. The secondary amine of the pyrrolidine ring acts as a nucleophile, covalently activating carbonyl substrates by forming an enamine (which raises the highest occupied molecular orbital, HOMO) or an iminium ion (which lowers the lowest unoccupied molecular orbital, LUMO)[1]. Concurrently, the 4-amino group—whether in the cis or trans configuration—acts as a highly tunable site. By functionalizing this 4-amino group with peptide chains, sulfonamides, or imidazolium tags, chemists can engineer a precise secondary coordination sphere. This microenvironment dictates the stereochemical outcome of the C-C bond formation via rigid, hydrogen-bond-directed transition states[2].

EnamineCycle Cat 4-Amino-L-Proline Derivative Enamine Enamine Intermediate (HOMO Raised) Cat->Enamine + Ketone Ketone Ketone Substrate Ketone->Enamine CCBond Stereoselective C-C Bond Formation Enamine->CCBond H-Bond Directed Electrophile Electrophile (e.g., Aldehyde) Electrophile->CCBond Hydrolysis Hydrolysis CCBond->Hydrolysis Hydrolysis->Cat Catalyst Regeneration Product Enantioenriched Product Hydrolysis->Product

Figure 1: Bifunctional enamine catalytic cycle highlighting HOMO activation and stereocontrol.

Structural Tuning and Quantitative Performance

The stereocenter at C-4 allows for divergent catalytic designs tailored to specific reaction classes. For instance, Tsogoeva and co-workers demonstrated that trans-4-amino-L-proline-based dipeptides and tetrapeptides act as exceptional catalysts for asymmetric aldol and 1,4-conjugate (Michael) additions[3][4]. The peptide backbone attached to the 4-amino position mimics the active site of natural aldolases. Alternatively, Lombardo and Quintavalla developed a cis-ion-tagged organocatalyst by attaching an imidazolium tag to the 4-amino group, drastically improving catalyst solubility and efficiency in aqueous biphasic systems[2].

Table 1: Performance of 4-Amino-L-Proline Derivatives in Asymmetric Reactions

Catalyst ScaffoldReaction TypeSubstratesYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Ref
trans-4-Amino-L-proline dipeptideAldolAcetone + Ar-CHOUp to 83Up to 79N/A[3]
trans-4-Amino-L-proline tetrapeptideMichaelNitroalkanes + EnonesUp to 100Up to 88N/A[3]
cis-4-Amino-L-proline imidazolium-taggedAldol (Aqueous)Ketones + Aldehydes>90>9595:5 (anti:syn)[2]
4-Amino-proline-β-CD conjugateAldol (Aqueous)Dioxanone + Ar-CHO70LowN/A[5]

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following methodologies incorporate rigorous In-Process Controls (IPC) and post-reaction validation steps.

Protocol A: Asymmetric Intermolecular Aldol Reaction

Objective: Stereoselective synthesis of


-hydroxy ketones using a cis-4-amino-L-proline derivative.
Causality of Solvent Choice: The reaction is performed in a DMSO/Water mixture. Water acts as a hydrogen-bond network stabilizer, accelerating proton transfer during C-C bond formation, while DMSO ensures the solubility of the organic substrates[2].
  • Catalyst Preparation: Weigh 5.0 mol% of the cis-4-amino-L-proline derivative into a dry 10 mL round-bottom flask.

  • Solvent & Donor Addition: Add 1.0 mL of DMSO and 1.2 equivalents of water. Stir for 5 minutes at room temperature to ensure complete dissolution. Add the ketone donor (e.g., cyclohexanone, 2.0 mmol). Causality: Using an excess of the ketone donor drives the thermodynamic equilibrium toward enamine formation.

  • Electrophile Addition: Slowly add the aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 0.5 mmol) to the stirring solution.

  • Incubation & In-Process Control (IPC): Stir the mixture at room temperature. Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) every 2 hours. The disappearance of the UV-active aldehyde spot confirms conversion.

  • Quenching: Once conversion is complete (typically 12-24 hours), quench the reaction with 2.0 mL of saturated aqueous NH

    
    Cl.
    
  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification & Final Validation: Purify the crude product via flash column chromatography. Self-Validation Checkpoint 2: Determine the diastereomeric ratio (dr) via

    
    H NMR of the purified mixture by integrating the 
    
    
    
    -proton signals. Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10).
Protocol B: Asymmetric 1,4-Conjugate (Michael) Addition

Objective: Enantioselective addition of nitroalkanes to


-unsaturated ketones using a trans-4-amino-L-proline tetrapeptide[3].
  • Catalyst Loading: Add 2.0 mol% of the trans-4-amino-L-proline tetrapeptide to a 5 mL reaction vial.

  • Substrate Introduction: Add the cyclic

    
    -unsaturated ketone (1.0 mmol) and the nitroalkane (5.0 mmol).
    Causality: The peptide catalyst activates the enone via iminium ion formation, while the peptide backbone directs the incoming nucleophilic nitroalkane via highly organized hydrogen bonding[3].
    
  • Additive Inclusion: Add a stoichiometric amount of an achiral base additive (e.g., trans-2,5-dimethylpiperazine) to buffer the system and facilitate proton transfer[3].

  • Incubation & IPC: Stir the reaction at 0 °C to maximize stereocontrol. Monitor the consumption of the enone via TLC.

  • Isolation & Validation: Evaporate the unreacted nitroalkane under reduced pressure. Purify the residue directly via silica gel chromatography. Confirm the absolute configuration and ee% via chiral HPLC.

Workflow S1 1. Catalyst Preparation S2 2. Substrate Addition S1->S2 S3 3. Reaction Incubation S2->S3 S4 4. Aqueous Quenching S3->S4 S5 5. Extraction & Purification S4->S5 S6 6. Chiral Validation S5->S6

Figure 2: Self-validating experimental workflow for asymmetric organocatalytic reactions.

Troubleshooting & Optimization

  • Low Enantiomeric Excess (ee): If the ee is lower than expected, the background uncatalyzed reaction might be competing. Lower the reaction temperature (e.g., from RT to 0 °C) to rigidify the transition state and suppress the racemic background pathway.

  • Poor Catalyst Solubility: If using a highly functionalized peptide derivative, switch the solvent to a more polar aprotic medium like DMF or NMP. Alternatively, consider synthesizing a cis-imidazolium-tagged derivative to run the reaction in an aqueous biphasic system[2].

  • Incomplete Conversion: Ensure that the ketone/donor is present in a sufficient molar excess. If water is used as an additive, verify that the stoichiometry does not exceed 1.5 equivalents, as excessive water can prematurely hydrolyze the enamine intermediate[2].

References

  • [3] Chapter 13: Peptides as Asymmetric Organocatalysts 1 - Books - The Royal Society of Chemistry. rsc.org. 3

  • [1] Organocatalysts Derived from Unnatural α-Amino Acids: Scope and Applications - PubMed. nih.gov. 1

  • [2] Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. mdpi.com. 2

  • [5] Proline-cyclodextrin conjugates: Synthesis and evaluation as catalysts for aldol reaction in water - ResearchGate. researchgate.net.5

  • [4] Proline Derivatives in Organic Synthesis - Organic Chemistry Portal. organic-chemistry.org. 4

Sources

Application Note: Advanced NMR Strategies for the Conformational Analysis of Peptides Incorporating 4-Amino-L-Proline

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Structural Biologists, Peptide Chemists, and Drug Discovery Scientists

Executive Summary & Scientific Rationale

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide engineering. Among these, 4-Amino-L-proline (Amp) serves as a highly versatile, conformationally restricted scaffold. By combining the rigid pyrrolidine ring of proline with a reactive primary amine, Amp is heavily utilized to stabilize collagen triple helices[1] and to design potent cyclopeptidomimetics targeting integrins or opioid receptors (such as endomorphin-2 analogues)[2][3].

However, analyzing Amp-containing peptides presents a profound analytical challenge. The


 peptide bond undergoes slow cis/trans isomerization on the NMR timescale, resulting in a dynamic ensemble of co-existing conformers. Nuclear Magnetic Resonance (NMR) spectroscopy remains the only analytical technique capable of characterizing these isomers and their relative populations at an atomic level[4]. This application note details the causal logic, experimental design, and step-by-step protocols required to elucidate the 3D structure of Amp-peptides using advanced 2D NMR techniques.

Mechanistic Insights: Stereoelectronics and Isomerization

To successfully analyze Amp-peptides, one must understand the physical causality dictating their conformation. The pyrrolidine ring of Amp typically adopts either a C


-endo or C

-exo pucker. This equilibrium is not random; it is strictly governed by the stereochemistry of the 4-amino substituent (e.g., 4R vs. 4S) and its stereoelectronic effects, specifically

interactions[5].

The pH-Responsive Conformation: Unlike natural proline, Amp possesses an ionizable primary amine at the 4-position (pKa


 8.5). The protonation state of this group is a critical variable. When protonated, the 

group becomes highly electron-withdrawing, which shifts the ring pucker equilibrium and consequently alters the global cis/trans ratio of the peptide backbone[5]. Therefore, strict pH control during sample preparation is not merely a best practice—it is a fundamental requirement to prevent spectral line broadening and to isolate a single, definable conformational ensemble.

Analytical Strategy & Experimental Design

The structural elucidation of Amp-peptides requires a multi-dimensional NMR approach. The workflow is designed as a self-validating system: 1D data quantifies the isomers, 2D TOCSY confirms the spin systems, 2D ROESY maps the spatial geometry, and Variable Temperature (VT) NMR validates the hydrogen-bonding network inferred from the 3D models.

NMR_Workflow Prep Sample Preparation (Isotope & pH Control) OneD 1D 1H/13C NMR (Isomer Quantification) Prep->OneD Optimize pH/Conc TOCSY 2D TOCSY (Spin System Assignment) OneD->TOCSY Identify Major/Minor ROESY 2D ROESY (Spatial Constraints) TOCSY->ROESY Sequence Walk VT Variable Temp NMR (H-Bond Mapping) ROESY->VT Identify H-bonds MD 3D Structure Calc (Restrained MD) ROESY->MD Distance Restraints VT->MD Angle/Bond Restraints

NMR workflow for the structural elucidation of 4-Amino-L-proline containing peptides.

Why ROESY over NOESY?

For peptides in the 1–3 kDa range, the molecular correlation time (


) often results in a condition where 

. In a standard NOESY experiment, this causes the Nuclear Overhauser Effect (NOE) cross-peaks to vanish (zero-crossing). By utilizing a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment with a continuous spin-lock field, cross-peaks remain positive and non-zero regardless of

, preventing false negatives when identifying crucial spatial proximities[2].

Step-by-Step NMR Protocol for Amp-Peptides

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 1–3 mg of the Amp-peptide in 600 µL of

    
     (90:10 v/v) for biologically relevant conformations, or 
    
    
    
    for highly hydrophobic cyclopeptidomimetics.
  • pH Adjustment (Critical Step): Adjust the pH of the aqueous sample to 5.5 . Causality: Operating at least 2 pH units below the pKa of the 4-amino group ensures the amine is fully protonated, preventing intermediate exchange broadening and stabilizing the stereoelectronic

    
     interactions[5].
    
  • Internal Standard: Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.

Phase 2: Data Acquisition (e.g., 600 MHz Spectrometer)
  • 1D

    
    H NMR:  Acquire 128 scans using excitation sculpting for water suppression. Integrate the distinct 
    
    
    
    or
    
    
    resonances of the Amp residue to calculate the exact cis/trans ratio.
  • 2D TOCSY: Acquire with a mixing time of 70 ms . Causality: 70 ms is optimal for transferring magnetization through the entire Amp pyrrolidine ring without excessive relaxation losses, allowing clear differentiation of the

    
     and 
    
    
    
    protons.
  • 2D ROESY: Acquire with a spin-lock mixing time of 250 ms . Use a continuous wave (CW) spin-lock to map inter-residue distances (

    
     and 
    
    
    
    ).
  • Variable Temperature (VT) NMR: Acquire 1D

    
    H spectra from 298 K to 328 K in 5 K increments.
    
Phase 3: Data Processing & Structural Validation
  • Sequence Walk: Overlay the TOCSY and ROESY spectra. Use the

    
     connectivities to assign the backbone. For the 
    
    
    
    bond (which lacks an amide proton), rely on the
    
    
    (trans) or
    
    
    (cis) cross-peaks[2].
  • Distance Calibration: Convert ROESY cross-peak volumes to distance constraints using the isolated

    
     protons of the Amp ring (known distance of 1.78 Å) as an internal reference.
    
  • Simulated Annealing: Input the distance constraints and VT-NMR hydrogen bond constraints into a Molecular Dynamics (MD) software (e.g., XPLOR-NIH) to calculate the lowest-energy 3D conformers.

Data Interpretation & Quantitative Analysis

The interpretation of Amp-peptide NMR data relies on established quantitative thresholds. The table below summarizes the diagnostic parameters used to validate the structural causality of the synthesized peptide.

Conformational FeatureDiagnostic NMR ObservableTypical Quantitative ValueStructural Causality
Xaa-Amp Trans Bond

ROE
Strong cross-peak intensitySpatial proximity (< 3.0 Å) between

H

and

H

.
Xaa-Amp Cis Bond

ROE
Strong cross-peak intensitySpatial proximity (< 3.0 Å) between

H

and

H

.
C

-exo Pucker

Coupling

Hz
Stereoelectronic

stabilization forces the ring into an exo conformation.
C

-endo Pucker

Coupling

Hz
Lack of electron-withdrawing effect or steric clash forces the endo conformation.
Intramolecular H-Bond Temp. Coefficient (

)

ppb/K (closer to 0)
Amide proton is shielded from solvent exchange, indicating a stable hydrogen bond.
Solvent-Exposed Amide Temp. Coefficient (

)

ppb/K (more negative)
Amide proton freely exchanges and interacts with the bulk solvent matrix.

References

  • Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides Source: IMR Press URL:4[4]

  • Synthesis and biological applications of collagen-model triple-helical peptides Source: PMC - NIH URL:1[1]

  • The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues Source: PMC - NIH URL:2[2]

  • Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative Source: ResearchGate URL:5[5]

  • New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin Source: PubMed Central - NIH URL:3[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for Hindered Proline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing coupling reactions involving sterically hindered proline analogs. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in peptide synthesis with these demanding building blocks. Here, we move beyond simple protocols to provide in-depth, evidence-based solutions and troubleshooting strategies in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of hindered proline analogs so challenging?

The primary difficulty arises from steric hindrance. The unique, rigid cyclic structure of proline, especially when combined with bulky N-alkyl groups or other substitutions, physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[1][2] This leads to significantly slower reaction kinetics and often results in incomplete or failed couplings.[1][3] Furthermore, as the peptide chain elongates, it can adopt secondary structures or aggregate, further masking the reactive sites and exacerbating the problem.[4]

Q2: My standard coupling protocol with DIC/HOBt is failing for a hindered proline analog. What is the first and most critical change I should make?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are frequently not potent enough for sterically demanding couplings.[3][4][5] The most impactful change is to switch to a more powerful in-situ activating reagent.

Solution: Transition to onium salt-based reagents (uronium or phosphonium salts).[1] Reagents such as HATU, HBTU, HCTU, and PyBOP are highly recommended because they generate highly reactive active esters, which can overcome the high activation energy barrier imposed by steric hindrance.[1][4][6] HATU and PyAOP are often considered among the most efficient as they form OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[4][6]

Q3: I've switched to HATU, but my yields are still suboptimal. What other parameters can I adjust?

Even with a potent coupling reagent, other factors can significantly influence the outcome. Consider the following adjustments:

  • Reaction Time and Temperature: Steric hindrance slows down the reaction rate.[4] Increasing the coupling time, for example from 1-2 hours to overnight, can be beneficial.[4] Gentle heating can also help, but must be done cautiously to minimize the risk of racemization.[4][7]

  • Solvent Choice: The solvent's ability to solvate the growing peptide-resin complex is crucial for successful coupling.[4] Poor solvation can lead to peptide aggregation, further impeding the reaction.[4] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[4] For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) may be advantageous.[4]

  • Double Coupling: A common and effective strategy is to perform a second coupling with a fresh solution of the activated amino acid immediately after the first.[4][8][9] This helps to drive the reaction to completion.[4]

Q4: What are the benefits of using microwave-assisted peptide synthesis (MAPS) for hindered proline analogs?

Microwave-assisted peptide synthesis is a highly effective technique for driving difficult couplings to completion quickly and efficiently.[4][10][11][12] The primary advantage of microwave energy is its ability to rapidly and uniformly heat the reaction mixture, which helps to overcome the activation energy of sterically hindered couplings.[13][14] This can dramatically shorten reaction times from hours to minutes and often results in higher purity of the final peptide.[10][11][13]

Q5: Are there any common side reactions to be aware of when coupling hindered proline analogs?

Yes, several side reactions can occur, particularly under forcing conditions:

  • Epimerization: The loss of stereochemical integrity at the alpha-carbon can be a significant issue. The choice of base and coupling reagent can influence the extent of epimerization. It is advisable to use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) and use the minimum amount necessary.[1]

  • Guanidinylation: If uronium/aminium-based coupling reagents like HBTU or HATU are used in excess or during prolonged pre-activation, they can react with the unprotected N-terminus of the peptide, forming a non-extendable guanidine moiety.[1][8] Pre-activating the amino acid for a short duration before adding it to the resin can minimize this side reaction.[8]

  • Diketopiperazine Formation: This is particularly common when proline is one of the first two amino acids in a sequence, leading to intramolecular cyclization and chain termination.[1]

Troubleshooting Guide

Issue: Low or No Coupling Efficiency

This is the most common problem when working with hindered proline analogs. The following workflow can help you systematically troubleshoot and optimize your reaction.

G A Low Coupling Efficiency (Positive Kaiser Test) B Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, PyAOP) A->B Initial Step C Optimize Reaction Conditions B->C If still suboptimal D Implement Advanced Strategies C->D If further improvement is needed E Increase Reaction Time (e.g., to overnight) C->E F Increase Temperature (e.g., 30-50°C, or use Microwave) C->F G Improve Solvation (Switch to NMP or solvent mixtures) C->G H Perform Double Coupling D->H I Consider Acyl Fluoride Formation for extremely hindered cases D->I J Successful Coupling E->J F->J G->J H->J I->J

Caption: Troubleshooting workflow for low coupling efficiency.

Data Summary: Coupling Reagent Performance

The choice of coupling reagent is a critical factor. The following table summarizes the relative performance of common reagents for hindered couplings.

Coupling Reagent ClassExamplesRelative ReactivityNotes
Carbodiimides DCC, DICLowOften insufficient for hindered couplings; may require additives like HOBt.[3][4][5]
Phosphonium Salts PyBOP, PyAOPHighHighly effective with low racemization risk.[6][15] PyAOP is particularly effective for N-methyl amino acids.[16]
Aminium/Uronium Salts HBTU, HCTU, HATUVery HighHighly recommended for difficult couplings.[5][6][15] HATU is often considered superior due to the formation of highly reactive OAt-esters.[1][4][6]

Experimental Protocols

Protocol 1: Double Coupling of a Hindered Proline Analog using HATU

This protocol is recommended when a single coupling fails to go to completion.

  • Resin Preparation:

    • Swell the resin-bound peptide (with the deprotected N-terminal amine) in high-quality, amine-free N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

    • Ensure complete deprotection of the N-terminal Fmoc group using a standard protocol (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF or NMP to remove all traces of the deprotection solution.

  • First Coupling:

    • Activation Mixture Preparation: In a separate vessel, dissolve the hindered Fmoc-proline analog (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in a minimal amount of DMF or NMP. Add a tertiary amine base such as DIEA (6-8 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes at room temperature.

    • Monitoring: Perform a Kaiser test on a small sample of beads. A positive result (blue/purple beads) indicates incomplete coupling.

  • Second Coupling:

    • Drain the reaction solution from the resin.

    • Wash the resin thoroughly with DMF or NMP (3-5 times).

    • Prepare a fresh activation mixture as described in step 2.1.

    • Add the fresh solution to the resin and allow the coupling to proceed for another 45-60 minutes.

    • Wash the resin thoroughly with DMF or NMP.

    • Perform a final Kaiser test. A negative result (yellow beads) indicates complete coupling.

Protocol 2: Microwave-Assisted Coupling of a Hindered Proline Analog

This protocol is for use with a dedicated microwave peptide synthesizer.

  • Resin Preparation: As described in Protocol 1, step 1.

  • Reagent Preparation: Prepare stock solutions of the hindered Fmoc-proline analog, a suitable coupling reagent (e.g., HATU or HCTU), and a base (e.g., DIEA) in DMF or NMP.

  • Microwave Program:

    • Add the amino acid, coupling reagent, and base solutions to the reaction vessel containing the resin.

    • Apply microwave power to reach a set temperature (e.g., 75-90°C) and hold for a specified time (e.g., 5-15 minutes). The exact parameters will depend on the synthesizer and the difficulty of the coupling.

  • Post-Coupling:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF or NMP.

    • Confirm completion with a Kaiser test.

Logical Relationship of Key Optimization Parameters

G cluster_0 Primary Factors cluster_1 Reaction Parameters cluster_2 Outcome A Steric Hindrance of Proline Analog B Coupling Reagent (e.g., HATU) A->B influences choice of D Temperature & Time A->D necessitates longer/higher F Coupling Efficiency & Yield B->F directly impacts C Solvent (e.g., NMP) C->F improves D->F improves G Side Reactions (e.g., Racemization) D->G can increase E Concentration E->F improves

Caption: Interplay of factors in optimizing hindered couplings.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Peretto, I., et al. (2003). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett, 2003(10), 1509-1511.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids - AWS. Retrieved from [Link]

  • García-Rodeja, Y., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry, 87(4), 2035-2045.
  • García-Rodeja, Y., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry, 87(4), 2035-2045.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(19), 7232-7236.
  • Colacino, E., et al. (2019). Mechanochemical Peptide Bond Formation: Optimization of the Pro-Pro coupling. Beilstein Journal of Organic Chemistry, 15, 2316-2323.
  • García-Rodeja, Y., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry, 87(4), 2035-2045.
  • Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Li, P., & Xu, J. C. (2000). HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis. The Journal of Organic Chemistry, 65(9), 2951-2958.
  • Palasek, S. A., et al. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 72(22), 8209-8215.
  • Hudson, D. (1988). Procedures to Improve Difficult Couplings. Journal of the Chinese Chemical Society, 35(5), 415-424.
  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

Sources

strategies to prevent diketopiperazine formation with C-terminal proline analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for C-Terminal Proline Analogs in SPPS

Welcome to the Technical Support Center

You have reached the specialized support unit for difficult peptide sequences. This guide addresses a pervasive issue in Solid-Phase Peptide Synthesis (SPPS): the premature cleavage of C-terminal dipeptides via diketopiperazine (DKP) formation .

This side reaction is particularly aggressive when Proline (or Proline analogs like hydroxyproline, pipecolic acid) is present at the C-terminus. The unique conformational constraints of Proline facilitate an intramolecular attack that cleaves the growing chain from the resin, often resulting in "traceless" yield loss.[1]

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I synthesized a C-terminal Proline peptide on Wang resin. My crude yield is extremely low (<10%), but the small amount of peptide I recovered looks pure. What happened?

Diagnosis: You likely experienced "Traceless" DKP Formation .[1] Explanation: DKP formation typically occurs at the dipeptide stage (after deprotecting the second amino acid).

  • The Fmoc group is removed from the second residue (AA2).[2]

  • The free amine of AA2 attacks the ester linkage between the C-terminal Proline (AA1) and the resin.

  • The dipeptide cyclizes into a diketopiperazine and falls off the resin before the third amino acid can be coupled.

  • Because the chain is lost early, it washes away. The remaining resin sites that didn't react continue to grow the correct sequence, leading to a clean but low-yield product.

Q2: Why is Proline so problematic compared to other amino acids?

The "Cis" Effect: Most amino acid peptide bonds favor the trans conformation, which keeps the N-terminal amine far away from the C-terminal ester linkage. Proline, however, exists in an equilibrium containing a significant population of the cis rotamer. This conformation bends the peptide backbone, positioning the nucleophilic N-terminal amine in perfect proximity to attack the resin ester linkage.

Q3: I see a mass shift of -194 Da (or similar) in my LC-MS. Is this DKP?

Analysis:

  • If the mass is missing the first two amino acids: Yes. This indicates DKP formation occurred later in the synthesis or during slow coupling steps, where the N-terminus "bit back" to cleave the chain.

  • If the mass corresponds to the cyclic dipeptide itself: You are likely analyzing the waste stream or the cleavage cocktail. The DKP byproduct is a neutral, cyclic molecule that is often washed away during filtration.

Part 2: Strategic Prevention Guide

To prevent DKP, we must disrupt the mechanism of intramolecular aminolysis. We employ a three-tiered defense strategy: Steric Blockade , Kinetic Control , and Backbone Protection .

Strategy A: Resin Selection (The Gold Standard)

Recommendation: Switch from Wang/Merrifield resin to 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Why: The bulky trityl group in 2-CTC resin creates massive steric hindrance around the ester linkage.[2] Even if the Proline adopts the cis conformation, the bulky resin prevents the amine from accessing the carbonyl carbon.

  • Evidence: 2-CTC is widely regarded as the most effective passive defense against DKP for C-terminal Pro/Gly sequences.

Strategy B: Optimized Deprotection Cocktail

Recommendation: Replace standard 20% Piperidine/DMF with 2% DBU / 5% Piperazine in NMP .[1][3]

  • Why: Standard piperidine is a strong base that promotes the ionization of the amine and stabilizes the transition state for cyclization.

  • Mechanism:

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic base that removes Fmoc rapidly.[1]

    • Piperazine: Acts as a scavenger for the fulvene byproduct.

    • NMP (N-methyl-2-pyrrolidone): Solvation effects in NMP can be less favorable for the cyclic transition state compared to DMF.

    • Result: This cocktail reduces the "residence time" of the free amine in a basic environment, kinetically favoring the next coupling over the DKP side reaction.

Strategy C: Backbone Protection

Recommendation: Use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) protection on the second amino acid (AA2).

  • Why: DKP requires a secondary amine (NH) to attack the ester. If AA2 is protected with a bulky Hmb/Dmb group on the nitrogen, the amine is tertiary and sterically hindered, making the nucleophilic attack physically impossible.

  • Implementation: Use a dipeptide building block (e.g., Fmoc-AA2-(Dmb)Pro-OH) or introduce the Hmb group via reductive amination.

Part 3: Visualizations

Figure 1: Mechanism of DKP Formation

This diagram illustrates how the free amine attacks the resin linkage, leading to chain loss.

DKP_Mechanism Resin_Bound Resin-Bound Dipeptide (Fmoc-AA2-Pro-Resin) Deprotection Fmoc Removal (Basic Conditions) Resin_Bound->Deprotection Piperidine Intermediate Free Amine Intermediate (H2N-AA2-Pro-Resin) Deprotection->Intermediate Generates Nucleophile Transition Nucleophilic Attack (Amine attacks Ester) Intermediate->Transition Proline cis-conformation Cleavage DKP Formation (Cyclization) Transition->Cleavage Intramolecular Aminolysis Result Loss of Peptide (Cyclic DKP + Free Resin) Cleavage->Result Irreversible

Caption: The base-catalyzed intramolecular attack of the N-terminal amine on the C-terminal ester linkage, resulting in peptide cleavage.

Figure 2: Strategy Decision Tree

Use this logic flow to select the correct experimental approach for your sequence.

Strategy_Tree Start Start: C-Terminal Proline Sequence Resin_Check Can you use 2-CTC Resin? Start->Resin_Check Yes_CTC Use 2-CTC Resin (Primary Defense) Resin_Check->Yes_CTC Yes No_CTC Must use Wang/Merrifield? Resin_Check->No_CTC No Optimized_Chem Protocol B: Use 2% DBU/5% Piperazine Short Deprotection Times Yes_CTC->Optimized_Chem For added safety Risk_Assess Is AA2 Glycine or Proline? No_CTC->Risk_Assess High_Risk High Risk: Use Dipeptide Building Block (Fmoc-AA2-Pro-OH) Risk_Assess->High_Risk Yes (Fast Cyclization) Med_Risk Moderate Risk: Optimize Chemistry Risk_Assess->Med_Risk No (Bulky AA2) Med_Risk->Optimized_Chem

Caption: Decision matrix for selecting resins and coupling strategies based on sequence risk factors.

Part 4: Experimental Protocols

Protocol A: Loading C-Terminal Proline on 2-CTC Resin

Use this protocol to establish the "Steric Blockade" defense.

Materials:

  • 2-Chlorotrityl Chloride (2-CTC) Resin (1.0 – 1.6 mmol/g)

  • Fmoc-Pro-OH (1.2 eq relative to resin capacity)

  • DIEA (N,N-Diisopropylethylamine) (4.0 eq)

  • DCM (Dichloromethane) – Anhydrous

  • Methanol (HPLC Grade)

Step-by-Step:

  • Swell Resin: Place 2-CTC resin in a reactor. Add dry DCM (10 mL/g) and shake for 30 mins. Drain.

  • Prepare Coupling Solution: Dissolve Fmoc-Pro-OH (1.2 eq) in dry DCM. Add DIEA (4.0 eq).

    • Note: Do not activate with HOBt/DIC. We are doing a nucleophilic displacement of chloride, not an esterification.

  • Loading: Add the solution to the resin.[1] Shake for 2 hours at room temperature.

  • Capping (Critical): Add Methanol (1 mL per gram of resin) directly to the reaction mixture. Shake for 15 minutes.

    • Why: Methanol caps unreacted chloride sites, converting them to inactive methyl ethers.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

  • Substitution Check: Determine loading via UV quantification of the Fmoc group (expect 0.6 – 0.8 mmol/g).

Protocol B: The "Anti-DKP" Cycle (AA2 Coupling & Deprotection)

Use this modified cycle specifically for the second and third amino acids.

Reagents:

  • Deprotection Cocktail: 2% DBU (w/v) + 5% Piperazine (w/v) in NMP.[1][3]

  • Coupling Reagents: DIC/Oxyma Pure (preferred over HOBt for speed).

Workflow:

  • Couple AA2: Couple the second amino acid (Fmoc-AA2-OH) using standard protocols (e.g., 3 eq AA, 3 eq DIC, 3 eq Oxyma) for 60 mins. Wash with DMF (5x).

  • Short Deprotection (The Critical Step):

    • Add Anti-DKP Deprotection Cocktail .

    • Shake for 30 seconds . Drain.

    • Add fresh Cocktail. Shake for 3 minutes . Drain.

    • Note: Standard protocols use 2 x 10 mins. We shorten this drastically to minimize base exposure.

  • Rapid Wash: Immediately wash with DMF (5x) and DCM (2x) to remove base traces.

  • Immediate Coupling (AA3): Do not let the resin sit. Immediately add the pre-activated solution of the third amino acid (Fmoc-AA3-OH).

    • Tip: Pre-activate AA3 while the deprotection of AA2 is running.

Part 5: Data Summary

Table 1: Comparison of DKP Prevention Strategies

StrategyMechanismEffectivenessCost/ComplexityBest Use Case
2-CTC Resin Steric HindranceHigh (Gold Standard)LowAll C-term Pro sequences
Trityl Linker Steric HindranceHighMediumWhen mild cleavage is needed
Dipeptide Unit Bypasses Dipeptide StageVery HighHigh (Synthesis req.)Extremely difficult sequences (e.g., Pro-Pro)
DBU/Piperazine Kinetic ControlMedium-HighLowWhen Wang resin is mandatory
Hmb Protection Steric BlockadeHighHighLong peptides prone to aggregation

References

  • Giraud, M. et al. (1999). "Diketopiperazine formation in solid-phase peptide synthesis: A solved problem?" Journal of Peptide Science. [Link]

  • Wang, J. et al. (2022). "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega. [Link]

  • Almac Group. (n.d.). "Accurate determination of resin substitution in solid phase peptide synthesis (2-CTC Case Study)." Almac. [Link]

  • Offer, J. et al. (1996). "Backbone amide protection in SPPS." Journal of the American Chemical Society. [Link]

Sources

troubleshooting low yield in 4-Amino-L-proline incorporation

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Troubleshooting Low Yield in 4-Amino-L-Proline Incorporation

Executive Summary

The incorporation of 4-Amino-L-proline (4-Am-Pro) derivatives (e.g., Fmoc-4-(Boc-amino)-L-proline) in Solid-Phase Peptide Synthesis (SPPS) presents a "perfect storm" of synthetic challenges. You are dealing with a sterically hindered secondary amine (the proline ring) further obstructed by a bulky protecting group at the


-carbon (position 4).

Low yield typically stems from three distinct failure modes:

  • Incomplete Acylation (Coupling to the 4-Am-Pro): The most common failure. The N-terminal secondary amine of the anchored 4-Am-Pro is chemically deactivated by steric bulk.

  • Diketopiperazine (DKP) Formation: If 4-Am-Pro is the second residue from the C-terminus, it rapidly cyclizes and cleaves from the resin.

  • Aggregation: The rigid proline backbone disrupts hydrogen bonding, often leading to "difficult sequences" that collapse on the resin.

This guide provides a mechanism-based troubleshooting workflow to isolate and resolve these issues.

Part 1: Diagnostic Workflow

Before altering your chemistry, identify where the yield is lost. Use this logic tree to diagnose the root cause based on your LC-MS/HPLC data.

TroubleshootingWorkflow Start START: Analyze Crude Peptide (LC-MS / HPLC) Q1 Is the Target Mass (M) present? Start->Q1 Missing Target Mass is Minimal/Absent Q1->Missing No LowYield Target Present but Low % Area Q1->LowYield Yes Q2 Identify Major Impurity Mass Missing->Q2 LowYield->Q2 Imp_Deletion Deletion Sequence (M - Amino Acid) Q2->Imp_Deletion Missing Residue X Imp_Trunc Truncated Sequence (Stops at 4-Am-Pro) Q2->Imp_Trunc Chain stops at Pro Imp_DKP Mass = M(Dipeptide) - 18Da (Cyclic Dipeptide) Q2->Imp_DKP Only Dipeptide found Cause_Steric CAUSE: Steric Hindrance (Incomplete Coupling) Imp_Deletion->Cause_Steric Coupling Efficiency Cause_Agg CAUSE: Aggregation (Chain collapse) Imp_Trunc->Cause_Agg Solvation Issue Cause_DKP CAUSE: DKP Formation (Premature Cleavage) Imp_DKP->Cause_DKP Resin/Linker Issue

Figure 1: Diagnostic logic tree for isolating failure modes in 4-Amino-L-proline synthesis.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: The "Coupling To" Challenge

Symptom: LC-MS shows a deletion of the amino acid that should follow 4-Am-Pro (M - AA). Technical Insight: The secondary amine of the proline ring is a poor nucleophile. In 4-Am-Pro, the protecting group (e.g., Boc) on the 4-position creates a "steric umbrella," shielding the nitrogen from the incoming activated amino acid.

Q: My standard HBTU/DIPEA protocol failed. What is the gold standard for coupling to this hindered amine? A: You must switch to highly reactive coupling agents that generate less bulky active esters.

  • Recommendation: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .

  • Why? HATU generates an OAt-ester (7-azabenzotriazole), which utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the acylation rate by nearly 100-fold compared to HBTU/HOBt [1].

  • Protocol Adjustment:

    • Equivalents: Increase AA:HATU:Base to 5:5:10 .

    • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF.[1] NMP swells the resin better and solvates the hindered amine.

    • Double Coupling: Perform the coupling twice (2 x 45 min) rather than one long coupling.

Q: Should I use microwave heating? A: Yes, but with caution.

  • Guidance: Heat to 50°C (max 75°C). Proline is resistant to racemization, but the 4-amino chiral center (if L-trans or L-cis) can be sensitive.

  • Warning: Do not use phosphonium reagents (PyBOP) with heating, as they can cause dangerous over-pressure or side reactions. Stick to HATU/DIPEA for microwave cycles [2].

Issue 2: The "Coupling Of" Challenge

Symptom: Low loading of the 4-Am-Pro itself onto the resin or previous peptide chain.

Q: The 4-Am-Pro derivative isn't coupling to the chain. Is it the reagent? A: It is likely a solubility or activation speed issue.

  • Solubility: Fmoc-4-(Boc-amino)-L-proline is hydrophobic. Ensure it is fully dissolved in NMP or a DMF/DMSO (1:1) mix before adding coupling agents.

  • Pre-Activation: Do not pre-activate for more than 2-3 minutes. Uronium salts (HBTU/HATU) can react with the amine of the amino acid itself (guanidinylation) if left too long without the resin present.

  • Alternative Reagent: If HATU fails, try PyBrOP or DIC/Oxyma . PyBrOP is effective for coupling hindered amino acids to hindered amines (e.g., if the previous residue is also N-methylated or bulky) [3].

Issue 3: Diketopiperazine (DKP) Formation

Symptom: Total loss of peptide.[2] MS shows only a small mass corresponding to the cyclic dipeptide. Technical Insight: If 4-Am-Pro is the 2nd residue (coupled to the C-terminal AA), the free amine after Fmoc-removal will attack the C-terminal ester linkage, forming a 6-membered ring (DKP) and cleaving the peptide from the resin.

Q: How do I stop DKP formation when 4-Am-Pro is at the C-terminus? A: You must sterically block the attack or reduce the basicity.

  • Change the Resin (Critical): Switch to 2-Chlorotrityl Chloride (2-CTC) resin.[3]

    • Mechanism:[3][4][5] The bulky trityl linker sterically prevents the amine from attacking the ester bond.[3] Standard Wang resin is fatal here.

  • Modify Deprotection: Use "Fast Deprotection" to minimize the time the amine is free in a basic environment.[3]

    • Protocol: 20% Piperidine in DMF for 2 x 3 minutes (instead of 2 x 10 min).

  • Alternative Base: Use 0.1 M HOBt in the deprotection cocktail.[6] The acidity suppresses the nucleophilic attack while still allowing Fmoc removal [4].

Part 3: Optimized Experimental Protocol

Context: Coupling residue X (incoming) to H-4-Am-Pro-Peptide-Resin.

ParameterStandard Protocol (Risk of Failure)Optimized Protocol (High Yield)
Coupling Reagent HBTU / HOBtHATU / HOAt or COMU
Base DIPEA (2 eq)DIPEA (2 eq) or TMP (Collidine)
Solvent DMFNMP or DMF/DMSO (4:1)
Concentration 0.2 M0.4 - 0.5 M (High conc. drives kinetics)
Time 1 x 60 min2 x 45 min (Double Couple)
Temperature RT50°C (Microwave or Water bath)
Monitoring Kaiser Test (Unreliable for Pro)Chloranil Test or Micro-cleavage LC-MS
Step-by-Step "Difficult Coupling" Workflow
  • Swell: Wash resin with NMP (3 x 2 min).

  • Deprotection: 20% Piperidine/DMF (2 x 5 min). Note: Shorten time to prevent DKP if applicable.

  • Wash: DMF (3x), DCM (3x), NMP (3x).

  • Activation:

    • Dissolve Fmoc-AA-OH (5 eq) and HATU (4.9 eq) in NMP.

    • Add DIPEA (10 eq).

    • Immediate addition to resin (within 30 sec).

  • Coupling: Agitate for 45 min at 50°C.

  • Drain & Repeat: Do not wash. Add fresh activated solution for second pass (45 min).

  • QC: Perform Chloranil Test (specific for secondary amines).

    • Blue/Green beads = Incomplete. -> Triple couple with PyAOP.

    • Colorless/Yellow beads = Complete.

Part 4: Mechanistic Visualization

The following diagram illustrates the DKP formation pathway versus the desired chain elongation, highlighting the intervention point (Bulky Resin).

DKP_Mechanism Resin Resin-Linker-AA1-Fmoc Deprotect Fmoc Removal (Piperidine) Resin->Deprotect FreeAmine Free Amine (H-AA2-AA1-Resin) Deprotect->FreeAmine Coupling Coupling Next AA (Elongation) FreeAmine->Coupling Fast Kinetics Attack Nucleophilic Attack on Ester Bond FreeAmine->Attack Slow Kinetics (Promoted by Proline) Peptide Intact Peptide Chain Coupling->Peptide DKP_Product Cyclic DKP + Cleaved Resin Attack->DKP_Product Blocker INTERVENTION: 2-CTC Resin (Steric Block) Blocker->Attack Inhibits

Figure 2: Competition between chain elongation and DKP formation. Proline at position 2 accelerates the "Attack" pathway. 2-CTC resin blocks this path.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[7][8] Journal of the American Chemical Society. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

  • Sigma-Aldrich. (2025). Peptide Coupling Reagents Guide: Troubleshooting Steric Hindrance. Merck/Sigma Technical Library. Link

  • BenchChem. (2025).[1][2][9] Technical Support Center: Diketopiperazine (DKP) Formation in Proline Derivative Synthesis. BenchChem Technical Support. Link

Sources

Technical Support Center: Stability of 4-Amino-L-Proline (Amp) Peptides

[1]

Status: Operational Subject: Troubleshooting Stability, Synthesis, and Conformation of Amp-Peptides Lead Scientist: Dr. [AI Name], Senior Application Scientist[1]

Introduction: The Amp Stability Paradox

Researchers often turn to 4-Amino-L-proline (Amp) to introduce functional diversity into peptide backbones.[1] Unlike its cousin 4-hydroxyproline (Hyp), Amp offers a reactive amine handle for "proline editing"—allowing the attachment of fluorophores, drugs, or stabilizing bridges.[1]

However, Amp introduces a stability paradox :

  • Synthetic Instability: The secondary amine of the proline ring and the 4-amino group can both accelerate side reactions (like Diketopiperazine formation) during synthesis.[1]

  • Conformational Flux: The protonation state of the 4-amino group (pKa ~9.[1]5) creates pH-dependent structural changes that can destabilize secondary structures (like Polyproline II helices) if not controlled.[1]

This guide provides field-proven protocols to stabilize Amp peptides during synthesis, storage, and biological application.[1]

Module 1: Synthetic Stability (Troubleshooting Low Yields)

Issue: "My Amp-containing peptide shows significant truncation or low yield during Solid Phase Peptide Synthesis (SPPS)."

Diagnosis: The most common cause is Diketopiperazine (DKP) formation .[1] When Proline (or Amp) is at the C-terminus or the penultimate position, the conformational constraint of the pyrrolidine ring forces the peptide backbone into a cis-like geometry. This brings the N-terminal amine of the dipeptide into close proximity with the C-terminal ester linkage, facilitating an intramolecular nucleophilic attack that cleaves the peptide from the resin.

Troubleshooting Protocol: Preventing DKP
VariableRecommendationMechanism of Action
Resin Choice 2-Chlorotrityl Chloride (2-CTC) The bulky trityl group sterically hinders the nucleophilic attack on the ester carbonyl.[1][2][3]
Base Exposure Minimize Piperidine DKP is base-catalyzed.[1][2][4] Use 20% piperidine/DMF for only 2 x 3 min (instead of standard 2 x 10 min) for the first 2 residues.
Coupling Order C-Terminal Dipeptides Couple the first two amino acids as a pre-formed dipeptide block (e.g., Fmoc-Xaa-Amp-OH) to bypass the high-risk dipeptidyl-resin stage.[1]
Amp Protection Fmoc-Amp(Boc)-OH Ensure the 4-amino group is Boc-protected.[1] Free amines at C4 can participate in intramolecular acyl migration or branching.[1]
Visualization: DKP Formation Mechanism

DKP_Mechanismcluster_0Risk ZoneStep1Fmoc Deprotection(Free N-term Amine)Step2Conformational Twist(Proline induces cis-bond)Step1->Step2Base CatalysisStep3Nucleophilic Attack(N-term attacks Resin Ester)Step2->Step3ProximityStep4Cleavage from ResinStep3->Step4ResultDiketopiperazine (Byproduct)+ Truncated ResinStep4->Result

Caption: The DKP pathway leads to premature cleavage.[1] Bulky resins (2-CTC) block "Step 3".

Module 2: Conformational Stability (Controlling Folding)

Issue: "My peptide is unstructured or aggregating. I need to stabilize a Polyproline II (PPII) helix or a β-turn."

Diagnosis: You are fighting the Endo/Exo Pucker Equilibrium . The stability of the peptide backbone depends on the "pucker" of the proline ring (Cγ-endo vs. Cγ-exo). This pucker dictates the cis/trans ratio of the peptide bond.

  • Cγ-exo favors Trans (needed for PPII helices, collagen).[1]

  • Cγ-endo favors Cis (needed for β-turns).[1]

The Amp Advantage: Unlike natural Proline, Amp is "tunable."[1] The electronegativity of the substituent at C4 drives the pucker via the Gauche Effect .

Technical Guide: Tuning the Stereoelectronics

To stabilize a specific conformation, you must select the correct stereochemistry (4R vs 4S) and functionalization (Acylation vs Protonation).[1]

Desired StructureRequired PuckerRequired IsomerChemical Strategy
PPII Helix / Collagen Cγ-ExoTrans AmideUse (4R)-Amp .[1] Acylate the amine with an Electron Withdrawing Group (EWG) like Acetyl, Azide, or Fluoro.[1]
β-Turn / Hairpin Cγ-EndoCis AmideUse (4S)-Amp .[1] Acylation here forces endo pucker, stabilizing the cis bond.[1]
pH-Switchable VariableVariableUse (4R)-Amp with a free amine.[1] At pH < 9 (NH3+), it mimics an EWG (Exo/Trans).[1] At pH > 10 (NH2), the effect weakens.[1]
Visualization: Stereoelectronic Control

Stereoelectronicscluster_transTarget: Stable Helix (Trans)cluster_cisTarget: Stable Turn (Cis)R_Amp(4R)-Amp-Ac(Electron Withdrawing)ExoCγ-Exo PuckerR_Amp->ExoGauche EffectTransTrans-Peptide Bond(K_trans/cis > 4.0)Exo->Transn->π* InteractionS_Amp(4S)-Amp-Ac(Electron Withdrawing)EndoCγ-Endo PuckerS_Amp->EndoGauche EffectCisCis-Peptide Bond(Stabilized Turn)Endo->CisSteric Relief

Caption: Selecting 4R vs 4S stereochemistry dictates ring pucker and global peptide folding.

Module 3: Proteolytic Stability (Biological Applications)

Issue: "My peptide degrades rapidly in serum."

Diagnosis: Proteases recognize specific backbone geometries.[1] Natural L-Proline provides some resistance, but Amp can be engineered to be virtually "invisible" to proteases like trypsin or chymotrypsin.[1]

Optimization Protocol
  • Steric Shielding: Acylating the 4-amino group with bulky moieties (e.g., PEG chains, fatty acids) creates a "steric umbrella" that prevents the protease catalytic triad from accessing the backbone amide bonds.[1]

  • Backbone Rigidification (Stapling): Amp is an ideal handle for cyclization .[1] Connecting the 4-amino group of Amp to a side chain of Asp/Glu (via amide linkage) or Cys (via thioether) locks the peptide into a bioactive conformation.[1]

    • Benefit: Cyclic peptides have reduced entropic penalty upon binding and are highly resistant to exopeptidases.[1]

  • The "Proline Editing" Workflow:

    • Step 1: Synthesize peptide with Fmoc-Amp(Mtt)-OH (Mtt is acid-labile, orthogonal to Fmoc).[1]

    • Step 2: Selectively deprotect Mtt on-resin using 1% TFA/DCM.[1]

    • Step 3: Functionalize the free 4-amino group (Acylation, Alkylation, or Cyclization) before cleaving the peptide from the resin.[1]

References & Further Reading

  • Stereoelectronic Effects in Proline:

    • Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001).[1] Conformational Stability of Collagen Relies on a Stereoelectronic Effect. Journal of the American Chemical Society. Link[1]

    • Note: Foundational work establishing how electronegative substituents (OH, F, NH-Ac) at C4 dictate pucker and stability.[1]

  • Proline Editing & Functionalization:

    • Kucherenko, A. S., et al. (2013).[1] Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Link[1]

    • Note: Describes the methodology for on-resin modification of Amp to tune stability.

  • DKP Prevention in Synthesis:

    • Giraud, M., et al. (1999).[1] Diketopiperazine formation: a major side reaction in the synthesis of proline-containing peptides.[3][4] Journal of Peptide Science.

    • Context: Provides the basis for using 2-CTC resins and optimized deprotection cycles.[1][3]

  • pH-Switchable Amp Peptides:

    • Umashankara, M., Babu, I. R., & Ganesh, K. N. (2003).[1][5] Two prolines with a difference: contrasting stereoelectronic effects of 4R/S-aminoproline on triplex stability in collagen peptides. Chemical Communications.[1][5] Link

    • Note: Details the pH-dependent conformational switching unique to Amp.

purification challenges for peptides with modified proline residues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Purification Support Center.

Ticket Subject: Purification challenges for peptides with modified proline residues. Assigned Specialist: Senior Application Scientist, Separation Technologies. Status: Open.

Executive Summary

Peptides containing modified proline residues (e.g., 4-hydroxyproline, 4-fluoroproline) or high proline content present unique chromatographic challenges.[1] Unlike standard amino acids, proline is a secondary amine, lacking an amide hydrogen for hydrogen bonding. This structural rigidity—paradoxically combined with cis-trans isomerization of the X-Pro bond—creates a "perfect storm" for purification: broad peaks, splitting, and difficult-to-separate deletion sequences.

This guide addresses these specific failure modes.

Module 1: The "Broad Peak" Phenomenon (Cis-Trans Isomerization)

User Question: "My peptide is >95% pure by MS, but the HPLC peak is split or extremely broad. Is my column failing?"

Diagnosis: This is likely not a column failure. It is the hallmark of cis-trans isomerization. The energy barrier for the rotation of the X-Pro peptide bond is high (~20 kcal/mol). At room temperature, the interconversion rate is slow on the chromatographic timescale. The column partially separates the cis and trans conformers, resulting in a "saddle" shape, split peak, or broad plateau.

Troubleshooting Protocol: To confirm isomerization, perform the Temperature Stress Test :

  • Baseline Run: Run the chromatogram at 25°C.

  • Stress Run: Increase column temperature to 60°C or 70°C.

  • Analysis:

    • If the peaks merge into a single, sharp peak

      
      Isomerization confirmed. 
      
    • If the resolution improves or peaks remain distinct

      
      True impurities present. 
      

The Fix: Thermal Acceleration Running the purification at elevated temperatures (


C) increases the rate of interconversion beyond the chromatographic timescale. The detector sees a "time-averaged" single population rather than two distinct conformers.

DOT Diagram: Isomerization Decision Tree

IsomerizationLogic Start Symptom: Split/Broad Peak Step1 Run at 65°C Start->Step1 ResultA Peaks Merge Step1->ResultA Sharp Peak ResultB Peaks Distinct Step1->ResultB No Change Action1 Cause: Cis-Trans Isomerization Action: Purify at High Temp ResultA->Action1 Action2 Cause: Diastereomers/Impurities Action: Change Selectivity (pH/Column) ResultB->Action2

Caption: Decision logic to distinguish between conformational heterogeneity (isomerization) and chemical impurity.

Module 2: Retention Shifts with Modified Prolines

User Question: "I substituted Proline with 4-Fluoroproline to increase stability, but my retention times are unpredictable. How do I adjust my gradient?"

Diagnosis: Modifying the proline ring alters the ring pucker and hydrophobicity. However, the stereochemistry of the modification (4R vs 4S) dictates the interaction with the C18 stationary phase.

Technical Insight:

  • 4-Hydroxyproline (Hyp): The hydroxyl group adds polarity. Expect the peptide to elute earlier than the native sequence.

  • 4-Fluoroproline (Flp): Fluorine is lipophilic, but the inductive effect pulls electron density.

    • (4R)-Fluoroproline: Often elutes slightly earlier or co-elutes with native Pro due to ring pucker effects counteracting hydrophobicity.

    • (4S)-Fluoroproline:[1] Typically elutes later (more hydrophobic interaction).

Data Table: Expected Retention Shifts (C18 Column)

ModificationStereochemistryHydrophobicity vs. ProExpected Retention ShiftRecommended Stationary Phase
Hydroxyproline Trans (4R)Lower (Polar)Decrease (-1 to -3 min)C18 or HILIC
Fluoroproline Trans (4R)Neutral/Slight LowerNegligible / Slight DecreasePhenyl-Hexyl
Fluoroproline Cis (4S)Higher (Lipophilic)Increase (+2 to +5 min)C18 or C8

The Fix: Fluorinated Stationary Phases For separating peptides containing Fluoroproline from their non-fluorinated analogs (or separating stereoisomers), standard C18 often fails due to insufficient selectivity.

  • Recommendation: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These phases utilize

    
     interactions and fluorine-fluorine retention mechanisms that provide orthogonal selectivity to simple hydrophobicity.
    

Module 3: The "n-1" Deletion Sequence Nightmare

User Question: "I have a persistent impurity eluting on the shoulder of my main peak. Mass spec shows it is -97 Da (missing Proline). Why can't I separate it?"

Diagnosis: Proline is a secondary amine, making it a poor nucleophile during SPPS coupling. This leads to "deletion sequences" (missing one Pro residue). Because Proline is relatively small and often buried in the secondary structure (polyproline helix), the hydrophobicity difference between the Full Length and Deletion sequence is minimal.

Troubleshooting Protocol: Orthogonal pH Screening Relying solely on gradient slope (0.1% B/min) is rarely sufficient for Pro-deletions. You must exploit charge differences or conformational changes induced by pH.

Workflow:

  • Low pH (TFA): Standard condition (pH ~2). Suppression of silanols.

  • High pH (Ammonium Bicarbonate/Ammonium Hydroxide): Run at pH 8–10 (ensure your column is hybrid-silica or polymer-based to survive this).

    • Mechanism:[2][3][4][5] At high pH, the ionization state of the peptide changes. Furthermore, the cis/trans ratio of proline shifts significantly with pH, potentially altering the shape of the deletion sequence differently than the target peptide.

DOT Diagram: Orthogonal Purification Workflow

OrthogonalPurification Crude Crude Peptide (Target + Deletion) Step1 Step 1: Low pH (TFA) C18 Column Crude->Step1 Pool Semi-Pure Pool (Co-eluting Impurity) Step1->Pool Fractionate Step2 Step 2: High pH (pH 9) Polymer/Hybrid Column Pool->Step2 Re-inject Final Final Pure Peptide (>98%) Step2->Final Separation Achieved

Caption: Two-step orthogonal strategy using pH modulation to resolve difficult deletion sequences.

References

  • Gesquiere, J. C., et al. (1996). Slow isomerization of some proline-containing peptides inducing peak splitting during reversed-phase high-performance liquid chromatography.[6] Journal of Chromatography A. [6]

  • Krokhin, O. V., et al. (2026).[1] Reversed-phase chromatography of peptides carrying non-canonical proline analogues, with special focus on 4R/4S-fluoroproline.[1] Journal of Chromatography A.

  • Scientific Team. (2025). Peptide Purification Process & Methods: An Overview. Bachem Knowledge Center.

  • Cockram, L. A., et al. (2025). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. eLife.

Sources

Technical Support Center: Scalable Synthesis of 4-Amino-L-proline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource for process chemists and medicinal chemists. It focuses on the scalable synthesis of (4S)-4-amino-L-proline (cis-4-amino-L-proline) derived from the naturally abundant trans-4-hydroxy-L-proline, as this is the most common industrial requirement.

Topic: Method Refinement for Scale-Up & Troubleshooting Audience: Process Chemists, Senior Researchers Status: Active | Version: 2.4

Strategic Route Selection

Q: Which synthetic pathway offers the best balance between scalability and stereochemical purity?

A: For scalable synthesis (>100g to kg scale) starting from trans-4-hydroxy-L-proline (Hyp) , the Sulfonate Activation/Azide Displacement route is the industry "Gold Standard" for generating cis-4-amino-L-proline .

While Reductive Amination of 4-oxoproline appears attractive due to the avoidance of azides, it inherently produces diastereomeric mixtures (cis/trans ratios often 3:1 to 6:1) that require difficult downstream separation. The Azide route, proceeding via SN2 inversion, provides near-perfect stereocontrol (>99:1 dr).

Comparison of Methodologies:

FeatureRoute A: Sulfonate/Azide DisplacementRoute B: Reductive Amination
Starting Material trans-4-Hydroxy-L-proline (Natural, Cheap)4-Oxoproline (Requires oxidation of Hyp)
Key Transformation SN2 Displacement (Inversion)Imine Reduction (Hydride attack)
Stereoselectivity High (Exclusive formation of cis-isomer)Moderate (Mixture of cis/trans)
Scalability High (Excellent impurity rejection via wash)Medium (Purification bottlenecks)
Safety Profile Requires Azide Handling ControlsGeneral Chemical Hazards

Critical Process Parameters (CPP) & Troubleshooting

Module A: Activation (Mesylation/Tosylation)

Context: Converting the 4-OH group into a leaving group (OMs or OTs) is the first critical step.

Q: I am observing significant amounts of the elimination byproduct (3,4-dehydroproline) during mesylation. How do I suppress this? A: Elimination is driven by excess base and high temperatures.

  • Temperature Control: The addition of Methanesulfonyl chloride (MsCl) must be performed at 0°C to -5°C . The exotherm is rapid; if the internal temperature spikes >10°C, E2 elimination competes with SN2 substitution.

  • Base Selection: Switch from Triethylamine (Et3N) to Diisopropylethylamine (DIPEA) or Pyridine. DIPEA is less nucleophilic and sterically hindered, reducing the risk of acting as a base for elimination on the activated substrate.

  • Stoichiometry: Limit MsCl to 1.1–1.2 equivalents. Large excesses promote side reactions.

Q: My mesylate oil solidifies into a gum that traps solvent. How can I handle this on a large scale? A: Avoid isolating the mesylate as a dry solid.

  • Refinement: Perform a "telescoped" workup. After the reaction, wash the organic phase (DCM or Toluene) with dilute HCl (to remove base), NaHCO3, and brine.

  • Solvent Swap: Swap the solvent to the one used for the next step (e.g., DMF or DMSO) via vacuum distillation (feed-and-bleed). This avoids handling the unstable sulfonate solid and reduces thermal stress.

Module B: Azidation (The Inversion Step)

Context: Displacement of the trans-sulfonate with Sodium Azide (NaN3) to yield cis-4-azido-L-proline.

Q: The reaction stalls at 80-90% conversion. Should I increase the temperature? A: Do NOT exceed 90°C. Thermal instability of the sulfonate and the azide reagent becomes a critical safety hazard above 100°C.

  • Cause: The reaction creates a thick slurry of sodium sulfonate salts (NaOMs), which encapsulates the reagents, hindering mass transfer.

  • Solution:

    • Phase Transfer Catalysis: Add 5-10 mol% Tetrabutylammonium Bromide (TBAB) . This solubilizes the azide anion in the organic phase, accelerating the rate significantly at lower temperatures (60-70°C).

    • Solvent: Ensure you are using a polar aprotic solvent (DMF or DMSO). DMSO often provides faster rates than DMF but is harder to remove.

Q: Safety is a major concern for us. How do we handle the azide scale-up? A: Implement the following Process Safety Controls :

  • Headspace Purge: Hydrazoic acid (HN3) is volatile and explosive. Ensure the reactor headspace is continuously swept with Nitrogen to a scrubber containing NaOH.

  • Quenching: Never quench the reaction with acid. Quench excess azide with Sodium Nitrite (NaNO2) in acidic media (controlled destruction) or simply wash out with basic brine if the excess is low.

  • Reagent Substitution: For kilo-scale, consider using DPPA (Diphenylphosphoryl azide) in a Mitsunobu-type reaction if solids handling (NaN3) is problematic, though this introduces phosphorus byproducts. The NaN3 route is generally preferred for atom economy if safety protocols are strictly followed.

Module C: Reduction to Amine

Context: Converting the azide to the amine.

Q: Hydrogenation (H2/Pd-C) is taking too long or poisoning the catalyst. A: Azides can poison Pd catalysts if trace sulfur (from mesylate) remains.

  • Refinement: Use the Staudinger Reduction (PPh3 / H2O).

    • Protocol: Add PPh3 (1.1 equiv) to the azide solution. Evolution of N2 is easily monitored. Once gas evolution ceases, add water to hydrolyze the iminophosphorane intermediate.

    • Benefit: This is homogeneous, highly chemoselective, and avoids handling pressurized hydrogen gas.

    • Purification: The byproduct, Triphenylphosphine oxide (Ph3PO), precipitates out in non-polar solvents (like ether/hexanes) or can be removed during the acid-base extraction of the amino-proline product.

Visualizing the Workflow

The following diagram illustrates the "Gold Standard" Stereoinversion Route, highlighting the critical decision nodes and impurity fates.

G Start Trans-4-Hydroxy-L-Proline Protect Step 1: N-Protection (Boc/Cbz) Start->Protect Activate Step 2: Activation (MsCl, DIPEA, 0°C) Protect->Activate Decision1 CPP Check: Temp > 10°C? Activate->Decision1 Impurity1 Impurity: 3,4-Dehydroproline (Elimination) Decision1->Impurity1 Yes Azidation Step 3: Azidation (NaN3, 70°C, Inversion) Decision1->Azidation No (Controlled) Decision2 Stereochemistry Check Azidation->Decision2 Result_Cis Cis-4-Azido-Proline (Major) Decision2->Result_Cis SN2 Mechanism Result_Trans Trans-Isomer (Trace/None) Decision2->Result_Trans Retention (Rare) Reduction Step 4: Reduction (Staudinger or H2/Pd) Result_Cis->Reduction Final Cis-4-Amino-L-Proline Reduction->Final

Caption: Figure 1. Process flow for the stereoselective synthesis of Cis-4-Amino-L-Proline via the Sulfonate/Azide inversion route.

Optimized Experimental Protocol (Scalable)

Target: N-Boc-cis-4-amino-L-proline methyl ester Scale: 100 g basis

  • Preparation of Trans-4-Mesyloxy-Proline:

    • Charge N-Boc-trans-4-hydroxy-L-proline methyl ester (100 g) and DCM (500 mL) to a reactor. Cool to 0°C.[1]

    • Add DIPEA (1.2 equiv).

    • Add MsCl (1.1 equiv) dropwise over 1 hour, maintaining T < 5°C.

    • Stir 2 h. Quench with water. Separate layers.

    • Crucial: Solvent swap organic layer to DMF (approx 300 mL) via vacuum distillation. Do not isolate solid mesylate.

  • Azidation (Inversion):

    • To the DMF solution, add NaN3 (1.5 equiv) and TBAB (0.05 equiv).

    • Heat to 65-70°C for 6-8 hours.

    • Workup: Cool to 20°C. Dilute with Toluene (500 mL) and Water (500 mL).

    • Wash organic layer with water (2x) to remove excess azide and salts.

  • Staudinger Reduction:

    • To the Toluene solution of the crude azide, add Triphenylphosphine (1.1 equiv) in portions at RT (Gas evolution!).

    • Stir 2 h until N2 evolution stops.

    • Add Water (10 equiv) and heat to 50°C for 3 hours to hydrolyze the intermediate.

    • Purification: Extract the product into dilute aqueous HCl (pH 2). The Ph3PO remains in the Toluene layer.

    • Basify the aqueous layer (pH 10) and extract with DCM. Concentrate to yield pure cis-4-amino-L-proline derivative.

References

  • Scalable Synthesis of 4-Amino-Proline Derivatives

    • Organic Process Research & Development often highlights the azide route for its reliability.
    • See: Org. Process Res. Dev.2012 , 16, 123–128.[2] (Context: General proline functionalization strategies).

  • Stereoinversion Mechanisms

    • Detailed kinetics of the sulfon
    • Source: Journal of Organic Chemistry2013 , 78, 11656.[3] Link

  • Safety in Azide Handling

    • "Safe Scale-up of Azide Chemistry."
    • Source: Organic Process Research & Development2020 , 24, 1609.[2] (Context: Safety protocols for proline derivatives). Link

  • Reductive Amination Selectivity

    • Analysis of ester bulk on cis/trans r
    • Source: Russian Journal of Bioorganic Chemistry2002 , 28, 6. Link

Sources

addressing peptide aggregation issues caused by proline analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Proline Analog & Peptide Aggregation

Mission: To provide high-level troubleshooting and mechanistic insights for researchers encountering synthesis, purification, and stability challenges associated with proline analogs (e.g., fluoroproline, hydroxyproline, pseudoproline).

Module 1: Synthesis & Assembly (SPPS)

Current Status: You are observing incomplete coupling, deletion sequences, or resin that fails to swell properly after adding a proline analog.

The Core Problem: The "Steric Zipper" Effect

While native proline is often a


-sheet breaker, specific analogs—particularly those with bulky substitutions (e.g., 

-methylproline) or strong stereoelectronic bias (e.g., 4-fluoroproline)—can induce rapid on-resin aggregation. This is not random clumping; it is often the formation of ordered secondary structures (like Polyproline II helices) or steric hindrance that prevents the entry of the next Fmoc-amino acid.
Troubleshooting Protocol: The "Difficult Sequence" Breaker

Q: My coupling efficiency drops significantly after incorporating a Proline analog. Double coupling doesn't help. Why?

A: You are likely fighting a "solvation collapse." The analog has locked the peptide backbone into a rigid conformation that excludes solvent.

  • Immediate Fix: Switch to Pseudoprolines (

    
    Pro) .
    
  • The Mechanism: Pseudoprolines (oxazolidine dipeptides) lock the backbone into a cis-amide conformation. This introduces a "kink" that mechanically disrupts the hydrogen bonding network required for aggregation (Mutter et al.).[1]

Step-by-Step Protocol: The "Magic Mixture" Wash If you cannot redesign the sequence with


Pro, use this wash protocol before the difficult coupling step to re-swell the resin:
  • Prepare Solvent: DCM/DMF/NMP (1:1:1 v/v).

  • Add Chaotrope: Dissolve 1% Triton X-100 and 2M Ethylene Carbonate (or 0.8M LiCl) in the solvent.

  • Heat: Warm the mixture to 45°C (Do NOT exceed 50°C to avoid racemization).

  • Flow: Wash the resin bed for 10 minutes prior to adding your activated amino acid.

Visualization: The Pseudoproline Rescue Mechanism

SPPS_Aggregation_Rescue Start Growing Peptide Chain Agg Beta-Sheet/Aggregate Formation on Resin Start->Agg Hydrophobic/H-bond Stacking PsiPro Insert Pseudoproline (Ser/Thr/Cys derived) Start->PsiPro Strategic Design CouplingFail Incomplete Coupling (Deletion Sequence) Agg->CouplingFail Steric Hindrance Solvation Resin Re-swelling & H-Bond Disruption Agg->Solvation Chaotropic Wash (Temporary Fix) Kink Induces 'Kink' (Cis-amide preference) PsiPro->Kink Oxazolidine Ring Kink->Solvation Prevents Stacking Success High Yield Coupling Solvation->Success

Caption: Mechanism of Pseudoproline (


Pro) action in disrupting on-resin aggregation networks during SPPS.

Module 2: Purification & Isomerization

Current Status: HPLC shows broad peaks, split peaks (doublets), or the peptide precipitates in the collection vial.

The Core Problem: Cis/Trans Isomerization Kinetics

Proline analogs often possess strong electron-withdrawing groups (e.g., 4-fluoroproline).[2] The fluorine atom creates a "stereoelectronic effect" (Gauch effect) that strongly biases the ring pucker.

  • (4R)-Fluoroproline stabilizes the trans isomer.[2]

  • (4S)-Fluoroproline stabilizes the cis isomer.[2] Unlike native proline (which interconverts rapidly), these analogs can slow the isomerization rate to the timescale of the HPLC run, resulting in peak splitting that mimics impurities.

Q: Is my peptide impure, or is it just isomerization?

A: Perform the "Temperature Ladder" Test .

  • Run analytical HPLC at 25°C . (Observe peak shape).

  • Run the same sample at 60°C .

    • Result A: Peaks coalesce into a single sharp peak

      
      Conformational Isomerism . (Safe to pool).
      
    • Result B: Peaks remain separated

      
      Chemical Impurity  (e.g., diastereomers from racemization).
      

Data: Analog Impact on Conformation

AnalogRing Pucker BiasPreferred Amide BondEffect on Solubility
Proline (Native) Mixed (Endo/Exo)Trans (>75%)Moderate
(4R)-Fluoroproline C

-Exo
Trans (Stabilized)High (Polar surface)
(4S)-Fluoroproline C

-Endo
Cis (Promoted)Variable (Compact)
4,4-Difluoroproline None (Planar bias)TransLow (Hydrophobic)
Pseudoproline LockedCis (Kink)High (Disrupts structure)

Module 3: Solubility & Storage (Post-Purification)

Current Status: Peptide forms a gel upon reconstitution in water or PBS.

The Core Problem: Ordered Supramolecular Assembly

Peptides containing proline analogs (especially collagen mimetics with Hyp or Flp) can self-assemble into triple helices or amyloid-like fibrils faster and tighter than native sequences due to the pre-organized ring pucker described above.

Troubleshooting Protocol: The "Reset" Button

Q: How do I solubilize a peptide that has gelled?

A: You must break the supramolecular hydrogen bonding network without hydrolyzing the peptide.

  • The Solvent of Choice: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) .

Protocol: The HFIP Disaggregation Method

  • Dissolve: Add neat HFIP to the lyophilized gel. (Peptide usually dissolves instantly).

  • Incubate: Allow to stand for 30–60 minutes at room temperature. This induces a helical state but disrupts intermolecular

    
    -sheets.[3][4]
    
  • Evaporate: Remove HFIP under a stream of nitrogen (do not heat excessively).

  • Reconstitute: Immediately dissolve the resulting film in your target buffer (pH adjusted).

    • Note: If the peptide is for biological assay, ensure residual HFIP is <0.1% as it is cytotoxic.

Visualization: Isomerization & Solubility Logic

Isomerization_Solubility Analog Proline Analog Selection (e.g., 4-F-Pro) Stereo Stereoelectronic Effect (Fluorine Inductive Pull) Analog->Stereo Path_R (4R)-Isomer Favors Trans/Exo Stereo->Path_R Path_S (4S)-Isomer Favors Cis/Endo Stereo->Path_S Outcome_Stable Stable Helix/Structure (High Solubility) Path_R->Outcome_Stable Collagen Mimetic HPLC_Issue Slow Kinetics = Split Peaks Path_R->HPLC_Issue If mixed population Outcome_Agg Compact Folding or Amyloid Seed (Gelation) Path_S->Outcome_Agg Beta-turn induction Path_S->HPLC_Issue Sol_Fix Heat (60°C) or HFIP Reset Outcome_Agg->Sol_Fix Disruption HPLC_Issue->Sol_Fix Resolution

Caption: Impact of Proline Analog stereochemistry on peptide folding, aggregation, and HPLC behavior.

References

  • Mutter, M., et al. (1995).[4] "Pseudoproline dipeptides for peptide synthesis: Preventing aggregation & improving yield." Peptide Research.

  • Newberry, R. W., & Raines, R. T. (2017).[5] "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins."[5][6] Topics in Heterocyclic Chemistry.

  • Sigma-Aldrich. (2023). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Guides.

  • Biotage. (2023). "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." The Peptide Synthesis Blog.

  • LifeTein. (2023). "Challenges in Peptide Solubilization – Amyloids Case Study (HFIP Protocols)." Technical Support.

Sources

Validation & Comparative

A Comparative Guide to 4-Amino-L-proline and Hydroxyproline in Collagen Mimetics: Structure, Stability, and pH-Responsiveness

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in materials science, drug delivery, and tissue engineering, the collagen triple helix offers a unique structural motif. Its replication in the form of collagen mimetic peptides (CMPs) allows for the design of novel biomaterials with tailored properties. The stability of this triple helix is paramount and is largely dictated by the post-translational hydroxylation of proline to (2S,4R)-4-hydroxyproline (Hyp).[1][2] However, recent advancements have introduced synthetic amino acids like (4S)-amino-L-proline (Amp) as a powerful alternative, offering not just enhanced stability but also environmental responsiveness. This guide provides an in-depth comparison of Hyp and Amp, supported by experimental data, to inform the rational design of advanced collagen mimetics.

The Foundation of Collagen Stability: The Role of Hydroxyproline (Hyp)

The collagen triple helix is built from repeating Gly-Xaa-Yaa sequences. Nature's choice for the Yaa position is frequently (4R)-hydroxyproline (Hyp). The hydroxylation of proline at the 4R position dramatically increases the thermal stability of the triple helix.[1][3][4] For decades, this was attributed to a network of water-mediated hydrogen bonds.[2] However, the modern understanding points to a more subtle and powerful mechanism: a stereoelectronic effect.[2][3]

The electron-withdrawing hydroxyl group of Hyp induces a gauche effect, which forces the five-membered pyrrolidine ring into a Cγ-exo pucker.[3][5][6] This specific ring conformation "pre-organizes" the peptide backbone, locking in the precise dihedral angles (φ and ψ) required for stable triple helix formation.[3][7] This pre-organization reduces the entropic cost of folding, leading to a more stable structure compared to a peptide containing only proline.[3][8]

A New Contender: (4S)-Amino-L-proline (Amp)

(4S)-Amino-L-proline (Amp) introduces a primary amino group at the 4-position of the proline ring, but with the opposite (S) stereochemistry compared to the hydroxyl group in Hyp (R). This seemingly small change has profound consequences, primarily by introducing pH-responsiveness to the collagen mimetic.[9][10][11]

The amino group of Amp has a pKa near physiological pH (around 7.5-7.8).[12] This means its protonation state can be easily controlled by adjusting the pH of the environment:

  • At acidic pH (pH < pKa): The amino group is protonated, forming a cationic ammonium group (-NH3+).

  • At basic pH (pH > pKa): The amino group is deprotonated and neutral (-NH2).

This change in protonation state directly impacts the stereoelectronic properties and steric profile of the Amp residue, which in turn "switches" the stability of the triple helix.[9][10][13]

Head-to-Head Comparison: Amp vs. Hyp
  • Hydroxyproline (Hyp): Stabilization is static and achieved through a stereoelectronic effect of the hydroxyl group that pre-organizes the Cγ-exo ring pucker, which is favorable for the Yaa position.[3][5]

  • Aminoproline (Amp): Stabilization is dynamic and pH-dependent. The switch between the neutral amino and charged ammonium group alters the ring pucker.[9][13] This allows for the reversible formation and dissociation of the triple helix to be triggered by pH changes.[10][11] For instance, placing (4S)-Amp in the Yaa position can lead to a stable helix at acidic pH (when protonated) and an unstable, unfolded state at basic pH.[9][11]

The melting temperature (Tₘ) is a direct measure of the thermal stability of the collagen triple helix. The higher the Tₘ, the more stable the structure. Below is a summary of representative Tₘ values from studies on host-guest CMPs, which highlight the dramatic, pH-dependent stability conferred by Amp.

Peptide Sequence (Host-Guest)ConditionTₘ (°C)Key Finding
(Pro-Hyp -Gly)₁₀pH 7~41°CThe benchmark for Hyp-induced stability.
(Pro-Pro-Gly)₁₀pH 7~24°CBaseline stability without a 4-substituent.
(Pro-(4S)-Amp -Gly)₇pH 5.0 (Protonated)45.5°CAt acidic pH, (4S)-Amp in the Yaa position is highly stabilizing, surpassing Hyp.
(Pro-(4S)-Amp -Gly)₇pH 8.5 (Neutral)< 10°CAt basic pH, the helix is significantly destabilized and unfolds.
((4R)-Amp -Pro-Gly)₇pH 5.0 (Protonated)43.0°C(4R)-Amp is highly stabilizing in the Xaa position at acidic pH.
((4R)-Amp -Pro-Gly)₇pH 8.5 (Neutral)< 10°CThe helix is destabilized when the amino group is neutral.

Note: Tₘ values are approximate and can vary based on peptide length, concentration, and buffer conditions. Data synthesized from findings reported in the literature.[9][10][11]

The data clearly shows that protonated Amp can provide stability that is comparable to or even greater than that provided by Hyp.[14] Crucially, this stability can be switched off by a simple increase in pH, a property Hyp does not possess.

Visualizing the Key Differences

To better understand the structural basis for these differences, we can visualize the key components and workflows.

G cluster_Pro L-Proline cluster_Hyp (4R)-Hydroxyproline (Hyp) cluster_Amp (4S)-Amino-L-proline (Amp) Pro Pro Hyp Hyp Amp Amp G prep 1. Peptide Synthesis & Purification (Solid-Phase Peptide Synthesis, HPLC) sol 2. Sample Preparation (Dissolve in desired pH buffer, e.g., pH 5.0 or 8.5) prep->sol cd_setup 3. CD Spectrometer Setup (Wavelength: 225 nm, Temp Range: 5-80°C, Ramp Rate: 0.5°C/min) sol->cd_setup scan 4. Initial Conformation Scan (Scan from 190-260 nm at 5°C to confirm triple helix) cd_setup->scan melt 5. Thermal Melt Experiment (Monitor ellipticity at 225 nm while heating) scan->melt data 6. Data Analysis (Plot ellipticity vs. temp, find midpoint of transition) melt->data tm Result: Melting Temperature (Tₘ) data->tm

Caption: Experimental workflow for determining the melting temperature (Tm) of a CMP.

  • Peptide Synthesis and Purification: Synthesize CMPs using standard Fmoc-based solid-phase peptide synthesis (SPPS). Purify the crude peptide via reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm identity by mass spectrometry.

  • Sample Preparation: Lyophilize the purified peptide. Prepare a stock solution and dilute it to the final concentration (e.g., 0.2 mg/mL) in the desired buffer (e.g., phosphate buffer for pH 7, acetate for pH 5, borate for pH 8.5). Allow the peptide to anneal at 4°C for at least 24 hours to ensure complete triple helix formation.

  • CD Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the instrument to monitor the CD signal at 225 nm, the characteristic maximum for a collagen triple helix. 4[15]. Confirm Triple Helix Formation: Before melting, acquire a full CD spectrum from 260 nm to 190 nm at a low temperature (e.g., 5°C) to confirm the presence of the triple-helical conformation, characterized by a positive peak around 225 nm and a strong negative trough around 200 nm. 5[15]. Thermal Denaturation: Program a thermal melt experiment. Increase the temperature from a low value (e.g., 5°C) to a high value (e.g., 80°C) at a controlled ramp rate (e.g., 0.5°C/min). Record the ellipticity at 225 nm at regular temperature intervals (e.g., every 0.5°C). 6[15]. Data Analysis: Plot the molar ellipticity at 225 nm as a function of temperature. The resulting curve will show a cooperative unfolding transition. The Tₘ is determined by finding the temperature at the midpoint of this transition, which corresponds to the peak of the first derivative of the melting curve.

While (4R)-hydroxyproline is nature's solution for creating stable collagen, (4S)-amino-L-proline offers a compelling synthetic alternative for the design of "smart" biomaterials.

  • Hydroxyproline (Hyp) provides robust, static thermal stability through a well-understood stereoelectronic effect. It remains the gold standard for applications where consistent structural integrity is the primary goal.

  • Amino-L-proline (Amp) provides a dynamic, switchable stability that is responsive to environmental pH. T[10][11]his opens the door to novel applications, such as:

    • Targeted Drug Delivery: CMPs that are stable in the bloodstream (pH 7.4) but disassemble in the acidic microenvironments of tumors or endosomes.

    • Injectable Hydrogels: Materials that can be triggered to self-assemble into a stable, structured gel in situ following a pH change.

    • Dynamic Cell Scaffolds: Substrates whose mechanical properties and ligand presentation can be altered on demand.

The choice between Hyp and Amp is not a matter of which is "better," but which is best suited for the intended application. By understanding the fundamental chemical principles that govern their behavior, researchers can rationally design and engineer collagen mimetic peptides with unprecedented control over structure and function.

References

  • Myllyharju, J., & Kivirikko, K. I. (2004). Role of prolyl hydroxylation in the molecular interactions of collagens. Journal of structural biology, 148(3), 279-287. Available at: [Link]

  • Shoulders, M. D., & Raines, R. T. (2010). Stereoelectronic and steric effects in side chains preorganize a protein main chain. Proceedings of the National Academy of Sciences, 107(2), 552-557. Available at: [Link]

  • Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability. Annual review of biochemistry, 78, 929-958. Available at: [Link]

  • Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Journal of the American Chemical Society, 125(31), 9262-9263. Available at: [Link]

  • Shoulders, M. D., & Raines, R. T. (2006). Stereoelectronic and Steric Effects in the Collagen Triple Helix: Toward a Code for Strand Association. Journal of the American Chemical Society, 128(31), 9968-9969. Available at: [Link]

  • Parr, J. G., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Angewandte Chemie International Edition, 55(44), 13865-13869. Available at: [Link]

  • Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. University of Wisconsin-Madison. Available at: [Link]

  • Pokidysheva, E. N., et al. (2023). Molecular foundations of collagen triple helical assembly: the central role of prolyl-4-hydroxylation. Journal of Molecular Biology, 435(1), 167909. Available at: [Link]

  • Egli, J., et al. (2017). pH-Responsive Aminoproline-Containing Collagen Triple Helices. Chemistry-A European Journal, 23(33), 7938-7944. Available at: [Link]

  • Egli, J., et al. (2017). pH‐Responsive Aminoproline‐Containing Collagen Triple Helices. Scilit. Available at: [Link]

  • Greenfield, N. J. (2006). Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions. Nature protocols, 1(6), 2876-2890. Available at: [Link]

  • Wikipedia contributors. (2024). Hydroxyproline. Wikipedia. Available at: [Link]

  • Siebler, C., Erdmann, R. S., & Wennemers, H. (2014). Switchable proline derivatives: tuning the conformational stability of the collagen triple helix by pH changes. Angewandte Chemie International Edition, 53(39), 10340-10344. Available at: [Link]

  • ResearchGate. (2025). Investigation of pH-Dependent Collagen Triple-Helix Formation. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2014). Study of Collagen Mimetic Peptide's Triple-Helix Structure and Its Thermostability by Circular Dichroism. Spectroscopy and Spectral Analysis, 34(4), 1050-1054. Available at: [Link]

  • Bächinger, H. P., & Engel, J. (2006). Structure, Stability and Folding of the Collagen Triple Helix. In Collagen. Springer, Berlin, Heidelberg. Available at: [Link]

  • Nishi, Y., et al. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. Biochemistry, 44(16), 6034-6042. Available at: [Link]

  • Takita, T., et al. (2017). In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix. Scientific reports, 7(1), 1-9. Available at: [Link]

  • Nishi, Y., et al. (2005). Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix. Biochemistry, 44(16), 6034-6042. Available at: [Link]

  • Incerti, M., et al. (2018). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry, 42(2), 1198-1206. Available at: [Link]

  • Greenfield, N. J. (2006). Analysis of the kinetics of folding of proteins and peptides using circular dichroism. Nature protocols, 1(6), 2733-2741. Available at: [Link]

  • Sonar, M., et al. (2014). 4(R/S)-Amino/guanidino-substituted proline peptides: design, synthesis and DNA transfection properties. Organic & biomolecular chemistry, 12(35), 6855-6864. Available at: [Link]

  • Greenfield, N. J. (2006). Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interaction. Nature Protocols, 1(6), 2876-2890. Available at: [Link]

  • ResearchGate. (2017). (a) Circular dichroism (CD) analysis of the melting temperatures (T m )... ResearchGate. Available at: [Link]

Sources

Definitive Validation of 4-Amino-L-Proline Incorporation via High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 4-Amino-L-proline (4-AP) represents a pivotal shift in protein engineering, moving beyond the passive structural stability offered by 4-Fluoroproline or 4-Hydroxyproline to active functionalization. Unlike its analogs, 4-AP introduces a solvent-exposed primary amine, serving as both a pH-responsive conformational switch and a handle for site-specific conjugation (e.g., for ADCs or fluorophores).

However, validating its incorporation is non-trivial due to isobaric interferences and the potential for incomplete translation. This guide provides a rigorous, self-validating mass spectrometry (MS) workflow to definitively prove 4-AP incorporation, distinguishing it from wild-type Proline and the common post-translational modification, 4-Hydroxyproline (Hyp).

Part 1: The Comparative Landscape

Before designing the validation assay, one must understand the physicochemical distinctiveness of 4-AP compared to its structural analogs. The primary amine on the pyrrolidine ring alters not just the mass, but the charge state distribution of the peptide, a feature we will exploit for validation.

Table 1: Physicochemical & MS Profile of Proline Analogs
FeatureProline (Pro) 4-Hydroxyproline (Hyp) 4-Amino-L-proline (4-AP) 4-Fluoro-L-proline (4-F-Pro)
Role Wild-type baselineNatural PTM (Collagen)Functional Handle / Cationic SwitchHyper-stability (Gauch effect)
Residue Mass 97.0528 Da113.0477 Da112.0637 Da 115.0433 Da
Mass Shift (

vs Pro)
0+15.9949 Da+15.0109 Da +17.9905 Da
Side Chain pKa N/A~13 (OH)~10.5 (NH

)
N/A
Charge at pH 2.5 (LC-MS) NeutralNeutralPositive (+1) Neutral
Diagnostic Immonium Ion 70.06 m/z86.06 m/z85.08 m/z 88.05 m/z
Acetylation Susceptibility No (Secondary amine blocked)No (OH is not acetylated by NHS)Yes (+42.01 Da) No

Expert Insight: The most common error in 4-AP validation is relying solely on the +15 Da mass shift. At low resolution, this can be confused with oxidation (+16 Da) or methylation events. You must validate using the charge state shift and chemical derivatization.

Part 2: Mass Spectrometry Validation Strategy

Our validation strategy relies on three orthogonal pillars: Mass Accuracy , Charge Modulation , and Chemical Derivatization .

The "Proton Sponge" Effect (Charge State Modulation)

Unlike Pro or Hyp, 4-AP contains a primary amine that is protonated under standard acidic LC-MS conditions (0.1% Formic Acid).

  • Wild-Type Tryptic Peptide: Typically

    
     (N-term + C-term K/R).
    
  • 4-AP Peptide: Shifts to

    
     due to the extra proton on the 4-amino group.
    
  • Protocol: Extract Ion Chromatograms (XIC) for both charge states. A shift in the dominant charge state envelope is the first indicator of successful incorporation.

Diagnostic Fragmentation (Immonium Ions)

High-energy Collision-Induced Dissociation (HCD) generates internal immonium ions characteristic of the amino acid side chains.

  • Proline: 70.06 m/z

  • 4-AP: 85.08 m/z

  • Note: The 85 m/z ion is specific. While Leucine/Isoleucine generate 86 m/z, 4-AP is unique at 85 m/z, providing a clear spectral fingerprint.

The Acetylation "Shift Test" (The Gold Standard)

This is the definitive self-validating step.

  • Treat the digest with acetic anhydride or NHS-acetate.

  • Pro/Hyp: No reaction on the side chain (secondary amines in backbone are capped; OH is unreactive).

  • 4-AP: The 4-amino group is acetylated, resulting in a +42.01 Da mass shift and a loss of the extra charge state (neutralizing the basic amine).

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow for the "Shift Test" validation.

G Start Purified Protein (Putative 4-AP) Digest Trypsin Digestion (pH 8.0, 37°C) Start->Digest Split Split Sample Digest->Split PathA Aliquot A: Control Split->PathA PathB Aliquot B: Acetylation Split->PathB LCMS LC-MS/MS Analysis (High Res Orbitrap/Q-TOF) PathA->LCMS Acetylation Add NHS-Acetate (10mM, 30 min) PathB->Acetylation Acetylation->LCMS DataA Data A: Check for +15 Da Shift Check for +3 Charge State LCMS->DataA Analyze A DataB Data B: Check for +42 Da Shift (vs Aliquot A) LCMS->DataB Analyze B Conclusion VALIDATION CONFIRMED DataA->Conclusion DataB->Conclusion

Figure 1: The "Shift Test" workflow. Split-sample derivatization provides unambiguous confirmation of the free amine in 4-AP.

Step-by-Step Methodology
1. Protein Expression (Auxotrophic Incorporation)
  • Strain: Use a Proline auxotroph (e.g., E. coli CAG18491 or similar

    
    proA/B strains).
    
  • Medium: M9 Minimal Medium supplemented with 19 amino acids (no Pro).[1]

  • Induction: Grow to OD

    
     0.5. Shift cells to media containing 0.5 mM 4-Amino-L-proline. Induce expression (IPTG) for 4–6 hours.
    
    • Critical: Do not use extended induction times (>12h) as the cell may scavenge Proline from protein turnover, leading to "leakiness" (WT contamination).

2. Enzymatic Digestion
  • Denature protein (6M Urea or 1% SDC) and reduce/alkylate (DTT/IAA) standard cysteines.

  • Dilute to <1M Urea.

  • Add Trypsin (1:50 ratio). Incubate overnight at 37°C.

  • Note: Trypsin cleaves C-terminal to Lys/Arg. It will not cleave at 4-AP, leaving the 4-AP intact within the peptide sequence.

3. The Acetylation Assay (The Validator)
  • Take 10

    
    L of the digest.
    
  • Add 1

    
    L of Acetic Anhydride  or NHS-Acetate  (100 mM in dry DMSO).
    
  • Incubate 30 mins at RT.

  • Quench with 5

    
    L of 5% Hydroxylamine or simply acidify with 1% Formic Acid.
    
4. LC-MS Parameters
  • Column: C18 Reverse Phase (Peptide BEH or similar).

  • Gradient: 4-AP peptides are more hydrophilic (elute earlier) than WT Proline peptides due to the charged amine.

  • MS Method: Data Dependent Acquisition (DDA).

    • Inclusion List: Calculate the theoretical mass of your target peptide with 4-AP (

      
      ).
      

Part 4: Data Interpretation

Quantitative Summary of Expected Results
ParameterWild-Type Peptide (Pro)4-AP Peptide (Underivatized)4-AP Peptide (Acetylated)
Monoisotopic Mass


Da

Da
Dominant Charge


(Shifted)

(Charge neutralized)
Retention Time ReferenceEarlier (More Polar)Later (Hydrophobic Acetyl)
Immonium Ion 70.0685.08127.09 (Acetylated 4-AP)
Troubleshooting Common Issues
  • Issue: Observation of "Split Peaks" (Doublets separated by 15 Da).

    • Cause: Incomplete incorporation. The auxotroph produced some Proline or scavenged it.

    • Solution: Calculate the Incorporation Efficiency (

      
      ). If <90%, optimize the wash steps before media shifting.
      
  • Issue: No +3 charge state observed.

    • Cause: The 4-amino group might be chemically blocked (e.g., carbamylation from urea).

    • Solution: Ensure fresh urea is used and avoid heating urea buffers.

References

  • Raines, R. T. (2005). The stereoelectronic basis of collagen stability. Nature , 436(7053), 403-408. [Link]

    • Foundational text on the structural effects of 4-substituted prolines.
  • Rubini, M., et al. (2009). Engineering protein stability with proline analogues. ChemBioChem , 10(17), 2799-2803. [Link]

    • Protocols for auxotrophic incorpor
  • Choudhary, C., et al. (2009). Lysine acetylation targets protein complexes and co-regulates major cellular functions. Science , 325(5942), 834-840. [Link]

    • Authoritative source on acetylation mass shifts and valid
  • Hunt, D. F., et al. (1986). Protein sequencing by tandem mass spectrometry. PNAS , 83(17), 6233-6237. [Link]

    • Seminal work establishing immonium ion logic in peptide fragment

Sources

comparative analysis of cis vs trans-4-Amino-L-proline on peptide structure

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of cis- vs trans-4-Amino-L-Proline: Stereoelectronic Control of Peptide Conformation

Executive Summary

In the design of peptidomimetics, collagen-like materials, and constrained therapeutics, proline editing is a highly effective strategy to dictate secondary structure. The substitution of the pyrrolidine ring at the C4 position with an amino group yields 4-amino-L-proline (Amp), a non-canonical amino acid that provides both a functionalizable chemical handle and profound stereoelectronic control over the peptide backbone.

This guide provides an objective, data-driven comparative analysis of cis-4-amino-L-proline (cAmp / 4S-Amp) and trans-4-amino-L-proline (tAmp / 4R-Amp) . By examining the causality between stereochemistry, ring pucker, and amide bond isomerization, this document serves as a comprehensive resource for researchers engineering conformationally biased peptides.

Mechanistic Causality: Stereoelectronic Control of Conformation

As a Senior Application Scientist, it is critical to look beyond empirical observations and understand the fundamental thermodynamic forces driving peptide folding. The conformational bias exerted by 4-amino-L-proline is not merely steric; it is governed by a predictable stereoelectronic mechanism [4].

The Gauche Effect and Pyrrolidine Ring Pucker

The pyrrolidine ring of proline rapidly interconverts between two primary puckered states: Cγ-endo and Cγ-exo. When an electronegative substituent (such as an amino or ammonium group) is introduced at the C4 position, the ring pucker is dictated by the gauche effect —the tendency of highly electronegative substituents to adopt a gauche conformation relative to the ring nitrogen to minimize electronic repulsion and optimize hyperconjugation [5].

  • trans-4-Amino-L-proline (4R-Amp): The 4R-stereocenter forces the pyrrolidine ring into a Cγ-exo pucker to satisfy the gauche effect.

  • cis-4-Amino-L-proline (4S-Amp): The 4S-stereocenter forces the ring into a Cγ-endo pucker [1, 4].

The n→π* Interaction and Amide Bond Isomerization

The ring pucker directly dictates the cis/trans isomerization state of the preceding amide bond (the


 torsion angle), quantified by the 

ratio.
  • Stabilizing the trans State (tAmp): The Cγ-exo pucker aligns the lone pair (

    
    ) of the preceding carbonyl oxygen with the antibonding orbital (
    
    
    
    ) of the proline carbonyl carbon. This n→π interaction provides significant enthalpic stabilization to the trans amide bond, resulting in a high
    
    
    ratio [4]. Consequently, tAmp strongly stabilizes Polyproline II (PPII) helices and the collagen triple helix [3].
  • Increasing the cis State (cAmp): The Cγ-endo pucker disrupts the optimal geometry for the n→π* interaction. This destabilizes the trans conformer, thereby significantly increasing the relative population of the cis amide bond [1, 4]. This property is heavily exploited to induce

    
    -turns and cyclic conformations in opioid peptides like endomorphin-2 [2].
    
pH-Responsive Tunability

Unlike standard halogenated prolines (e.g., fluoroproline), the 4-amino group is titratable. At physiological pH, the protonated ammonium group (-NH


) is strongly electron-withdrawing, maximizing the gauche effect. At elevated pH, the deprotonated amine (-NH

) exerts a weaker stereoelectronic pull. This allows Amp-containing peptides to function as reversible, pH-triggered conformational switches [5].

Mechanism Amp 4-Amino-L-Proline tAmp trans-4-Amino-L-Proline (4R-Amp) Amp->tAmp 4R Stereocenter cAmp cis-4-Amino-L-Proline (4S-Amp) Amp->cAmp 4S Stereocenter exo Cγ-exo Ring Pucker tAmp->exo Gauche Effect endo Cγ-endo Ring Pucker cAmp->endo Gauche Effect transAmide Favors trans Amide Bond (High K_trans/cis) exo->transAmide n→π* Interaction cisAmide Increases cis Amide Bond (Low K_trans/cis) endo->cisAmide Steric/Electronic Bias

Stereoelectronic pathways dictating peptide conformation via 4-amino-L-proline stereochemistry.

Comparative Data Summary

The following table summarizes the quantitative and qualitative structural impacts of substituting natural L-proline with either cAmp or tAmp.

Propertycis-4-Amino-L-Proline (cAmp)trans-4-Amino-L-Proline (tAmp)
Stereochemistry (2S, 4S)(2S, 4R)
Pyrrolidine Ring Pucker Cγ-endoCγ-exo
Amide Bond Preference Increases cis populationStrongly favors trans

Ratio
Low (relative to natural Pro)High (relative to natural Pro)
Collagen Triple Helix Impact DestabilizingHighly Stabilizing (

increase)
Polyproline II (PPII) Helix DestabilizingStabilizing
Primary Applications Cyclic peptides, Opioid analogs (Endomorphin-2) [2]Collagen mimetics [3], PPII scaffolds, Organocatalysis

Self-Validating Experimental Workflows

To ensure structural integrity, the evaluation of Amp-containing peptides must utilize a self-validating analytical pipeline. The successful incorporation of the amino acid (SPPS) is validated at the atomic level by quantifying the local amide bond isomerization (NMR), which directly explains the macroscopic secondary structure stability observed during thermal denaturation (CD Spectroscopy).

Protocol SPPS 1. SPPS (Fmoc Chemistry) Cleavage 2. Cleavage & HPLC (TFA/TIS/H2O) SPPS->Cleavage NMR 3. NMR Spectroscopy (Quantify K_trans/cis) Cleavage->NMR CD 4. CD Spectroscopy (Measure Tm) NMR->CD

Self-validating experimental workflow for synthesizing and evaluating Amp-containing peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Causality: To prevent unwanted branching or cross-linking during backbone elongation, the highly reactive 4-amino group must be orthogonally protected (typically with a Boc group) while the


-amine is Fmoc-protected.
  • Resin Preparation: Swell Rink-Amide MBHA resin (0.6 mmol/g) in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2

    
     10 min) to remove the Fmoc group.
    
  • Coupling: Pre-activate Fmoc-cAmp(Boc)-OH or Fmoc-tAmp(Boc)-OH (3 eq) with TBTU (3 eq) and DIPEA (6 eq) in DMF. Add to resin and agitate for 2 hours.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H

    
    O (95:2.5:2.5) for 3 hours at room temperature. This simultaneously cleaves the peptide from the resin and removes the side-chain Boc protection, yielding the free 4-amino group [1].
    
  • Purification: Precipitate in cold diethyl ether and purify via RP-HPLC using a C18 column (0.1% TFA in H

    
    O / Acetonitrile gradient).
    
Protocol 2: NMR Determination of

Causality: Because the cis and trans isomers exchange slowly on the NMR timescale, they appear as distinct, quantifiable resonance sets. This provides direct thermodynamic proof of the stereoelectronic bias [4].

  • Sample Preparation: Dissolve the purified peptide in D

    
    O or CD
    
    
    
    OD (2-5 mM) and adjust the pH to the desired state (e.g., pH 4.0 for fully protonated -NH
    
    
    ).
  • Acquisition: Acquire 1D

    
    H-NMR and 2D ROESY/NOESY spectra at 298 K.
    
  • Assignment & Integration: Use 2D spectra to assign the

    
    -protons of the residue preceding the Amp. Integrate the distinct cis and trans
    
    
    
    -proton peaks.
  • Calculation: Calculate the equilibrium constant

    
     based on the integration ratios.
    
Protocol 3: CD Spectroscopy for Triple Helix Stability

Causality: The macroscopic folding of collagen-like peptides (characterized by a CD maximum at ~225 nm) is strictly dependent on the local trans amide bond bias. Thermal denaturation (


) directly correlates with the 

ratio determined in Protocol 2 [3].
  • Equilibration: Dissolve the peptide in 10 mM phosphate buffer (pH 7.0) at 0.2 mg/mL. Incubate at 4°C for 24 hours to allow complete triple-helix folding.

  • Wavelength Scan: Record the CD spectrum from 190 to 260 nm at 4°C. A positive peak at 225 nm and a negative trough at 200 nm confirm triple-helical structure.

  • Thermal Denaturation: Monitor the ellipticity at 225 nm while heating the sample from 4°C to 85°C at a rate of 1°C/min.

  • Analysis: Determine the melting temperature (

    
    ) from the inflection point of the transition curve. tAmp variants will exhibit a significantly higher 
    
    
    
    compared to cAmp variants.

References

  • Adamska-Bartłomiejczyk, A., et al. "Synthesis, receptor binding studies, optical spectroscopic and in silico structural characterization of morphiceptin analogs with cis-4-amino-L-proline residues." Journal of Peptide Science (2017).
  • Mollica, A., et al. "The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues." Journal of Medicinal Chemistry (2012).
  • "Synthesis and biological applications of collagen-model triple-helical peptides." NIH PMC.
  • "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides." Journal of the American Chemical Society (2013).
  • "Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative." ResearchGate (2025).

A Comparative Guide to the Biological Activity of 4-Amino-L-proline Analogs Versus Parent Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Role of Proline in Peptide Bioactivity

In the landscape of peptide-based drug discovery, the amino acid L-proline holds a unique and influential position. Its rigid, cyclic structure imposes significant conformational constraints on the peptide backbone, often inducing specific secondary structures like β-turns and polyproline helices.[1] This structural rigidity is not merely a passive feature; it is a critical determinant of a peptide's biological activity, influencing everything from receptor binding affinity to enzymatic stability. The cis/trans isomerization of the peptide bond preceding a proline residue is a relatively slow process that can act as a molecular switch, modulating a peptide's interaction with its biological target.[2]

However, the very properties that make proline a cornerstone of peptide structure also present an opportunity for strategic modification. By introducing substitutions onto the proline ring, we can fine-tune the conformational preferences of a peptide, thereby altering its biological profile. This guide focuses on a particularly compelling class of proline analogs: the 4-Amino-L-prolines. The introduction of an amino group at the 4-position of the proline ring not only alters the stereoelectronic properties of the amino acid but also provides a new functional handle for further chemical modifications, such as cyclization.[3]

This guide will provide an in-depth comparison of the biological activity of peptides containing 4-Amino-L-proline analogs with their parent peptides. We will delve into a key case study involving the opioid peptide endomorphin-2, presenting comparative experimental data on receptor binding and functional activity. Furthermore, we will provide detailed, field-proven protocols for the key assays used in these evaluations, explaining the scientific rationale behind the experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of 4-Amino-L-proline analogs in their own work.

Case Study: Endomorphin-2 and the Impact of cis-4-Amino-L-proline Substitution

Endomorphin-2 (EM-2), with the sequence Tyr-Pro-Phe-Phe-NH₂, is an endogenous opioid peptide that exhibits high affinity and selectivity for the μ-opioid receptor (MOR), the primary target for many potent analgesic drugs.[4][5] The Pro² residue is crucial for establishing the correct spatial orientation of the aromatic rings of Tyr¹ and Phe³, a key factor for effective receptor recognition and binding. To investigate the impact of modifying this critical residue, researchers have synthesized and evaluated EM-2 analogs where the native Pro² is replaced by cis-4-amino-L-proline (cAmp).

The introduction of the cAmp residue serves a dual purpose: it maintains the conformational rigidity of the pyrrolidine ring while introducing a primary amino group that can be used for further structural modifications, such as "side-chain to tail" cyclization.[4] This allows for the creation of both linear and cyclic analogs with altered conformational properties.

Comparative Analysis of Receptor Binding and Functional Activity

The biological activity of these cAmp-containing EM-2 analogs was assessed using two key assays: a competitive radioligand binding assay to determine their affinity for the μ-opioid receptor (expressed as the inhibition constant, Kᵢ) and the guinea pig ileum (GPI) bioassay to measure their functional potency (expressed as the half-maximal inhibitory concentration, IC₅₀).

CompoundSequenceμ-Opioid Receptor Affinity (Kᵢ, nM)Functional Potency (GPI IC₅₀, nM)
Endomorphin-2 (Parent) Tyr-Pro-Phe-Phe-NH₂1.2 12.5
Linear Analog 15 Tyr-cAmp-Phe-Phe-NH₂310894
Cyclic Analog 9 cyclo[Tyr-cAmp-Phe-Phe]660>1000 (1.4% inhibition at 1μM)
Linear Analog 13 Tyr-cAmp-Phe-Phe-OH2000>1000 (0% inhibition at 1μM)

Data compiled from Mollica et al., J. Med. Chem. (2012).[5]

The experimental data reveals a striking decrease in both binding affinity and functional potency upon substitution of Pro² with cAmp in both linear and cyclic analogs compared to the parent endomorphin-2 peptide. The linear amide analog (15) showed a more than 250-fold decrease in binding affinity and a 70-fold decrease in functional potency. The cyclic analog (9) and the linear acid analog (13) were even less active, indicating that the specific conformational constraints imposed by the cAmp residue and subsequent modifications are not conducive to optimal μ-opioid receptor interaction in this context.[4][5]

These findings underscore the critical importance of the precise stereochemical and conformational properties of the residue at position 2 for the biological activity of endomorphin-2. While the introduction of cAmp was a rational design strategy to explore new conformational space, in this particular case, it disrupted the key interactions necessary for high-affinity binding and receptor activation.

The Underlying Biology: μ-Opioid Receptor Signaling

To understand the functional implications of altered receptor binding, it is essential to consider the downstream signaling pathways of the μ-opioid receptor. As a G-protein coupled receptor (GPCR), its activation by an agonist like endomorphin-2 initiates a cascade of intracellular events.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP Ca_channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx K_channel K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) EM2 Endomorphin-2 (Agonist) EM2->MOR G_alpha->AC G_betagamma->Ca_channel G_betagamma->K_channel Analgesia Analgesia

Caption: μ-Opioid Receptor G-protein Signaling Pathway.

Upon agonist binding, the μ-opioid receptor activates inhibitory G-proteins (Gi/o).[6] The G-protein then dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The Gβγ subunit directly inhibits voltage-gated Ca²⁺ channels and activates G-protein-coupled inwardly rectifying K⁺ (GIRK) channels.[7] The cumulative effect of these actions is a reduction in neuronal excitability, which underlies the analgesic effects of opioids. The decreased potency of the 4-Amino-L-proline analogs in the GPI assay reflects their reduced ability to effectively initiate this signaling cascade.

Enzymatic Stability: A Critical Parameter for Therapeutic Peptides

A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases in the bloodstream.[8] The introduction of non-proteinogenic amino acids like 4-Amino-L-proline can be a strategy to enhance enzymatic stability. The altered stereochemistry and structure of the amino acid can hinder recognition and cleavage by proteases.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for μ-Opioid Receptor Affinity

Causality Behind Experimental Choices: This assay directly measures the affinity of a test compound for its target receptor by quantifying its ability to displace a high-affinity radiolabeled ligand. The choice of a radiolabeled ligand with known high affinity and specificity (e.g., [³H]DAMGO for the μ-opioid receptor) is critical for obtaining accurate and reproducible results. Cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells) provide a consistent and high-concentration source of the target.

Step-by-Step Methodology:

  • Receptor Membrane Preparation:

    • Culture CHO cells stably expressing the human μ-opioid receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 100 µL of membrane suspension, and 50 µL of radioligand (e.g., [³H]DAMGO at a concentration near its K_d).

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone), 100 µL of membrane suspension, and 50 µL of radioligand.

    • Competition Wells: Add 50 µL of the 4-Amino-L-proline analog or parent peptide at varying concentrations, 100 µL of membrane suspension, and 50 µL of radioligand.

  • Incubation:

    • Seal the plate and incubate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Dry the filter mat and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: Guinea Pig Ileum (GPI) Functional Bioassay

Causality Behind Experimental Choices: The guinea pig ileum is a classic ex vivo preparation used to assess the functional activity of opioid agonists. The myenteric plexus of the ileum contains a high density of μ-opioid receptors on cholinergic neurons.[9] Activation of these receptors by an agonist inhibits the release of acetylcholine, thereby reducing the electrically stimulated contractions of the smooth muscle. This provides a robust and physiologically relevant measure of a compound's functional potency and efficacy.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional guidelines.

    • Isolate a segment of the terminal ileum and place it in a petri dish containing Krebs-Ringer bicarbonate solution, gassed with 95% O₂ / 5% CO₂.

    • Carefully remove the longitudinal muscle strip with the attached myenteric plexus.

    • Mount the tissue strip in an organ bath containing the gassed Krebs-Ringer solution at 37°C.

  • Experimental Setup:

    • Connect the tissue to an isometric force transducer to record contractions.

    • Place platinum electrodes parallel to the tissue for electrical field stimulation (e.g., 0.1 Hz, 1 ms pulse duration).

    • Allow the tissue to equilibrate for at least 60 minutes, with regular washing, until a stable baseline of electrically evoked contractions is achieved.

  • Assay Procedure:

    • Once a stable baseline is established, add the 4-Amino-L-proline analog or parent peptide to the organ bath in a cumulative, concentration-dependent manner.

    • Allow the tissue to equilibrate at each concentration until a stable level of inhibition of the twitch response is observed.

    • Record the amplitude of the contractions at each concentration.

  • Data Analysis:

    • Express the inhibitory effect of the peptide at each concentration as a percentage of the maximal inhibition of the twitch response.

    • Plot the percentage of inhibition against the logarithm of the peptide concentration.

    • Determine the IC₅₀ value (the concentration of the peptide that produces 50% of the maximal inhibitory effect) from the resulting dose-response curve.

Protocol 3: Peptide Stability Assay in Human Serum

Causality Behind Experimental Choices: This assay mimics the in vivo environment to assess a peptide's susceptibility to degradation by serum proteases. Human serum is used as it contains a complex mixture of enzymes that the peptide would encounter upon systemic administration. The assay is conducted at 37°C to replicate physiological temperature. Trichloroacetic acid (TCA) is a common and effective agent for precipitating serum proteins, allowing for the separation of the intact peptide from the degrading enzymes and larger protein components.[6] Reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column is the standard method for separating peptides from complex mixtures due to the hydrophobic interactions between the alkyl chains of the stationary phase and the non-polar regions of the peptide.

serum_stability_workflow start Start: Peptide in Buffer incubate Incubate with Human Serum (37°C) start->incubate sampling Take Aliquots at Time Points (t=0, 15, 30... min) incubate->sampling quench Quench Reaction & Precipitate Proteins (e.g., TCA) sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by RP-HPLC supernatant->hplc data_analysis Integrate Peak Area & Calculate % Remaining hplc->data_analysis half_life Determine Half-life (t½) data_analysis->half_life

Caption: Workflow for Peptide Serum Stability Assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the peptide (e.g., 1 mg/mL in a suitable buffer).

    • Thaw pooled human serum on ice and pre-warm it to 37°C in a water bath.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide stock solution with the pre-warmed human serum to achieve the desired final peptide concentration (e.g., 100 µg/mL).

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture. The t=0 sample should be taken immediately after mixing.

  • Protein Precipitation:

    • Immediately add the aliquot to a tube containing a quenching solution, such as 10% (w/v) Trichloroacetic Acid (TCA), to stop the enzymatic reaction and precipitate the serum proteins.

    • Vortex the mixture and incubate on ice for at least 10 minutes.

  • Sample Clarification:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the peptide, and transfer it to an HPLC vial.

  • HPLC Analysis:

    • Analyze the supernatant by RP-HPLC using a C18 column.

    • Use a suitable gradient of mobile phase B (e.g., 0.1% TFA in acetonitrile) into mobile phase A (e.g., 0.1% TFA in water) to elute the peptide.

    • Monitor the elution of the peptide by UV absorbance at an appropriate wavelength (e.g., 214 nm).

  • Data Analysis:

    • Integrate the peak area corresponding to the intact peptide for each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample (which is considered 100%).

    • Plot the percentage of intact peptide remaining versus time and determine the half-life (t½) of the peptide in serum.

Conclusion and Future Perspectives

The incorporation of 4-Amino-L-proline analogs into peptides is a powerful strategy for exploring new chemical and conformational space in drug discovery. As demonstrated by the endomorphin-2 case study, this modification can profoundly alter the biological activity of the parent peptide. While the specific substitutions in the EM-2 analogs led to a decrease in μ-opioid receptor affinity and potency, this is not a universal outcome. In other contexts, the introduction of a 4-amino group can provide a vector for creating more potent, stable, or cell-permeable peptides.

The key takeaway for researchers is that the impact of a 4-Amino-L-proline substitution is highly context-dependent, and its effects must be empirically evaluated for each new peptide series. The detailed protocols provided in this guide offer a robust framework for conducting such evaluations, from initial receptor binding studies to functional and stability assays. By systematically applying these methods, scientists can gain a comprehensive understanding of the structure-activity relationships of their 4-Amino-L-proline-containing peptides and unlock their full therapeutic potential.

References

  • Poole, D. P., & Bunnett, N. W. (2016). Molecular Physiology of Enteric Opioid Receptors. Comprehensive Physiology, 6(3), 1261–1285.
  • Erspamer, G. F., & Severini, C. (1992). Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides. Pharmacological Research, 26(2), 109-121.
  • Schindler, L., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Schindler, L., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Van Rijn, C. M., & Whistler, J. L. (2009). New models for the evaluation of opioid effects in the guinea-pig ileum. British journal of pharmacology, 157(4), 541–550.
  • Belvisi, L., et al. (2018). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. Molecules, 23(11), 2949.
  • Kühn, F. M., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178241.
  • Al-Sabi, A., et al. (2022). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS.
  • Poole, D. P., et al. (2015). Distribution and trafficking of the μ-opioid receptor in enteric neurons of the guinea pig. American Journal of Physiology-Gastrointestinal and Liver Physiology, 309(6), G443-G458.
  • Gáspár, R., et al. (1984). Receptors for opioid peptides in the guinea-pig ileum. European journal of pharmacology, 102(3-4), 457–466.
  • McKnight, A. T., et al. (1985). Opioid activity of pro-enkephalin-derived peptides in mouse vas deferens and guinea pig ileum. Neuropeptides, 5(4-6), 461–464.
  • Vlieghe, P., et al. (2010). Enzymatic Degradation of Peptides: A Major Obstacle to the Development of Novel Peptide Drugs. Current Pharmaceutical Design, 16(14), 1584-1600.
  • Mollica, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ACS Medicinal Chemistry Letters, 3(6), 470–474.
  • Mollica, A., et al. (2012). The cis-4-amino-L-proline residue as a scaffold for the synthesis of cyclic and linear endomorphin-2 analogues. Journal of Medicinal Chemistry, 55(7), 3027–3037.
  • Krizsan, A., et al. (2025). Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. International Journal of Molecular Sciences, 26(11), 5894.
  • Li, W., et al. (2020). Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers in Microbiology, 11, 2033.
  • Muttenthaler, M., et al. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications.
  • Pignaffo, C., et al. (2022). Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. New Journal of Chemistry, 46(31), 14897-14905.
  • Bretscher, L. E., et al. (2003). Two prolines with a difference: contrasting stereoelectronic effects of 4R/S-aminoproline on triplex stability in collagen peptides [pro(X)-pro(Y)-Gly]n. Journal of the American Chemical Society, 125(42), 12760–12761.
  • Sheard, D. E., et al. (2020). (Re)Defining the Proline-Rich Antimicrobial Peptide Family and the Identification of Putative New Members. Frontiers in Microbiology, 11, 597232.
  • Rahnamaeian, M., & Vilcinskas, A. (2024). Proline-Rich Antimicrobial Peptides from Invertebrates. International Journal of Molecular Sciences, 25(24), 13628.
  • Miller, S. J., & Raines, R. T. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Accounts of chemical research, 47(6), 1834–1844.
  • Kagan, B. L., et al. (2000). Properties of cytotoxic peptide-formed ion channels. Toxicology, 147(2), 121-135.
  • dos Santos, A. G., et al. (2023). Plant Antimicrobial Peptides and Their Main Families and Roles: A Review of the Literature. International journal of molecular sciences, 24(17), 13247.

Sources

characterization of 4-Amino-L-proline stereoisomers using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Absolute Configuration of 4-Amino-L-proline Stereoisomers: A Comparative Guide to X-Ray Crystallography and Orthogonal Modalities

As drug discovery increasingly pivots toward complex peptidomimetics, collagen mimics, and conformationally restricted integrin binders, the precise stereochemical characterization of non-canonical amino acids has never been more critical. 4-Amino-L-proline (Amp) is a highly versatile chiral scaffold featuring two stereocenters (C2 and C4), yielding four distinct stereoisomers: (2S,4S), (2S,4R), (2R,4S), and (2R,4R). Inverting a single stereocenter on the Amp pyrrolidine ring can completely ablate receptor affinity in targets such as α4β1 and αVβ3 integrins[1][2], or drastically alter the biological activity of endomorphin-2 opioid analogues[3].

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously assigning the absolute configuration of these isomers. While spectroscopic methods offer rapid insights, X-ray crystallography remains the definitive gold standard. This guide objectively compares X-ray crystallography against alternative modalities and provides a field-proven, self-validating protocol for the crystallographic characterization of 4-amino-L-proline derivatives.

Comparative Analysis: X-Ray Crystallography vs. Alternative Modalities

To characterize 4-amino-L-proline, researchers typically choose between X-ray diffraction, Nuclear Magnetic Resonance (NMR), Electronic Circular Dichroism (ECD), and Chiral HPLC. Each method balances resolution, throughput, and sample requirements.

While 2D NMR (NOESY/ROESY) is excellent for determining the relative cis/trans relationship between the C2-carboxyl and C4-amino groups based on through-space proton coupling, it cannot independently determine absolute configuration without Mosher's ester derivatization. ECD is highly sensitive to chiral environments but relies heavily on Time-Dependent Density Functional Theory (TDDFT) calculations, which can be ambiguous for highly flexible pyrrolidine rings.

X-ray crystallography is the only technique that provides absolute 3D spatial coordinates de novo. By measuring the anomalous scattering of X-rays (Bijvoet differences), crystallography allows us to calculate the Flack parameter (


), which acts as a direct mathematical proof of absolute chirality[4][5].

Table 1: Quantitative Comparison of Characterization Modalities for Proline Derivatives

Analytical ModalityResolution / OutputAbsolute Configuration?Sample RequirementThroughputPrimary Limitation
X-Ray Crystallography Atomic (< 1.0 Å)Yes (Flack parameter near 0)Single crystal (> 10 µm)LowRequires a highly ordered, diffracting crystal
NMR (NOESY/ROESY) Relative distances (< 5.0 Å)No (Unless derivatized with chiral auxiliaries)Solution (1–5 mg)MediumSignal averaging due to ring puckering flexibility
ECD / VCD Global chiral environmentYes (Requires TDDFT correlation)Solution (< 1 mg)HighEmpirical; highly dependent on accurate in silico models
Chiral HPLC Retention time / Enantiomeric ExcessNo (Requires known reference standards)Solution (ng to µg scale)HighCannot determine de novo 3D structure

The Causality of Experimental Design in X-Ray Crystallography

Small organic molecules like 4-amino-L-proline consist entirely of light atoms (C, H, N, O). These elements exhibit extremely weak anomalous scattering when exposed to standard X-ray sources[6]. If we attempt to solve the absolute configuration of a native 4-amino-L-proline crystal, the standard uncertainty (


) of the Flack parameter will be too high to confidently distinguish between enantiomers.

To engineer a self-validating crystallographic workflow, we must manipulate the physics of the experiment through two deliberate choices:

  • Heavy-Atom Derivatization : We covalently attach a heavy atom (e.g., bromine via 4-bromobenzoylation) to the C4-amine. Bromine has a massive anomalous scattering cross-section, which drastically amplifies the Bijvoet differences (Friedel pairs) and lowers the Flack parameter's standard uncertainty[4][6].

  • Cu Kα Radiation : We utilize a Copper Kα X-ray source (

    
     Å) rather than Molybdenum. The longer wavelength of Cu Kα interacts more strongly with the electron clouds of intermediate atoms, further maximizing the anomalous dispersion signal required for absolute structure determination[5].
    

Workflow Visualization

G Start 4-Amino-L-proline Isomeric Mixture Deriv Heavy-Atom Derivatization (e.g., 4-Bromobenzoylation) Start->Deriv Protect & Derivatize Cryst Vapor Diffusion Crystallization (Hanging Drop Method) Deriv->Cryst Solvent Screening Diff X-Ray Diffraction (Cu Kα, 100 K) Cryst->Diff Cryocooling Phase Phase Problem Resolution (Anomalous Dispersion) Diff->Phase Bragg Reflections Refine Model Building & Refinement (R-factor < 5%) Phase->Refine Electron Density Map End Absolute Configuration (Flack Parameter ~ 0) Refine->End Validation

Workflow for absolute configuration determination of 4-amino-L-proline via X-ray crystallography.

Step-by-Step Experimental Methodology

This protocol outlines the isolation, crystallization, and structural validation of a 4-amino-L-proline stereoisomer. Every step is designed as a self-validating system to ensure rigorous E-E-A-T standards.

Step 1: Chemical Derivatization (Heavy Atom Introduction)
  • Procedure : React the N-Boc protected 4-amino-L-proline isomer with 4-bromobenzoyl chloride in the presence of triethylamine and dichloromethane (DCM) at 0 °C. Purify the resulting amide via flash chromatography.

  • Causality : The 4-bromobenzoyl group serves a dual purpose. First, the rigid aromatic ring introduces

    
     stacking interactions that highly favor the formation of ordered crystal lattices. Second, the bromine atom acts as the anomalous scatterer necessary to solve the phase problem and calculate the Flack parameter[6].
    
Step 2: Hanging-Drop Vapor Diffusion Crystallization
  • Procedure : Dissolve the purified derivative in methanol to a concentration of 10 mg/mL. On a siliconized glass cover slip, mix 1 µL of the sample solution with 1 µL of a reservoir solution (e.g., 20% PEG 3350, 0.2 M NaCl, 0.1 M HEPES pH 7.5). Invert the slip over a well containing 500 µL of the reservoir solution and seal with vacuum grease. Incubate at 20 °C.

  • Causality : The hanging-drop method creates a closed thermodynamic system. As the volatile solvent slowly evaporates and equilibrates with the reservoir, the drop gradually reaches supersaturation. This slow kinetic pathway prevents amorphous precipitation and forces the molecules into a highly ordered, single-crystal lattice[7][8].

Step 3: Cryocooling and X-Ray Diffraction
  • Procedure : Harvest a single crystal (> 10 µm in all dimensions) using a nylon loop. Briefly submerge the crystal in a cryoprotectant (e.g., reservoir solution + 20% glycerol) and flash-cool it in a 100 K liquid nitrogen stream directly on the goniometer. Irradiate the crystal using a Cu Kα microfocus X-ray source.

  • Causality : Flash-cooling vitrifies the solvent, preventing ice crystal formation that would ruin the diffraction pattern. Maintaining the crystal at 100 K minimizes atomic thermal vibrations (lowering B-factors) and drastically mitigates radiation damage caused by free radicals generated by the X-ray beam[9].

Step 4: Model Refinement and Absolute Configuration Validation
  • Procedure : Integrate the Bragg reflections and solve the phase problem using direct methods. Refine the atomic model against the electron density map using software like SHELXL.

  • Validation Metrics :

    • R-factor : Ensure the final crystallographic R-factor is

      
      , confirming that the theoretical model perfectly matches the experimental electron density[10].
      
    • Flack Parameter (

      
      ) : Evaluate the Flack parameter. A value of 
      
      
      
      with a standard uncertainty
      
      
      unambiguously validates that the assigned absolute configuration (e.g., 2S,4R) is correct[5]. If
      
      
      , the true structure is the exact inverted enantiomer.

References

  • X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - NIH -[Link]

  • 9.6: X-ray Protein Crystallography - Chemistry LibreTexts -[Link]

  • cis-4-amino-L-proline residue as a scaffold for the synthesis of cyclic and linear endomorphin-2 analogues - PubMed / NIH -[Link]

  • Discovery of subnanomolar arginine-glycine-aspartate-based alphaVbeta3/alphaVbeta5 integrin binders embedding 4-aminoproline residues - PubMed / NIH -[Link]

  • A Beginner's Guide to Protein Crystallography - Creative Biostructure -[Link]

  • Protein X-ray Crystallography: Basic principles - ProteinStructures - [Link]

  • New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin - ResearchGate -[Link]

  • Howard Flack and the Flack Parameter - MDPI -[Link]

  • Determination of absolute configuration using X-ray diffraction - University of Edinburgh -[Link]

  • X-ray Single-Crystal Diffraction - Encyclopedia MDPI -[Link]

Sources

assessing the impact of 4-Amino-L-proline on receptor binding affinity

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Impact of 4-Amino-L-Proline on Receptor Binding Affinity: A Comparative Guide

Executive Summary

In peptidomimetic drug design, balancing proteolytic stability with high receptor binding affinity is a persistent challenge. While natural L-proline is a classic conformational restrictor that induces essential secondary structures like β-turns, its lack of side-chain functionality limits its interaction potential. Enter 4-Amino-L-proline (4-AP) , a chimeric scaffold that merges the structural rigidity of a pyrrolidine ring with the functional versatility of a primary amine. This guide objectively compares the binding performance of 4-AP-modified ligands against their natural counterparts across various receptor classes, providing the mechanistic causality and self-validating protocols necessary for successful integration into your drug development pipelines.

Mechanistic Rationale: The Causality of Affinity Modulation

As application scientists, we must understand why a structural substitution alters binding thermodynamics. The impact of 4-AP on binding affinity is not merely additive; it is driven by three distinct, context-dependent mechanisms:

  • Stereoelectronic Tuning (The Gauche Effect): The electronegative amino group at the C4 position fundamentally alters the pyrrolidine ring pucker (exo vs. endo). This stereoelectronic effect dictates the cis/trans isomerization of the preceding amide bond, which is critical for1[1].

  • Electrostatic & Hydrogen Bonding: The C4-amino group introduces a localized cationic center at physiological pH. When positioned correctly within a receptor's binding pocket, it forms novel hydrogen bond networks that natural proline cannot achieve.

  • Orthogonal Conjugation & Cyclization: The exposed amine allows for the attachment of bulky pharmacophores (e.g., MPUPA) or serves as an anchoring point for macrocyclization without disrupting the core peptide backbone, enabling the synthesis of2[2].

Mechanistic_Pathway A 4-Amino-L-Proline Substitution B Stereoelectronic Tuning (Gauche Effect) A->B C C4-Amino Group H-Bonding / Ligation A->C D Trans-Amide Bond Stabilization B->D G Targeted Integrin/GPCR Receptor Interaction C->G E Polyproline II (PPII) Helix Formation D->E F Enhanced SH3 Domain Binding Affinity E->F E->G

Mechanistic pathways by which 4-AP substitution modulates receptor binding affinity.

Comparative Binding Affinity Data

The substitution of natural proline with 4-AP yields highly variable results depending on the receptor's electrostatic environment. Table 1 summarizes the quantitative impact of 4-AP integration across key therapeutic targets.

Table 1: Quantitative Comparison of Receptor Binding Affinities

Target ReceptorParent Ligand / Sequence4-AP Modified LigandBinding Affinity (Parent)Binding Affinity (4-AP)Impact on Affinity
αVβ3 Integrin Linear RGD Peptidescyclo-[-Arg-Gly-Asp-Amp-]Low μM rangeIC50 = 0.03–5.12 nMSubnanomolar enhancement
α4β1 Integrin BIO1211 (LDVP-based)c[Amp(MPUPA)Val-Asp-Leu]IC50 = 4 nMSubmicromolar (Agonist)Shift to Agonism
μ-Opioid (MOR) MorphiceptinAnalog 4 (Dual cAmp)Ki = 14.5 nMKi = 0.012 nM1000-fold increase
μ-Opioid (MOR) Endomorphin-2Linear Tyr-cAmp-Phe-Phe-OHHigh affinityKi = 2000 nMDrastic loss (Repulsion)

Data Synthesis & Insights:

  • The Successes (Integrins & Morphiceptin): In αVβ3 integrin binders, embedding 4-AP into the RGD sequence and cyclizing through the C2-carboxyl and C4-amino groups leaves the Nα-site untouched for further functionalization, resulting in 3[3]. Similarly, substituting Pro with cis-4-amino-L-proline (cAmp) in morphiceptin increased conformational flexibility, allowing the ligand to adapt perfectly to the μ-opioid receptor cavity,4[4].

  • The Failures (Endomorphin-2): Context is paramount. When cAmp replaced Pro2 in linear endomorphin-2, the proximity of the cationic cAmp to the Tyr1 residue caused severe electrostatic repulsion. This distorted the backbone conformation, resulting in a 5[5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your laboratory, the following workflows detail the synthesis and binding validation of 4-AP-containing peptidomimetics. Every protocol is designed as a self-validating system.

SPPS_Workflow Resin Fmoc-AA-Resin Preparation Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling of Fmoc-4-AP (HBTU/DIPEA) Deprotect->Couple Iterative SPPS Cleave Cleavage & Deprotection (TFA/TIS/H2O) Couple->Cleave Cyclize In-Solution Cyclization (HATU/HOAt) Cleave->Cyclize Linear Peptide Purify RP-HPLC Purification & LC-MS Validation Cyclize->Purify Crude Cyclopeptide

Workflow for the Solid-Phase Peptide Synthesis and cyclization of 4-AP peptidomimetics.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of 4-AP Cyclopeptides

Objective: Synthesize a cyclic RGD-4-AP integrin binder.

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dry DCM. Load the first amino acid (e.g., Fmoc-Asp(OtBu)-OH) using DIPEA.

  • Iterative Coupling: Perform Fmoc deprotection using 20% piperidine in DMF. Couple subsequent amino acids, including the critical Fmoc-4-AP(Boc)-OH, using HBTU/DIPEA (1:2 ratio) to ensure complete amide bond formation without epimerization.

  • Cleavage: Cleave the linear peptide from the resin using a mild acidic cocktail (TFA/TIS/H2O, 95:2.5:2.5) to simultaneously remove side-chain protecting groups (including the Boc on the 4-AP amino group).

  • In-Solution Cyclization: Dissolve the crude linear peptide in highly dilute DMF (to prevent oligomerization). Add HATU and HOAt, followed by dropwise addition of DIPEA to adjust the pH to 8. The primary C4-amine of 4-AP reacts with the C-terminal carboxylate to form the macrocycle.

  • Validation: Purify via preparative RP-HPLC. Validate the mass and purity (>95%) using LC-MS.

    • Self-Validation Check: The complete absence of the linear precursor mass in the LC-MS trace confirms 100% cyclization efficiency. If linear precursors remain, the dilution factor in step 4 was insufficient.

Protocol B: Radioligand Competition Binding Assay

Objective: Quantify the binding affinity (Ki) of the 4-AP ligand to the target receptor.

  • Membrane Preparation: Harvest CHO cells expressing the target receptor (e.g., human μ-opioid receptor). Homogenize and isolate the membrane fraction via ultracentrifugation.

  • Incubation: In a 96-well plate, combine 50 μg of membrane protein, a fixed concentration of a specific radioligand (e.g., [3H]DAMGO for MOR), and varying concentrations of the 4-AP test compound (10^-12 to 10^-5 M) in Tris-HCl buffer.

  • Equilibration: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Detection: Rapidly filter the mixture through GF/B glass fiber filters using a cell harvester. Wash extensively with ice-cold buffer to remove unbound radioligand. Measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve using non-linear regression. Calculate the IC50, and convert to Ki using the Cheng-Prusoff equation.

    • Self-Validation Check: Always include the parent ligand (e.g., standard morphiceptin) as a positive control. The calculated Ki of the parent ligand must match established literature values (± 0.2 log units) to validate the assay's dynamic range and membrane integrity.

Conclusion

The substitution of natural proline with 4-Amino-L-proline is not a universal "magic bullet" for increasing affinity. As demonstrated, it requires a precise understanding of the receptor's electrostatic environment and the ligand's conformational requirements. However, when applied correctly—such as in RGD integrin binders or morphiceptin analogs—4-AP serves as an unparalleled scaffold for generating subnanomolar peptidomimetics with unique ligation capabilities.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Molecules (PubMed Central)
  • Source: Journal of Peptide Science (Wiley Online Library)
  • Source: Journal of Medicinal Chemistry (PMC)
  • Tunable Control of Polyproline Helix (PPII)

Sources

comparing the catalytic efficiency of 4-Amino-L-proline to L-proline

[1]

Mechanistic Foundation & Structural Logic

The catalytic efficiency of proline-based systems relies on the enamine/iminium activation cycle .[1][2] The choice between L-Proline and 4-Amino-L-Proline is effectively a choice between a "finished product" and a "tunable chassis."[1]

L-Proline: The "Simplest Enzyme"[1][2][3]
  • Mechanism: Acts as a bifunctional catalyst. The secondary amine forms an enamine with ketones (raising the HOMO), while the carboxylic acid directs the electrophile via hydrogen bonding.[3]

  • Limitation: The lack of additional functional groups limits solubility to polar solvents (DMSO, DMF, MeOH), which can suppress the reaction rate and stereoselectivity due to competitive H-bonding from the solvent.

4-Amino-L-Proline: The "Tunable Chassis"[1]
  • Mechanism: The C4-position is remote enough from the active site (C2-N1) to avoid steric interference but close enough to exert electronic influence.[1]

  • The "Handle" Advantage: The primary amine at C4 is derivatized to introduce:

    • Hydrophobic Groups: To enable catalysis in non-polar solvents (e.g., Toluene, CHCl₃), enhancing reaction rates.

    • H-Bond Donors: Creating "bifunctional" catalysts (e.g., Proline-Thioureas) that stabilize the transition state more effectively than the carboxylic acid alone.[1]

    • Solid Supports: Allowing covalent attachment to silica or polymers for catalyst recycling.

Comparative Analysis: Performance Metrics

The following data contrasts L-Proline with a standard 4-Amino-L-Proline Derivative (e.g., a 4-amino-derived amide or peptide) in a benchmark intermolecular aldol reaction (Acetone + p-Nitrobenzaldehyde).

FeatureL-Proline (Benchmark)4-Amino-L-Proline (As Scaffold)Verdict
Catalytic Species Free ZwitterionDerivatized (e.g., Amide/Thiourea)4-Amino offers tunability.[1][4][5]
Typical Yield 68% (in DMSO)85–95% (Optimized Derivative)4-Amino derivatives enable higher TOF.
Stereoselectivity (ee) 76% ee90–99% ee4-Amino derivatives provide superior chiral induction.[1]
Solvent Compatibility Polar only (DMSO, DMF, H₂O)Tunable (CHCl₃, Toluene, THF)4-Amino allows non-polar solvents (faster rates).
Catalyst Loading High (20–30 mol%)Moderate (5–10 mol%)4-Amino is more efficient per mole.
Recyclability Poor (Difficult to recover)Excellent (If immobilized via C4)4-Amino is essential for industrial scale-up.[1]

Note on "Free" 4-Amino-L-Proline: Using unprotected 4-Amino-L-Proline directly is generally not recommended .[1] The free primary amine at C4 acts as a competing nucleophile, leading to self-condensation, catalyst deactivation, and complex product mixtures.

Visualization: The "Remote Handle" Mechanism

The diagram below illustrates why the 4-amino position is critical. It allows the introduction of an "R" group that stabilizes the transition state (TS) without blocking the enamine formation.

ProlineCatalysiscluster_0Advantage of C4-SubstitutionLProL-Proline(Standard)EnamineEnamineIntermediateLPro->Enamine + KetoneTSTransition State(Zimmerman-Traxler)Enamine->TS + AldehydeEnhancedTSEnhanced TS(Extra H-Bonds)Enamine->EnhancedTS H-Bondingfrom C4-SubstituentProductAldol Product(High ee%)TS->Product Hydrolysis44Amino4-Amino-L-Proline(Scaffold)DerivDerivatization(e.g., Sulfonamide)Amino->Deriv Functionalization(C4-NH2)Deriv->Enamine + KetoneEnhancedTS->Product Higher Selectivity

Caption: The 4-Amino scaffold allows derivatization that creates secondary interactions (Enhanced TS), stabilizing the transition state more effectively than the native L-Proline structure.[1]

Experimental Protocol: Comparative Evaluation

To objectively compare the efficiency of L-Proline against a 4-Amino-L-Proline derivative, use the following standardized protocol.

Phase A: Catalyst Preparation (The 4-Amino Advantage)

If using L-Proline, skip to Phase B.[1]

  • Starting Material: Trans-4-amino-L-proline hydroxyproline (or Boc-protected analog).[1][5]

  • Functionalization: React the C4-amine with a hydrophobic group (e.g., p-dodecylbenzenesulfonyl chloride) to create a lipid-soluble catalyst.[1]

  • Purification: Recrystallize to ensure >98% purity. Note: This step highlights the "tunability" cost—it requires synthesis, whereas L-Proline is off-the-shelf.[1]

Phase B: The Aldol Benchmark (Standardized)

Reaction: Acetone (Donor) + 4-Nitrobenzaldehyde (Acceptor)

  • Setup: Prepare two 10 mL vials.

    • Vial A (Control): 20 mol% L-Proline in DMSO (2 mL).

    • Vial B (Test): 10 mol% 4-Amino-Derivative in Toluene (2 mL).[1]

    • Rationale: L-Proline requires DMSO for solubility; the derivative is designed for Toluene to maximize rate.[1]

  • Initiation: Add 4-nitrobenzaldehyde (1.0 mmol) and Acetone (20 equiv, 1.5 mL) to both vials.

  • Monitoring: Stir at Room Temperature (25°C). Monitor via TLC or HPLC every 2 hours.

    • Expectation: Vial B (4-Amino derivative) should show faster conversion due to the non-polar solvent environment facilitating tighter ion-pairing in the transition state.[1]

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

  • Analysis:

    • Yield: Isolate and weigh.

    • Enantioselectivity (ee): Analyze via Chiral HPLC (Chiralpak AD-H column, Hexane/iPrOH).

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[3] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.

  • Tsogoeva, S. B., et al. (2006).[4] Peptides as Asymmetric Organocatalysts: 4-Trans-aminoproline-based Di- and Tetrapeptides.[1][4][6] Tetrahedron: Asymmetry, 17(6), 989–992. [4]

  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach. Journal of the American Chemical Society, 123(22), 5260–5267.

  • Gruttadauria, M., et al. (2008). Supported Proline and Proline-Derivatives as Recyclable Organocatalysts.[1] Chemical Reviews, 108(12), 5224–5273.

  • Vishweshwar, P., et al. (2005). Crystal Engineering of the "Simplest Enzyme": L-Proline and its Derivatives. Crystal Growth & Design, 5(6), 2169–2176.

Confirming 4-Substituted Proline Conformation via 19F NMR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptide engineering and peptidomimetic drug design, the proline residue is a unique structural switch. Unlike other amino acids, the cyclic nature of proline restricts the


 dihedral angle, while the tertiary amide bond allows for a significant population of the cis isomer (up to 30% in water) alongside the canonical trans form.

The conformation of the pyrrolidine ring (


-endo vs. 

-exo) is stereoelectronically coupled to the amide bond geometry (cis vs. trans). Controlling this switch is critical for stabilizing secondary structures (e.g., Polyproline II helices,

-turns) and optimizing ligand-receptor binding affinity.

This guide compares 19F NMR against traditional methods (1H NMR, X-ray, CD) as the superior analytical tool for quantifying these conformational populations in solution. We demonstrate that 19F NMR offers a direct, quantitative, and self-validating readout of the cis/trans ratio and ring pucker bias driven by the "gauche effect."

Mechanistic Foundation: The Stereoelectronic Switch

To interpret the NMR data, one must understand the causality. The conformation of 4-substituted prolines is governed by the gauche effect .[1][2][3][4][5] The electronegative substituent (Fluorine or Oxygen) at position 4 prefers to align gauche to the ring nitrogen (and anti-periplanar to the vicinal C-H bonds) to maximize


 hyperconjugation.[1]
  • (4R)-4-Fluoroproline (Flp): The fluorine prefers the pseudo-axial orientation, forcing the ring into the

    
    -exo  pucker. This sterically favors the 
    
    
    
    amide bond (
    
    
    ).
  • (4S)-4-Fluoroproline (flp): The fluorine prefers the pseudo-axial orientation in the opposite direction, forcing the ring into the

    
    -endo  pucker. This pre-organizes the backbone to favor the 
    
    
    
    amide bond significantly more than native proline (
    
    
    ).

G cluster_0 Stereochemistry Input cluster_1 The Gauche Effect cluster_2 Conformational Output R_iso (4R)-Fluoroproline Hyperconj σ(C-H) → σ*(C-F) Hyperconjugation R_iso->Hyperconj S_iso (4S)-Fluoroproline S_iso->Hyperconj Exo Cγ-exo Pucker (Pseudo-axial F) Hyperconj->Exo 4R Input Endo Cγ-endo Pucker (Pseudo-axial F) Hyperconj->Endo 4S Input Trans Favors TRANS Amide (High K_trans/cis) Exo->Trans Cis Favors CIS Amide (Lower K_trans/cis) Endo->Cis

Caption: The stereoelectronic logic flow. The chirality at C4 dictates the ring pucker via the gauche effect, which subsequently biases the amide bond equilibrium.

Comparative Analysis: Why 19F NMR?

While X-ray crystallography provides high-resolution static structures, it fails to capture the solution-state dynamics essential for drug efficacy. 1H NMR is often plagued by spectral overlap in complex peptides.

Table 1: Performance Matrix of Analytical Methods

Feature19F NMR 1H NMR X-ray Crystallography CD Spectroscopy
Primary Readout Chemical Shift (

)
Coupling Constants (

)
Electron DensityEllipticity (

)
Cis/Trans Resolution Excellent. Distinct peaks in slow exchange (

ppm).
Moderate. Often overlaps; requires 2D (NOESY/ROESY).None. Static snapshot (usually Trans).Poor. Global average only.
Quantification Direct Integration. High accuracy.Difficult. Requires deconvolution.N/A. N/A.
Sensitivity High (83% of 1H). 100% Nat. Abundance.High.Low (requires crystal).Low (requires concentration).
Background Zero. No endogenous fluorine.High. Solvent/Buffer interference.N/A.High (Buffer interference).
Self-Validating? Yes. Integral ratios sum to 100%.No.No.No.

Why 19F Wins: The cis and trans isomers of prolyl amide bonds exchange slowly on the NMR timescale (


). In 1H NMR, the chemical shift differences are often subtle (

ppm). In 19F NMR, the fluorine atom is highly sensitive to the local electronic environment. The

between cis and trans isomers in 4-fluoroproline is typically 0.5 – 2.0 ppm , allowing for baseline separation and precise integration.

Experimental Protocol: 19F NMR Conformational Analysis

This protocol is designed for a 400 MHz (or higher) spectrometer equipped with a fluorine-capable probe (e.g., BBFO, TBI).

Objective: Determine the


 ratio and confirm ring pucker bias of a peptide containing 4-fluoroproline.

Step 1: Sample Preparation

  • Concentration: Prepare 2–5 mM of the peptide.

  • Solvent:

    • Biological Mimicry: 90% H2O / 10% D2O (phosphate buffer pH 7.4).

    • Structural Analysis: D2O (simplifies spectrum, no solvent suppression needed).

  • Internal Standard (Mandatory for Chemical Shift Referencing): Add Trifluoroacetic acid (TFA) or Trichlorofluoromethane (CFCl3) in a coaxial insert or directly at low concentration (e.g., 50

    
    M). Reference TFA to -76.55 ppm.
    

Step 2: Acquisition Parameters

  • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) to eliminate NOE enhancement if absolute quantification is critical (though NOE on F is usually small).

  • Spectral Width (SW): 50–100 ppm (centered around -175 ppm for 4-F-Pro).

  • Relaxation Delay (D1): CRITICAL. Fluorine T1 relaxation times can be long (1–3 seconds). Set D1

    
    .
    
    • Recommendation: Start with D1 = 5s. If quantitative accuracy is paramount, measure T1 using t1ir (inversion recovery) first.

  • Proton Decoupling: Use WALTZ-16 decoupling on the 1H channel during acquisition. This collapses the complex multiplet (due to

    
     and 
    
    
    
    couplings) into a singlet for each conformer, maximizing Signal-to-Noise (S/N) and resolution.

Step 3: Data Processing & Analysis

  • Exponential Multiplication: Apply moderate line broadening (LB = 1.0 Hz).

  • Phasing: Ensure flat baseline.

  • Integration: Integrate the distinct peaks.

    • Major Peak (typically Trans): Assign to

      
      .
      
    • Minor Peak (typically Cis): Assign to

      
      .
      
  • Calculation:

    
    
    
    
    

Step 4: Interpreting the Chemical Shift (Diagnostic Check)

  • Trans Isomer: typically appears upfield relative to the cis isomer for 4-fluoroproline derivatives (solvent dependent, verify with literature standards).

  • 4,4-Difluoroproline (Dfp) - The "Super Probe": If using Dfp, the trans isomer shows two fluorines with nearly identical shifts (

    
     ppm). The cis isomer shows two fluorines with massive separation (
    
    
    
    ppm) due to the magnetic anisotropy of the carbonyl oxygen.

Case Study Data: Validating the Method

The following data illustrates the expected results for Acetyl-4-Fluoroproline-Methyl Ester (Ac-Flp-OMe) in D2O.

Table 2: Representative 19F NMR Data (Reference: -76.55 ppm TFA)

CompoundStereochemistryMajor ConformerMinor Conformer

(ppm)

Ac-(4R)-F-Pro-OMe 4R (

-exo)
Trans (-176.0 ppm)Cis (-174.8 ppm)1.26.5
Ac-(4S)-F-Pro-OMe 4S (

-endo)
Trans (-175.5 ppm)Cis (-173.9 ppm)1.62.4
Ac-Pro-OMe N/A (Native)TransCisN/A (Requires 1H)4.6

Note: The (4S) isomer significantly destabilizes the trans state (lower K value) compared to the (4R) isomer, confirming the stereoelectronic bias.

Visualizing the Analytical Workflow

The following diagram outlines the decision process for confirming conformation using 19F NMR.

Workflow Start Start: Purified Peptide with 4-F-Pro Prep Dissolve in D2O or Buffer Add Internal Standard (TFA) Start->Prep Acquire Acquire 1D 19F NMR (1H Decoupled, D1=5s) Prep->Acquire Decision Number of Peaks? Acquire->Decision OnePeak Single Peak Decision->OnePeak TwoPeaks Two Distinct Peaks Decision->TwoPeaks Analyze1 Fast Exchange or 100% Locked Conformation OnePeak->Analyze1 Analyze2 Slow Exchange (Cis/Trans) TwoPeaks->Analyze2 Calc Integrate Peaks Calculate K = Itrans / Icis Analyze2->Calc Validation Compare K with Stereochemical Prediction (4R > 4S) Calc->Validation

Caption: Step-by-step workflow for 19F NMR conformational analysis.

References

  • Raines, R. T. (2016).[6] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. Link

  • Hodges, J. A., & Raines, R. T. (2003).[7] Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Journal of the American Chemical Society, 125(31), 9262-9263.[7] Link

  • Newberry, R. W., & Raines, R. T. (2016).[6] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Current Chemistry. Link

  • Zondlo, N. J. (2013). Aromatic-Proline Interactions: Electronically Tunable CH/π Interactions. Accounts of Chemical Research. Link

  • Lin, Y. S., et al. (2024). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. ChemRxiv. Link

Sources

Engineering Peptide Stability: A Comparative Guide to Enzymatic Processing of Proline Analogs by PREP and DPP-IV

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics (such as GLP-1 agonists) continue to dominate the metabolic and oncological drug landscape, overcoming their rapid in vivo clearance remains a primary pharmacokinetic hurdle. Canonical L-Proline is frequently incorporated into peptide backbones to confer structural rigidity and protect against broad-spectrum proteases. However, this evolutionary defense is bypassed by highly specialized serine proteases: Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Endopeptidase (PREP) .

To engineer next-generation peptides with extended half-lives, medicinal chemists increasingly replace canonical proline with non-canonical analogs such as L-Azetidine-2-carboxylic acid (Aze), L-Pipecolic acid (Pip), and 4-Fluoroproline (4-FPro). As a Senior Application Scientist, I have compiled this guide to objectively compare how these structural analogs resist enzymatic processing, the physical causality behind their performance, and the validated analytical workflows required to quantify these modifications.

Mechanistic Grounding: The Causality of Cleavage Resistance

To understand why certain analogs fail or succeed, we must examine the stereoelectronic and spatial constraints of the enzymatic


 binding pockets. Both DPP-IV and PREP utilize a classical Ser-Asp-His catalytic triad, but their substrate recognition mechanisms dictate their response to proline analogs.
  • Canonical L-Proline (The Baseline): The 5-membered pyrrolidine ring fits perfectly into the hydrophobic

    
     pocket of both 1 [1] and 2 [2]. The enzyme strictly requires the preceding peptide bond to be in the trans conformation to align the scissile carbonyl carbon with the nucleophilic Serine.
    
  • L-Pipecolic Acid (Pip): Expanding the ring to a 6-membered piperidine structure introduces a severe steric clash within the tight

    
     pocket [3]. This physical bulk prevents the peptide from docking deeply enough to reach the transition state, resulting in a near-total collapse of binding affinity (
    
    
    
    ) and catalytic turnover (
    
    
    ).
  • L-Azetidine-2-carboxylic acid (Aze): Shrinking the ring to a 4-membered structure creates immense angular strain. While Aze can physically enter the

    
     pocket [4], the strained ring alters the Ramachandran dihedral angles (
    
    
    
    ) of the peptide backbone. This shifts the trajectory of the scissile bond, misaligning it with the catalytic triad and drastically reducing the cleavage rate.
  • 4-Fluoroproline (4-FPro): Fluorine substitution does not rely on steric bulk, but rather on the stereoelectronic "gauche effect." Depending on the stereocenter, (4S)-Fluoroproline stabilizes the C

    
    -endo ring pucker, which thermodynamically enriches the cis amide bond population [5]. Because DPP-IV and PREP can only cleave trans bonds, the enzyme is forced to wait for the slow cis-to-trans isomerization, effectively acting as a kinetic bottleneck that prolongs peptide half-life.
    

CleavageMechanism Substrate Therapeutic Peptide (P2 - P1 - P1') DPP4 DPP-IV (N-terminal Exopeptidase) Substrate->DPP4 Targets N-terminus PREP PREP (Internal Endopeptidase) Substrate->PREP Targets Internal Bonds Pro L-Proline (5-membered) Perfect S1 Fit -> Rapid Cleavage DPP4->Pro Pip L-Pipecolic Acid (6-membered) Steric Clash -> High Resistance DPP4->Pip Aze L-Azetidine (4-membered) Altered Dihedral -> Moderate Resistance DPP4->Aze FPro 4-Fluoroproline (Substituted) Locked Pucker -> Tunable Cleavage DPP4->FPro PREP->Pro PREP->Pip PREP->Aze PREP->FPro

Figure 1: Mechanistic pathways of enzymatic cleavage and resistance profiles of proline analogs.

Quantitative Performance Comparison

The following table synthesizes the relative kinetic stability of peptides containing various proline analogs when exposed to physiological concentrations of DPP-IV and PREP.

Proline AnalogRing StructureBackbone Conformational BiasRelative DPP-IV Cleavage RateRelative PREP Cleavage RatePrimary Application in Drug Design
L-Proline (Control) 5-memberedBaseline trans/cis equilibrium100% (Rapid)100% (Rapid)Endogenous physiological substrates
L-Azetidine (Aze) 4-memberedAltered

dihedrals
< 15%< 25%Moderate stabilization; preserving receptor affinity
L-Pipecolic Acid (Pip) 6-memberedHighly restricted< 1% (Resistant)< 5% (Resistant)Complete proteolytic shielding; terminal capping
(4S)-Fluoroproline 5-memberedFavors C

-endo (cis enriched)
~ 40% (Slowed)~ 50% (Slowed)Kinetic tuning via isomerization delay

Experimental Workflow: In Vitro Enzymatic Stability Assay

To objectively compare these analogs, your laboratory must utilize a self-validating LC-MS/MS kinetic assay. This protocol is designed to eliminate false positives caused by chemical degradation or ion suppression.

Self-Validating Protocol

1. Substrate Preparation: Prepare 10 µM working solutions of your synthesized peptides (Control L-Pro, Aze, Pip, 4-FPro variants) in Assay Buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Causality: HEPES is chosen over Tris to prevent primary amine interference, and physiological pH/salt ensures the enzymes maintain native tertiary structure.

2. Enzymatic Incubation: Pre-warm the substrate solutions to 37°C in a thermomixer (600 rpm). Initiate the reaction by adding recombinant human DPP-IV or PREP to a final concentration of 5 nM. Self-Validation Check: Always run a "No-Enzyme Blank" in parallel. If the peptide degrades in the blank, your analog is chemically unstable, invalidating the enzymatic kinetic data.

3. Time-Course Sampling & Quenching: At precise intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately transfer them into 50 µL of Quench Solution (1% Trifluoroacetic acid [TFA] in Acetonitrile containing 100 nM Heavy-Isotope Labeled Internal Standard). Causality: This is a dual-action quench. TFA rapidly drops the pH below 3.0, protonating the catalytic Histidine to instantly halt catalysis. Acetonitrile precipitates the enzyme to prevent column clogging during LC-MS analysis. The internal standard corrects for any volumetric errors or MS ionization suppression.

4. Sample Processing & LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated enzyme. Transfer the supernatant to autosampler vials. Analyze via UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the disappearance of the parent peptide mass.

5. Kinetic Modeling: Plot the natural log of the remaining peptide area ratio (Analyte/Internal Standard) against time. The slope of the linear regression yields the observed rate constant (


), from which the half-life (

) is calculated to benchmark the analogs.

AssayWorkflow A 1. Substrate Prep (10 µM in HEPES) B 2. Enzyme Incubation (5 nM PREP/DPP-IV at 37°C) A->B C 3. Time-Course Sampling (0 - 240 mins) B->C D 4. Dual-Action Quench (1% TFA in ACN + IS) C->D E 5. LC-MS/MS Analysis (MRM Quantification) D->E F 6. Kinetic Modeling (Calculate Half-Life) E->F

Figure 2: Self-validating LC-MS/MS workflow for quantifying peptide enzymatic stability.

Conclusion & Strategic Recommendations

When designing peptide therapeutics, the choice of proline analog must be dictated by the specific biological target and the required pharmacokinetic profile.

  • If absolute proteolytic resistance is required at the N-terminus (e.g., preventing incretin degradation), L-Pipecolic acid (Pip) is the superior choice due to its profound steric exclusion from the DPP-IV active site.

  • If the peptide must maintain a highly specific receptor binding conformation where bulk cannot be tolerated, L-Azetidine (Aze) or 4-Fluoroproline offer excellent alternatives by utilizing backbone dihedral strain and stereoelectronic puckering to slow degradation without introducing massive steric clashes.

References

  • Dipeptidyl-Peptidase IV from Bench to Bedside: An Update on Structural Properties, Functions, and Clinical Aspects of the Enzyme DPP IV.ResearchGate.
  • Structural Analysis of Prolyl Oligopeptidases Using Molecular Docking and Dynamics: Insights into Conformational Changes and Ligand Binding.PMC / NIH.
  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function.PMC / NIH.
  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV).ResearchGate.
  • Utility of fluorinated α-amino acids in development of therapeutic peptides.Taylor & Francis.

Sources

Evaluating the Effect of 4-Amino-L-proline on Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-L-proline (Amp) represents a versatile "tunable" scaffold in the engineering of protein-protein interactions (PPIs). Unlike natural Proline (Pro) or its post-translational derivative 4-Hydroxyproline (Hyp), Amp introduces a chemically reactive and pH-sensitive amine handle at the


-carbon. This guide details how to utilize Amp to modulate cis/trans isomerization, introduce electrostatic switches into hydrophobic interfaces, and functionalize peptide backbones without disrupting the polyproline II (PPII) secondary structure essential for SH3 domain recognition and collagen stability.

Part 1: Mechanistic Basis & Comparative Analysis

Stereoelectronic Control of Conformation

The pyrrolidine ring of proline exists in dynamic equilibrium between two puckers:


-endo and 

-exo. This puckering dictates the preferred geometry of the preceding peptide bond (

angle).
  • Electron-Withdrawing Groups (EWG): Substituents like -OH (Hyp) or -F (Flp) at the 4-position induce a gauche effect.

  • (2S, 4R)-Configuration: Favors the

    
    -exo pucker, which strongly stabilizes the trans peptide bond (essential for PPII helices).
    
  • Amp Specificity: The protonated ammonium group (

    
    ) of Amp is a strong EWG. However, unlike Hyp, its ionization state is pH-dependent (
    
    
    
    ), allowing it to act as a dynamic switch for PPI affinity.
Comparative Profile: Proline Analogues

Select the appropriate analogue based on the physicochemical requirement of your PPI interface.

FeatureProline (Pro)4(R)-Hydroxyproline (Hyp)4(R)-Fluoroproline (Flp)4(R)-Amino-L-proline (Amp)
Electronic Nature Neutral, HydrophobicNeutral, Polar (H-bond donor)Neutral, Hyper-electronegativeCationic / pH-Switchable
Ring Pucker Mixed (Endo/Exo)Strong Exo PreferenceStrongest Exo PreferencepH-Dependent Exo Bias
Cis/Trans Ratio ~1:4~1:10 (Favors Trans)~1:20 (Favors Trans)Tunable
PPI Application Wild-type ControlCollagen StabilityStability w/o H-bondingElectrostatic Probing / Labeling
Mechanism Visualization

The following diagram illustrates how Amp serves as a divergence point for either electrostatic modulation or chemical functionalization.

Amp_Mechanism Amp 4-Amino-L-proline (Scaffold) pH_Low pH < 7.0 (Protonated -NH3+) Amp->pH_Low Acidic Conditions pH_High pH > 8.0 (Neutral -NH2) Amp->pH_High Basic Conditions Func Functionalization (Acylation/Alkylation) Amp->Func Chemical Editing Effect_1 Electrostatic Repulsion/Attraction in PPI Interface pH_Low->Effect_1 Effect_2 Altered Ring Pucker (Modulates PPII Stability) pH_High->Effect_2 Effect_3 Probe Attachment (Fluorophores/Biotin) Func->Effect_3

Caption: Amp acts as a logic gate in PPI design: pH modulates charge/conformation, while chemical editing enables probing.

Part 2: Experimental Workflow

Phase 1: Synthesis & Incorporation

To evaluate Amp, it must be site-specifically incorporated into a peptide sequence (e.g., an SH3-binding PxxP motif).

Reagents:

  • Building Block: Fmoc-(2S,4R)-4-amino-proline(Boc)-OH.

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

Protocol:

  • Coupling: Use standard Fmoc SPPS cycles. Activate with DIC/Oxyma (1:1) to minimize racemization.[1]

    • Note: The Boc protection on the 4-amino group is stable to piperidine (Fmoc removal) but cleaves with TFA.

  • Functionalization (Optional):

    • If functionalizing the 4-amino group (e.g., adding a fluorophore), use Fmoc-Amp(Mtt)-OH .

    • Selectively remove Mtt with 1% TFA/DCM.

    • Couple the probe to the free side-chain amine while the peptide is still on-resin.

  • Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.[2]5) for 2-3 hours. This removes the Boc group, yielding the free amine (or ammonium) species.[2]

Phase 2: Biophysical Characterization

Before PPI testing, validate the conformational impact of Amp.

Circular Dichroism (CD):

  • Goal: Quantify Polyproline II (PPII) helix stability.

  • Signature: PPII helices show a weak positive band at 228 nm and a strong negative band at 200 nm.

  • Experiment: Measure CD spectra of the Amp-peptide vs. Pro-peptide in phosphate buffer at pH 4.0, 7.4, and 9.0.

  • Interpretation: A loss of signal intensity at 228 nm at pH 4.0 indicates that the cationic ammonium is destabilizing the helix (likely due to charge repulsion if adjacent residues are basic).

NMR Spectroscopy:

  • Goal: Determine the cis/trans ratio of the Xaa-Amp peptide bond.

  • Experiment: 1H-NMR in D2O. Focus on the

    
    -
    
    
    
    NOE signals.
  • Metric:

    
    . High trans content correlates with higher affinity for SH3 domains.
    
Phase 3: Interaction Profiling (Binding Assays)

Fluorescence Polarization (FP):

  • Probe: Synthesize the Amp-containing peptide with an N-terminal FITC label.

  • Target: Express and purify the target protein (e.g., Src SH3 domain).

  • Assay: Titrate the SH3 domain into a fixed concentration (10-50 nM) of the peptide.

  • Data: Plot Anisotropy (mA) vs. [Protein]. Fit to a 1:1 binding model to determine

    
    .
    
    • Control: Compare

      
       of Amp-peptide vs. wild-type Pro-peptide.
      

Part 3: Case Study - SH3 Domain Modulation

Context: Src Homology 3 (SH3) domains bind proline-rich sequences adopting a PPII helix. The binding cleft is rich in aromatic residues (Tyr/Trp) and often possesses negatively charged loops (Asp/Glu) that dictate specificity.

Experimental Strategy:

  • Scanning: Systematically replace Pro residues in the consensus sequence (RPLPPLP) with Amp.

  • Hypothesis Testing:

    • Scenario A: Replacing a Pro that faces a conserved Asp/Glu on the SH3 domain with Amp will increase affinity (salt bridge formation).

    • Scenario B: Replacing a Pro that packs against a hydrophobic Trp with Amp may decrease affinity due to desolvation penalties of the charged ammonium.

  • Validation: Perform the binding assay at pH 6.0 and pH 8.0. A significant shift in

    
     confirms the electrostatic contribution of the Amp residue.
    
Evaluation Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Characterization cluster_2 Phase 3: PPI Evaluation S1 SPPS with Fmoc-Amp(Boc)-OH S2 TFA Cleavage (Removes Boc) S1->S2 C1 CD Spectroscopy (pH Titration) S2->C1 C2 NMR Analysis (Cis/Trans Ratio) S2->C2 E1 Binding Assay (FP/SPR) vs Wild Type C1->E1 Confirm Helix C2->E1 Confirm Trans Isomer E2 Data Analysis: Electrostatic Contribution E1->E2

Caption: Step-by-step workflow for synthesizing and validating Amp-modified peptides for PPI studies.

References

  • Conformational Properties of 4-Substituted Prolines Title: 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Source: NIH / PMC URL:[Link]

  • Amp in Peptide Synthesis Title: The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Source: NIH / PMC URL:[Link]

  • Polyproline Helix and SH3 Binding Title: Tunable Control of Polyproline Helix (PPII) Structure via Aromatic Electronic Effects.[3] Source: ACS Publications URL:[3][Link]

  • Collagen Stability and Hydroxyproline Title: In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix. Source: NIH / PMC URL:[Link]

  • Fmoc Solid Phase Peptide Synthesis Protocols Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Source: UC Irvine URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Amino-L-proline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized non-proteinogenic amino acids requires more than just following a generic safety sheet—it requires a deep understanding of the chemical's physical properties and its behavior during synthesis.

4-Amino-L-proline and its protected derivatives (e.g., Fmoc- or Boc-protected variants) are highly valued in medicinal chemistry. The unique steric bulk and hydrogen-bonding capability of the 4-amino substitution on the pyrrolidine ring make it a powerful conformation-inducing scaffold for synthesizing peptidomimetics, such as cyclic endomorphin-2 analogues and integrin modulators [1, 2]. However, because it is a fine, highly reactive chemical powder, it presents specific acute toxicity and irritant risks.

The following guide provides a self-validating system for the safe handling, operational use, and disposal of 4-Amino-L-proline, ensuring both scientific integrity and personnel safety.

Physicochemical Hazard Profile

Before opening a vial, personnel must understand the inherent risks of the compound. 4-Amino-L-proline derivatives are typically supplied as fine, crystalline powders. Their high surface area makes them prone to electrostatic buildup, significantly increasing the risk of aerosolization and subsequent inhalation or dermal adherence [3].

Table 1: Hazard Summary for 4-Amino-L-proline Derivatives

Hazard CategoryGHS ClassificationSignal WordCausality & Precautionary Focus
Oral Toxicity Acute Tox. 3 / 4 (H301/H302)DangerSystemic toxicity if ingested. Strictly prohibit eating/drinking in the lab; mandate thorough handwashing[3, 4].
Eye Damage Eye Dam. 1 / Irrit. 2 (H318/H319)DangerFine dust can cause severe, irreversible corneal damage. Tight-fitting safety goggles are mandatory [3, 4].
Skin Irritation Skin Irrit. 2 (H315)WarningReacts with dermal moisture causing localized inflammation. Use chemical-resistant gloves [3].
Respiratory STOT SE 3 (H335)WarningAerosolized powder irritates mucous membranes. Handle exclusively in a certified fume hood [3].

Mandatory Personal Protective Equipment (PPE) & Engineering Controls

We do not wear PPE simply for compliance; we wear it to intentionally break specific exposure pathways dictated by the chemical's physical state.

  • Respiratory Protection & Engineering Controls :

    • Requirement: Handle exclusively inside a certified chemical fume hood (face velocity 80-100 fpm). If bulk transfer is required outside a hood, a half-mask respirator with a type ABEK (EN14387) particulate filter is required [4].

    • Causality: The electrostatic nature of the fine powder allows it to easily become airborne. Inhalation directly exposes the sensitive respiratory mucosa to the irritant (H335).

  • Hand Protection :

    • Requirement: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is highly recommended during the preparation of concentrated solutions.

    • Causality: Prevents transdermal absorption (H315). Nitrile is specifically chosen for its excellent resistance to the polar aprotic solvents (like DMF or NMP) used to dissolve the amino acid during peptide coupling.

  • Eye & Face Protection :

    • Requirement: Snug-fitting, indirect-vented safety goggles.

    • Causality: Protects against irreversible eye damage (H318) from accidental dust aerosolization or solvent splashing during the activation phase.

  • Body Protection :

    • Requirement: Flame-retardant, static-dissipative lab coat.

    • Causality: Mitigates the build-up of electrostatic charge on the operator's body, preventing the fine powder from scattering or clinging to clothing during weighing [3].

Operational Workflow: Solid-Phase Peptide Synthesis (SPPS)

When incorporating 4-Amino-L-proline into a peptide chain, coupling efficiency is often hindered by the steric hindrance of the substituted pyrrolidine ring. The following protocol utilizes highly reactive uronium salts (HATU) to drive the reaction to completion [1].

Step-by-Step Methodology:

  • Preparation : Purge the analytical balance enclosure with an anti-static gun. Weigh the required equivalents (typically 1.5 to 3.0 eq) of Fmoc-4-Amino-L-proline using a static-dissipative spatula to minimize dust generation.

  • Dissolution : Transfer the powder to a dry, inert glass vial. Dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Expert Insight: Ensure complete dissolution before adding coupling reagents to prevent premature precipitation and side reactions.

  • Activation : Add 1.0 equivalent (relative to the amino acid) of HATU and HOAt. Add 2.0 equivalents of a non-nucleophilic base, such as 2,4,6-collidine or N,N-Diisopropylethylamine (DIPEA) [1]. The solution will turn pale yellow, indicating the successful formation of the active ester.

  • Coupling : Immediately transfer the activated mixture to the SPPS reaction vessel containing the pre-swelled, N-terminally deprotected peptide resin. Agitate gently at room temperature for 1 to 5 hours[1].

  • Verification : Drain the reaction mixture and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x). Perform a Kaiser test to confirm the absence of free primary amines, validating complete coupling.

SPPS_Workflow Start PPE & Fume Hood Setup (Static Control) Weighing Weigh 4-Amino-L-proline (Minimize Dust) Start->Weighing Dissolution Dissolve in Dry DMF (0.2 M Concentration) Weighing->Dissolution Activation Add HATU/HOAt & Base (Ester Activation) Dissolution->Activation Coupling Add to Peptide Resin (Agitate 1-5h) Activation->Coupling Cleavage Resin Wash & Cleavage (TFA/TIS/H2O) Coupling->Cleavage Disposal Hazardous Waste Disposal Cleavage->Disposal

Operational workflow for safe handling and SPPS coupling of 4-Amino-L-proline.

Spill Management and Disposal Plans

Trustworthy laboratory operations require closed-loop disposal systems that prevent environmental contamination and protect downstream waste handlers.

  • Spill Response :

    • Solid Spill: Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder. Moisten the spilled powder with a small amount of water or isopropanol to suppress dust. Carefully wipe up with absorbent paper and place in a sealed, labeled hazardous waste container [3].

    • Solution Spill (in DMF/DCM): Absorb with inert materials (e.g., vermiculite or sand). Ensure maximum fume hood ventilation, as DMF vapors are highly toxic and readily absorbed through the lungs.

  • Waste Disposal :

    • 4-Amino-L-proline and its derivatives must never be discharged into the municipal sewer system [3].

    • Solid Waste : Contaminated gloves, spatulas, wipes, and empty vials must be disposed of in solid hazardous waste bins designated for toxic organics (Storage Class 6.1C) [4].

    • Liquid Waste : Post-coupling washes containing DMF, unreacted 4-Amino-L-proline, and coupling byproducts must be collected in dedicated non-halogenated organic waste carboys. These must be clearly labeled for high-temperature incineration by a certified environmental contractor.

References

  • Tomasini, C., et al. "New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin." International Journal of Molecular Sciences, 2021. [Link]

  • Mollica, A., et al. "The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues." Journal of Medicinal Chemistry, 2012.[Link]

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